Sodium choleate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H39NaO4 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
sodium;(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17+,18-,19+,20+,21+,23+,24-;/m1./s1 |
InChI Key |
FHHPUSMSKHSNKW-JGSJKBTHSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Choleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental analysis of sodium choleate. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its biological interactions.
Core Chemical Properties and Structure
This compound is the sodium salt of cholic acid, a primary bile acid synthesized in the liver from cholesterol.[1][2] Its amphipathic nature, characterized by a rigid, hydrophobic steroid nucleus and a flexible, hydrophilic side chain terminating in a carboxylate group, is fundamental to its biological and physicochemical properties.[3][4] This dual character allows this compound to form micelles in aqueous solutions, making it an effective solubilizing agent for lipids and membrane proteins.[3][5]
Chemical Structure:
The structure of this compound consists of a cyclopentanoperhydrophenanthrene ring system with hydroxyl groups at positions 3α, 7α, and 12α, and a pentanoic acid side chain at position 17 that is deprotonated to form the sodium salt.
-
IUPAC Name: Sodium (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate[6]
Quantitative Physicochemical Data
The following tables summarize the key quantitative properties of this compound.
| Molecular Properties | Value | Reference(s) |
| Molecular Weight | 430.55 g/mol | [3][9][10] |
| Monoisotopic Mass | 430.26951862 Da | [6] |
| Physical Properties | Value | Reference(s) |
| Melting Point | >225°C (decomposes) | [7][8] |
| Solubility | Water (150 g/L at 20°C), Ethanol (B145695), Methanol, Chloroform, DMSO (86 mg/mL) | [3][7][8][9] |
| pH (1% aqueous solution) | 7.5 - 8.5 | [3] |
| pH (50 g/L at 25°C) | 7.0 - 9.5 | [8] |
| Micellar Properties | Value | Reference(s) |
| Critical Micelle Concentration (CMC) | 9-15 mM (in water at 20-25°C) | [11] |
| CMC (pH 9.0) | ~9.5 mM | [12] |
| CMC (pH 7.5) | ~14 mM | [12] |
| Primary CMC (basic solution, pH 12) | 14 ± 1 mM | [13] |
| Secondary Aggregation | 50-60 mM | [13] |
| Aggregation Number | 2.0 - 4.8 (in H₂O) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound. These protocols are illustrative and may require optimization for specific laboratory conditions.
Synthesis of this compound from Cholic Acid
This protocol describes the conversion of cholic acid to its sodium salt.
Materials:
-
Cholic acid
-
Ethanol (95%)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 g of cholic acid in 100 mL of 95% ethanol with gentle heating and stirring.
-
Neutralization: Prepare a 1 M solution of NaOH in 95% ethanol. Slowly add the NaOH solution dropwise to the cholic acid solution while monitoring the pH. Continue addition until the pH of the solution is stable between 8.0 and 9.0.
-
Solvent Removal: Remove the ethanol using a rotary evaporator at 50°C until a viscous residue is obtained.
-
Purification (Liquid-Liquid Extraction): Dissolve the residue in 100 mL of distilled water. Extract the aqueous solution three times with 50 mL of dichloromethane to remove any unreacted cholic acid and other non-polar impurities. Discard the organic layers.
-
Isolation: Lyophilize the aqueous phase to obtain this compound as a white powder.
-
Drying and Storage: Dry the resulting powder under vacuum at 60°C for 24 hours. Store in a desiccator at room temperature.
Purification of this compound by Recrystallization
This protocol outlines the purification of this compound using a solvent/anti-solvent method.
Materials:
-
Crude this compound
-
Anhydrous ethanol
-
Diethyl ether
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot anhydrous ethanol. Heat the solution gently on a heating mantle with continuous stirring until all the solid has dissolved.
-
Precipitation: While stirring the hot ethanolic solution, slowly add diethyl ether as an anti-solvent until the solution becomes slightly turbid.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This method provides a framework for assessing the purity of a this compound sample.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram (area percent method) or by using the calibration curve.
Determination of Critical Micelle Concentration (CMC) by UV-Vis Spectrophotometry
This protocol utilizes a dye, Rhodamine B, whose absorbance spectrum shifts upon incorporation into micelles.
Materials:
-
This compound
-
Rhodamine B
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solutions: Prepare a 100 mM stock solution of this compound in phosphate buffer. Prepare a 1 mM stock solution of Rhodamine B in the same buffer.
-
Sample Preparation: Prepare a series of solutions with a constant concentration of Rhodamine B (e.g., 10 µM) and varying concentrations of this compound (e.g., ranging from 0.1 mM to 20 mM) in phosphate buffer. Ensure the total volume is the same for all samples.
-
Equilibration: Allow the solutions to equilibrate for at least 30 minutes at a constant temperature (e.g., 25°C).
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for Rhodamine B in the micellar environment (this may need to be determined experimentally, but a scan from 400 nm to 600 nm is a good starting point).
-
Data Analysis: Plot the absorbance as a function of the this compound concentration. The CMC is determined as the point of intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.
Biological Activity and Signaling Pathways
This compound is a biologically active molecule that acts as a signaling molecule, primarily through the activation of the Farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.
Farnesoid X Receptor (FXR) Signaling Pathway
Activation of FXR by this compound plays a crucial role in the feedback regulation of bile acid synthesis and transport. This pathway is a key area of research for metabolic diseases.
Caption: FXR signaling pathway activated by this compound.
Experimental Workflow for Studying FXR Activation
The following diagram illustrates a typical workflow for investigating the effect of this compound on the FXR signaling pathway in a cellular model.
Caption: Workflow for analyzing FXR activation by this compound.
References
- 1. LabXchange [labxchange.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Separation of Sodium cholate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization of sodium taurocholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of residual sodium-cholate in tri(N-butyl)phosphate/sodium-cholate treated factor VIII-preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103804450A - Production process of sodium cholate - Google Patents [patents.google.com]
- 9. Detergent Sodium cholate (purified) | CAS 361-09-1 Dojindo [dojindo.com]
- 10. agilent.com [agilent.com]
- 11. bdigital.ufp.pt [bdigital.ufp.pt]
- 12. US8242294B2 - Synthetic bile acid compositions and methods - Google Patents [patents.google.com]
- 13. Micellar bile salt mobile phases for the liquid chromatographic separation of routine compounds and optical, geometrical, and structural isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Sodium Choleate from Cholic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium choleate from cholic acid, a critical process in various research, pharmaceutical, and biotechnological applications. This compound, the sodium salt of cholic acid, is a primary bile acid that plays a crucial role in the emulsification and absorption of fats. Its synthesis is a fundamental procedure for obtaining a high-purity product for use in drug delivery systems, membrane protein solubilization, and as a component in microbiological culture media.
This document details the most common and efficient laboratory-scale synthesis method: the direct neutralization of cholic acid with sodium hydroxide (B78521). It includes a step-by-step experimental protocol, purification techniques, and analytical methods for characterization and quality control.
Physicochemical Properties of Cholic Acid and this compound
A clear understanding of the physical and chemical properties of the reactant and the product is essential for a successful synthesis. Key properties are summarized in the table below.
| Property | Cholic Acid | This compound |
| Molecular Formula | C₂₄H₄₀O₅ | C₂₄H₃₉NaO₅ |
| Molecular Weight | 408.57 g/mol | 430.55 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Insoluble in water, soluble in alcohol and acetic acid.[1] | Soluble in water, ethanol (B145695), and methanol.[2] |
| Melting Point | Approximately 200-201 °C | Approximately 200-210 °C.[2] |
Synthesis of this compound via Neutralization
The most straightforward method for synthesizing this compound is through the acid-base neutralization of cholic acid with a stoichiometric amount of sodium hydroxide. This reaction is typically carried out in an alcoholic solvent to ensure the dissolution of cholic acid.
Reaction Scheme
The chemical equation for the neutralization reaction is as follows:
C₂₄H₄₀O₅ (Cholic Acid) + NaOH (Sodium Hydroxide) → C₂₄H₃₉NaO₅ (this compound) + H₂O (Water)
The stoichiometry of this reaction is a simple 1:1 molar ratio between cholic acid and sodium hydroxide.
Experimental Protocol
This protocol outlines a typical laboratory-scale synthesis of this compound.
Materials:
-
Cholic Acid (≥98% purity)
-
Sodium Hydroxide (pellets or solution)
-
Ethanol (95% or absolute)
-
Diethyl Ether (anhydrous)
-
Activated Carbon
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
-
Rotary evaporator
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of Cholic Acid: In a round-bottom flask, dissolve a specific amount of cholic acid in ethanol. A typical concentration is in the range of 5-10% (w/v). Gentle heating and stirring will facilitate dissolution.
-
Decolorization (Optional): If the cholic acid solution is colored, add a small amount of activated carbon (approximately 1-2% of the cholic acid weight) and reflux the mixture for 15-30 minutes to remove colored impurities.
-
Hot Filtration: While the solution is still hot, filter it through a fluted filter paper or a Büchner funnel with a filter paper to remove the activated carbon and any other insoluble impurities.
-
Preparation of Sodium Hydroxide Solution: Prepare a stoichiometric amount of sodium hydroxide in ethanol. For example, if you start with 10 grams of cholic acid (0.0245 moles), you will need approximately 0.98 grams of NaOH (0.0245 moles). Dissolve the NaOH in a minimal amount of ethanol.
-
Neutralization: Slowly add the ethanolic sodium hydroxide solution to the warm cholic acid solution while stirring continuously. The reaction is exothermic. Monitor the pH of the solution; the final pH should be in the range of 7-8.5.[2]
-
Concentration: Concentrate the resulting this compound solution under reduced pressure using a rotary evaporator until the volume is significantly reduced and the solution becomes more viscous.
-
Precipitation/Crystallization: Cool the concentrated solution to room temperature and then in an ice bath. Slowly add diethyl ether with stirring to precipitate the this compound. The success of crystallization is critically dependent on the water content of the system.[3]
-
Isolation and Washing: Collect the precipitated white crystals of this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven or desiccator at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Expected Yield and Purity
Following this protocol, a high yield and purity of this compound can be expected.
| Parameter | Expected Value |
| Yield | > 90% |
| Purity | > 99% (by HPLC)[4] |
Purification by Recrystallization
For applications requiring exceptionally high purity, an additional recrystallization step can be performed.
Recrystallization Protocol
-
Solvent Selection: A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and diethyl ether.[3] Ethanol acts as the "good" solvent in which this compound is soluble when hot, while diethyl ether acts as the "bad" solvent or anti-solvent, which reduces the solubility upon cooling and addition, inducing crystallization.
-
Procedure:
-
Dissolve the synthesized this compound in a minimal amount of hot ethanol.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Slowly add diethyl ether to the hot solution until a slight turbidity (cloudiness) persists.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry as described previously.
-
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, various analytical techniques should be employed.
Spectroscopic Analysis
4.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the structural elucidation of cholic acid and this compound. The spectra of both compounds are complex due to the steroidal backbone. The deprotonation of the carboxylic acid group in cholic acid to form the carboxylate in this compound results in characteristic shifts in the NMR signals, particularly for the carbons and protons near the carboxylate group. A detailed comparison of the ¹H and ¹³C NMR spectra of cholic acid and its derivatives in aqueous media can be found in the literature.[5][6]
4.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy can be used to identify the functional groups present in the molecules. The FT-IR spectrum of cholic acid will show a characteristic broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹) and a C=O stretching band for the carboxylic acid (around 1700 cm⁻¹). In the spectrum of this compound, the broad O-H band of the carboxylic acid will disappear and be replaced by a strong asymmetric stretching vibration of the carboxylate group (COO⁻) at a lower wavenumber (typically around 1550-1610 cm⁻¹).
Chromatographic Analysis
4.2.1. High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a widely used method for determining the purity of this compound and for quantifying any residual cholic acid or other impurities.[7] A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector.
Experimental Workflow and Logical Relationships
The synthesis and purification process can be visualized as a clear workflow.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathways (Informational)
While not directly involved in the chemical synthesis, it is relevant for drug development professionals to be aware of the biological signaling pathways in which bile acids like cholic acid and its salts are involved. Cholic acid is a key ligand for the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.
Simplified FXR Signaling Pathway
Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway.
This technical guide provides a solid foundation for the synthesis, purification, and characterization of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary to meet the required quality standards.
References
- 1. youtube.com [youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. Crystallization of sodium taurocholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN114478676A - Preparation method of high-purity sodium deoxycholate - Google Patents [patents.google.com]
- 5. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Quantitative determination of residual sodium-cholate in tri(N-butyl)phosphate/sodium-cholate treated factor VIII-preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Sodium Choleate in Lipid Digestion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of sodium choleate, a primary bile salt, in the intricate process of lipid digestion. Understanding these core mechanisms is fundamental for research in gastroenterology, nutrient absorption, and the development of therapeutic agents for metabolic and malabsorptive disorders.
Core Principles of this compound Action
This compound, an amphipathic molecule synthesized in the liver from cholesterol, plays a multifaceted role in the digestion and absorption of dietary fats. Its mechanism of action can be delineated into three primary functions: emulsification of lipids, formation of mixed micelles, and modulation of lipolytic enzyme activity.
Emulsification: Increasing the Surface Area for Lipolysis
Dietary triglycerides are largely insoluble in the aqueous environment of the small intestine. This compound acts as a potent emulsifying agent, breaking down large fat globules into smaller, more manageable droplets.[1] This process dramatically increases the surface area-to-volume ratio of the lipid phase, making it more accessible to water-soluble lipases.[2][3] The amphipathic nature of this compound is central to this function; the hydrophobic steroid nucleus inserts into the lipid droplet, while the hydrophilic carboxyl and hydroxyl groups remain at the oil-water interface, preventing the recoalescence of the smaller droplets.[1]
Micelle Formation: Solubilizing Lipolysis Products
Following the enzymatic action of lipases, which hydrolyze triglycerides into fatty acids and monoglycerides (B3428702), this compound facilitates the formation of mixed micelles.[1] These are small, spherical aggregates with a hydrophobic core composed of the products of lipid digestion, and a hydrophilic shell formed by the bile salt molecules.[1] This solubilization process is crucial for the transport of these lipophilic molecules through the aqueous unstirred water layer to the surface of the enterocytes for absorption.[4] Fat-soluble vitamins (A, D, E, and K) and cholesterol are also incorporated into these mixed micelles, facilitating their absorption.[5]
Interaction with Pancreatic Lipase (B570770) and Colipase
The relationship between this compound and pancreatic lipase is complex. While essential for providing an emulsified substrate, high concentrations of bile salts, above the critical micellar concentration (CMC), can inhibit lipase activity by displacing the enzyme from the lipid-water interface.[6] This is where colipase, a small protein cofactor, plays a critical role. Colipase binds to both the lipase and the bile salt-covered lipid interface, anchoring the lipase to its substrate and overcoming the inhibitory effect of the bile salts.[6] This ternary complex of lipase, colipase, and the bile salt-stabilized lipid droplet is the functional unit for efficient lipid hydrolysis.[7]
Quantitative Data on this compound in Lipid Digestion
The following tables summarize key quantitative parameters related to the function of this compound in lipid digestion.
| Parameter | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) of this compound | 4 - 20 mM | Aqueous solution, dependent on temperature, pH, and ionic strength. | [8] |
| Stoichiometry of Mixed Micelles | 1.4 mol fatty acid, 0.15 mol lysolecithin, and 0.06 mol cholesterol per mole of bile acid. | Post-prandial duodenal fluid. | [9] |
| Size of Mixed Micelles | Stokes radius of 2.3 - 3.5 nm. | Post-prandial duodenal fluid. | [9] |
| Optimal pH for Pancreatic Lipase Activity | ~8.0 | In the presence of bile salts. | [3] |
Experimental Protocols
This section details methodologies for key experiments to investigate the mechanism of action of this compound.
Determination of Critical Micelle Concentration (CMC) of this compound
Method: Surface Tension Measurement
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[10]
Procedure:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[10]
Quantification of Pancreatic Lipase Activity
Method: pH-Stat Titration
Principle: The hydrolysis of triglycerides by lipase releases free fatty acids, leading to a decrease in pH. The rate of addition of a base (e.g., NaOH) required to maintain a constant pH is proportional to the rate of lipolysis.[11]
Procedure:
-
Prepare an emulsified lipid substrate (e.g., olive oil or tributyrin (B1683025) in a buffer solution).
-
Add this compound and colipase to the reaction vessel.
-
Initiate the reaction by adding pancreatic lipase.
-
Maintain a constant pH (e.g., 8.0) using a pH-stat apparatus that automatically titrates the liberated fatty acids with a standardized NaOH solution.
-
The rate of NaOH consumption is recorded over time, which corresponds to the rate of fatty acid release and thus, lipase activity.[11]
Characterization of Mixed Micelles
Method: Gel Permeation Chromatography (GPC)
Principle: GPC separates molecules based on their size. Mixed micelles can be separated from larger lipid droplets and smaller individual molecules.
Procedure:
-
Simulate in vitro lipid digestion by incubating a lipid substrate with pancreatic lipase, colipase, and this compound.
-
Centrifuge the digest to remove any undigested lipid.
-
Apply the aqueous phase to a GPC column (e.g., Sephadex G-100).
-
Elute the column with a suitable buffer.
-
Collect fractions and analyze for the presence of bile salts, fatty acids, and monoglycerides to identify the fractions containing mixed micelles.
Visualizing the Mechanisms
The following diagrams illustrate the key processes involved in this compound's mechanism of action.
Caption: Emulsification of a large fat globule by this compound.
Caption: Formation of a mixed micelle with products of lipolysis.
Caption: Role of colipase in overcoming bile salt inhibition of lipase.
Conclusion
This compound is indispensable for the efficient digestion and absorption of dietary lipids. Its functions as an emulsifier, a solubilizing agent in mixed micelles, and a modulator of lipase activity highlight its central role in lipid metabolism. A thorough understanding of these mechanisms, supported by robust quantitative data and experimental methodologies, is crucial for advancing research in nutrition, metabolic diseases, and for the rational design of lipid-based drug delivery systems. This guide provides a foundational framework for professionals in these fields to further explore the intricate and vital role of this compound.
References
- 1. Absorption of Lipids [vivo.colostate.edu]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fat Absorption and Lipid Metabolism in Cholestasis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the interactions between pancreatic lipase and colipase and the substrate, and the importance of bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the formation of a ternary complex between lipase, colipase and micelles of amphipathic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and properties of the mixed lipid micelles present in intestinal content during fat digestion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Physicochemical Properties of Sodium Choleate Micelles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of sodium choleate micelles. This compound, a bile salt, is a biocompatible and biodegradable surfactant widely utilized in pharmaceutical formulations to enhance the solubility and oral bioavailability of poorly water-soluble drugs. A thorough understanding of its micellar properties is crucial for the rational design and optimization of such drug delivery systems.
Core Physicochemical Properties
The self-assembly of this compound monomers into micelles in aqueous solutions is a dynamic process governed by a delicate balance of hydrophobic and electrostatic interactions. The key parameters that define these micelles—critical micelle concentration (CMC), aggregation number (Nagg), and size—are highly sensitive to environmental conditions.
Critical Micelle Concentration (CMC)
The CMC is the concentration of surfactant at which the formation of micelles becomes significant. It represents a critical point where the physical properties of the solution, such as surface tension and conductivity, exhibit a sharp change. For this compound, the CMC is influenced by factors including temperature, pH, and the ionic strength of the medium.
| Temperature (°C) | CMC (mM) | Ionic Strength (M) | Method |
| 20 | 14 | Not Specified | NMR Spectroscopy[1] |
| 25 | 13 | Not Specified | Not Specified[2] |
| 25 | 14 ± 1 | pH 12 | NMR Spectroscopy[1] |
| 25 | 4-20 | Not Specified | Not Specified[3] |
| 30 | Minimum CMC | Not Specified | Not Specified[4] |
| 35 | Increases above minimum | Not Specified | Not Specified[4] |
Table 1: Critical Micelle Concentration (CMC) of this compound under Various Conditions.
Aggregation Number (Nagg)
The aggregation number is the average number of this compound monomers that constitute a single micelle. This parameter is crucial as it dictates the size of the hydrophobic core available for drug solubilization. The aggregation number of this compound micelles is generally small compared to conventional linear-chain surfactants and can vary with concentration and temperature.
| Temperature (°C) | Aggregation Number (Nagg) | Concentration (mM) | Method |
| 25 | 2-8 | Near CMC | Not Specified[3] |
| 25 | 17 | 60 | Stepwise Association Model[4] |
| 25 | 18 | 75 | Fluorimetry[4] |
| 40 | 12 | 60 | Stepwise Association Model[4] |
| Not Specified | 24 (Maximum) | Not Specified | Electromotive Force Measurements[5] |
Table 2: Aggregation Number (Nagg) of this compound Micelles.
Micelle Size and Shape
This compound micelles are typically small and spherical, with their size being a direct consequence of the low aggregation number. Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic radius of these micelles. The size can be influenced by surfactant concentration, with secondary aggregation into larger structures possible at higher concentrations[1]. At concentrations near the CMC, this compound micelles have been reported to have a diameter of approximately 1.5 nm[3].
Factors Influencing Micelle Formation
The formation and properties of this compound micelles are intricately linked to several environmental factors. Understanding these relationships is essential for controlling micellar characteristics in drug delivery applications.
Caption: Factors influencing the formation and properties of this compound micelles.
Experimental Protocols
Accurate characterization of this compound micelles relies on a suite of experimental techniques. Detailed methodologies for the most common and critical experiments are provided below.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Surface tensiometry is a classic and reliable method for determining the CMC of surfactants. It relies on the principle that as surfactant concentration increases, surface tension decreases until the point of micelle formation, after which it remains relatively constant.
Caption: Experimental workflow for CMC determination using surface tensiometry.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in deionized water. Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.
-
Instrumentation: Use a surface tensiometer, such as one employing the du Nouy ring or Wilhelmy plate method[6]. Ensure the instrument is calibrated according to the manufacturer's instructions.
-
Measurement: For each concentration, measure the surface tension. Allow the system to equilibrate before each measurement to ensure a stable reading.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will typically show two linear regions. The CMC is determined from the concentration at the intersection of the two lines[2][7].
Determination of Aggregation Number (Nagg) by Steady-State Fluorescence Quenching
This technique utilizes a fluorescent probe and a quencher to determine the micelle concentration and subsequently the aggregation number. The probe (e.g., pyrene) preferentially partitions into the hydrophobic core of the micelles, while the quencher (e.g., cetylpyridinium (B1207926) chloride) resides within the micelle and quenches the probe's fluorescence.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in a suitable solvent) and a stock solution of the quencher. Also, prepare a series of this compound solutions at a concentration significantly above the CMC.
-
Sample Preparation: To each this compound solution, add a small, constant amount of the probe stock solution. Then, create a series of samples by adding varying amounts of the quencher stock solution to these probe-containing micellar solutions.
-
Fluorescence Measurement: Measure the fluorescence intensity of the probe in each sample using a spectrofluorometer. The excitation and emission wavelengths will be specific to the chosen probe (for pyrene, excitation is typically around 335 nm, and emission is monitored over a range to observe changes in the vibronic fine structure)[8][9].
-
Data Analysis: The relationship between the fluorescence intensity and the quencher concentration is used to determine the micelle concentration. The aggregation number (Nagg) is then calculated using the following equation:
Nagg = ( [Surfactant] - CMC ) / [Micelle]
where [Surfactant] is the total surfactant concentration and [Micelle] is the determined micelle concentration.
Micelle Size Determination by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. From these fluctuations, the hydrodynamic diameter of the micelles can be determined.
Methodology:
-
Sample Preparation: Prepare this compound solutions at the desired concentrations. It is crucial to filter the solutions through a microporous filter (e.g., 0.22 µm) into a clean, dust-free cuvette to remove any large aggregates or dust particles that could interfere with the measurement[10][11].
-
Instrument Setup: Use a DLS instrument equipped with a laser and a detector. Set the measurement parameters, including temperature and scattering angle. The viscosity and refractive index of the solvent (water) at the measurement temperature must be accurately known and inputted into the software[10][12].
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter from the measured diffusion coefficient of the micelles[11][13]. The output will typically be a size distribution plot and the Z-average diameter, which is the intensity-weighted mean hydrodynamic size.
Conclusion
The physicochemical properties of this compound micelles are multifaceted and highly dependent on the surrounding environment. A comprehensive characterization of the CMC, aggregation number, and size is paramount for the successful application of this bile salt in drug delivery and other pharmaceutical formulations. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data, enabling researchers and drug development professionals to harness the full potential of this compound micellar systems.
References
- 1. Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells [mdpi.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Composition of sodium cholate micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of β-Cyclodextrin on the Aggregation Behavior of Sodium Deoxycholate and Sodium Cholate in Aqueous Solution [mdpi.com]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. muser-my.com [muser-my.com]
- 13. azom.com [azom.com]
Sodium Cholate Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of its Biological Functions and Applications
Sodium cholate (B1235396) hydrate (B1144303), a primary bile salt, is a versatile and powerful tool in the arsenal (B13267) of researchers, scientists, and drug development professionals. Its amphipathic nature, possessing both a hydrophobic steroidal backbone and a hydrophilic carboxylate group, underpins its wide range of biological functions and applications. This technical guide provides a detailed overview of the core properties of sodium cholate hydrate, its mechanism of action, and its critical roles in membrane protein solubilization, drug delivery systems, and cellular signaling.
Physicochemical Properties and Micellar Characteristics
Sodium cholate hydrate is a water-soluble, anionic detergent.[1][2] A key characteristic is its ability to form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[3][4] These micelles are crucial for its function as a solubilizing agent.[5] The formation of micelles is a dynamic process where the hydrophobic steroid rings orient towards the core, and the hydrophilic hydroxyl and carboxylate groups face the aqueous environment. This structure allows for the encapsulation of hydrophobic molecules, rendering them soluble in water.[3]
Below is a summary of the key quantitative properties of sodium cholate:
| Property | Value | Conditions |
| Critical Micelle Concentration (CMC) | 4-20 mM | Dependent on temperature, pH, and ionic strength[6] |
| 9-15 mM | 20-25°C[7] | |
| Aggregation Number | 2-8 | In the low-concentration region near the CMC[6] |
| Up to 24 | Dependent on concentration and ionic medium[8] | |
| Typical Working Concentration (Membrane Protein Extraction) | 0.5% (w/v) | In combination with other detergents like DDM[9] |
| Typical Working Concentration (Cell Lysis - RIPA Buffer) | 0.5% (w/v) | Component of RIPA buffer[10][11][12] |
| Typical Working Concentration (Permeation Enhancement) | 2 mM | In porcine jejunal mucosal explant system[13][14] |
Biological Functions and Mechanisms of Action
The primary biological role of sodium cholate in the body is to aid in the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine.[3] It achieves this by emulsifying large fat globules into smaller droplets, increasing the surface area for enzymatic action.[3]
In a research and pharmaceutical context, its mechanism of action is primarily attributed to its surfactant properties and ability to interact with biological membranes.
Detergent Action and Membrane Solubilization
As a non-denaturing anionic detergent, sodium cholate is widely used for the solubilization and purification of membrane proteins.[1][15] Its mechanism involves the disruption of the lipid bilayer and the formation of mixed micelles containing proteins, lipids, and detergent molecules. This process effectively extracts membrane proteins from their native environment into a soluble form, allowing for their purification and characterization.[9]
Permeation Enhancement
Sodium cholate can act as a permeation enhancer, facilitating the transport of drugs across biological membranes such as the intestinal epithelium.[14][16] It is thought to achieve this by transiently disrupting the integrity of cell membranes and tight junctions, thereby increasing both paracellular and transcellular transport.[13][14] At a concentration of 2 mM, it has been shown to disrupt the microvilli of the brush border and increase paracellular passage.[13][14]
Applications in Research and Drug Development
The unique properties of sodium cholate hydrate have led to its widespread use in various scientific disciplines.
Membrane Protein Research
A primary application is in the extraction and purification of membrane proteins for structural and functional studies.[9][15] Its ability to solubilize these otherwise insoluble proteins is fundamental to understanding their roles in cellular processes.
Drug Delivery Systems
Sodium cholate is utilized in the formulation of drug delivery systems, particularly for poorly water-soluble drugs.[5] By forming mixed micelles or being incorporated into liposomes, it can enhance the solubility, stability, and bioavailability of therapeutic agents.[5][17][18]
Cell Lysis
In molecular biology, sodium cholate is a component of certain cell lysis buffers, such as RIPA buffer, used for the extraction of cellular proteins.[10][11][12] Its detergent properties aid in the disruption of cell membranes to release intracellular contents for subsequent analysis.
Immunological Adjuvant
While not a classical adjuvant, bile salts have been investigated for their ability to modulate immune responses. Their surfactant properties can influence the presentation of antigens and the stability of vaccine formulations.
Role in Cellular Signaling
Recent research has unveiled a more direct role for sodium cholate in cellular signaling. It has been shown to act as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation.[1][19] Activation of FXR by sodium cholate can lead to the regulation of target genes involved in these pathways. This finding has significant implications for its therapeutic potential in conditions like nonalcoholic steatohepatitis (NASH).[1][19]
Experimental Protocols
General Protocol for Membrane Protein Extraction
This protocol provides a general workflow for the solubilization of membrane proteins using a sodium cholate-containing buffer. Optimization of detergent concentration, buffer composition, and incubation time is crucial for each specific protein.
Materials:
-
Cell pellet containing the membrane protein of interest
-
Lysis Buffer (e.g., hypotonic buffer with protease inhibitors)
-
Solubilization Buffer (e.g., Tris-HCl, NaCl, glycerol, and a specified concentration of sodium cholate, typically 0.5-2% w/v)
-
Homogenizer (Dounce or sonicator)
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension on ice to disrupt the cells.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in ice-cold Solubilization Buffer containing sodium cholate. The volume and detergent concentration should be optimized.
-
Incubate the suspension for a defined period (e.g., 30 minutes to 1 hour) at 4°C with gentle agitation to allow for solubilization.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane material.
-
The resulting supernatant contains the solubilized membrane proteins, which can then be used for downstream applications such as purification.
Preparation of Liposomes using the Thin-Film Hydration Method with Sodium Cholate
This method describes the preparation of liposomes where sodium cholate can be incorporated to create more flexible vesicles or to aid in the encapsulation of certain drugs.[20]
Materials:
-
Lipids (e.g., phosphatidylcholine, cholesterol)
-
Sodium cholate hydrate
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Dissolve the lipids and sodium cholate in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[17]
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a more uniform size, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.
Cell Lysis using RIPA Buffer
RIPA (Radioimmunoprecipitation Assay) buffer is a common and effective buffer for total protein extraction from cultured cells and tissues, and it contains sodium deoxycholate, a close analog of sodium cholate.[10][11][12]
RIPA Buffer Composition:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% (v/v) NP-40 or Triton X-100
-
0.5% (w/v) Sodium deoxycholate
-
0.1% (w/v) SDS
-
Protease and phosphatase inhibitors (added fresh)[10][11][12]
Procedure for Adherent Cells:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.[10]
-
Add an appropriate volume of ice-cold RIPA buffer to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]
-
Incubate on ice for 15-30 minutes with occasional vortexing.[11]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[21]
-
Transfer the supernatant (protein lysate) to a fresh tube for downstream analysis.
Conclusion
Sodium cholate hydrate is an indispensable tool in modern biological and pharmaceutical sciences. Its fundamental properties as a biological surfactant enable a wide array of applications, from the intricate work of membrane protein characterization to the development of innovative drug delivery systems. Furthermore, the discovery of its role in modulating key cellular signaling pathways, such as the FXR pathway, opens up new avenues for therapeutic intervention. A thorough understanding of its physicochemical characteristics, mechanisms of action, and experimental applications, as outlined in this guide, is essential for leveraging its full potential in research and drug development.
References
- 1. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. What is the mechanism of Sodium Cholate Hydrate? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. What is Sodium Cholate Hydrate used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Composition of sodium cholate micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane Protein Extraction - Biochemistry [protocol-online.org]
- 10. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 11. biomol.com [biomol.com]
- 12. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 13. Probing the Action of Permeation Enhancers Sodium Cholate and N-dodecyl-β-D-maltoside in a Porcine Jejunal Mucosal Explant System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing the Action of Permeation Enhancers Sodium Cholate and N-dodecyl-β-D-maltoside in a Porcine Jejunal Mucosal Explant System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liposomes containing bile salts as novel ocular delivery systems for tacrolimus (FK506): in vitro characterization and improved corneal permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
A Technical Guide to the Amphipathic Properties of Sodium Choleate and Its Scientific Implications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium cholate (B1235396), the sodium salt of cholic acid, is a primary bile salt synthesized in the liver from cholesterol.[1] It is a biologically significant molecule renowned for its amphipathic nature, which underpins its crucial role in physiological processes and its broad utility in scientific research and pharmaceutical development.[2] This guide provides an in-depth examination of the physicochemical properties of sodium cholate, focusing on its amphipathicity, and explores its profound implications in biochemistry, drug delivery, and cellular signaling.
Physicochemical and Amphipathic Properties of Sodium Choleate
The utility of sodium cholate stems directly from its unique molecular architecture. Its structure consists of a rigid, hydrophobic steroid nucleus and a more flexible hydrophilic face, characterized by three hydroxyl groups and a terminal carboxylate group on its side chain.[1] This distinct separation of polar (hydrophilic) and nonpolar (hydrophobic) regions defines its amphipathic character, allowing it to interact with both aqueous and lipid environments.[1]
Micellization and Aggregation
In aqueous solutions, when the concentration of sodium cholate reaches a specific threshold known as the Critical Micelle Concentration (CMC), the individual monomers self-assemble into aggregates called micelles.[3] In these structures, the hydrophobic steroid rings orient towards the core, shielded from the water, while the hydrophilic hydroxyl and carboxylate groups face outward, interacting with the aqueous phase.[1] This micelle formation is fundamental to its function as a biological detergent and solubilizing agent.[4]
The CMC is a critical parameter that is influenced by environmental conditions such as temperature and ionic strength.[5][6] For sodium cholate, the CMC is generally reported to be in the range of 9-15 mM at 20-25°C. Below this concentration, it exists primarily as monomers. Above the CMC, any additional sodium cholate added to the system will predominantly form new micelles.[3] Some studies also suggest that sodium cholate can form smaller primary aggregates (dimers to octamers) at concentrations below the conventional CMC, which then coalesce into larger, secondary micelles as the concentration increases.[7]
Quantitative Data Summary
The key physicochemical properties of sodium cholate are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₂₄H₃₉NaO₅ | [8][9] |
| Molecular Weight | 430.55 g/mol (anhydrous) | [8] |
| Appearance | White to off-white powder | [4][10] |
| Solubility | Soluble in water, ethanol, methanol | [1] |
| Critical Micelle Concentration (CMC) | 9–15 mM (in water, 20-25°C) | |
| pH (1% aqueous solution) | 7.5–8.5 | [1] |
| Aggregation Number | 2–4 (primary micelles) | [11] |
Scientific Implications and Applications
The amphipathic nature of sodium cholate makes it an invaluable tool across various scientific disciplines.
Biochemistry: Solubilization of Membrane Proteins
One of the most common applications of sodium cholate is in biochemistry as a non-denaturing detergent for the extraction and purification of membrane proteins.[4][8] Its ability to disrupt the lipid bilayer of cell membranes allows for the solubilization of integral membrane proteins, which can then be isolated and studied in their active form.[1]
Drug Development: Enhancing Bioavailability and Delivery
In the pharmaceutical industry, sodium cholate is widely used as an excipient to improve the formulation of poorly water-soluble drugs.[1][10] Its scientific implications in this field are manifold:
-
Solubility Enhancement: By encapsulating hydrophobic drug molecules within the core of its micelles, sodium cholate significantly increases their solubility in aqueous media, which is a critical factor for drug absorption.[2][12]
-
Improved Bioavailability: The formation of mixed micelles with drugs facilitates their transport across the intestinal epithelium, thereby enhancing their oral bioavailability.[2]
-
Permeation Enhancement: Sodium cholate can act as a permeation enhancer, improving the transport of drugs across biological barriers like the intestinal wall and even the blood-brain barrier.[1][2]
-
Drug Delivery Systems: It is a key component in the development of advanced drug delivery systems, including polymeric micelles and other nanocarriers, designed for targeted drug release.[13] For instance, incorporating sodium cholate into polymeric micelles has been shown to improve the stability and tumor-targeting capabilities of anticancer drugs like paclitaxel (B517696).[13]
Cellular Signaling: A Key Biological Regulator
Beyond their role as simple detergents, bile acids like sodium cholate are now recognized as crucial signaling molecules that regulate metabolism and immune function.[14] They act as ligands for nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G protein-coupled receptors.[15]
Activation of FXR in the enterocytes of the ileum by bile acids induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[14][15] FGF19 then travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes.[16] This binding event triggers a signaling cascade, primarily involving the ERK1/2 pathway, which ultimately represses the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[17] This negative feedback loop is essential for maintaining bile acid homeostasis.[15]
Caption: The Bile Acid-FXR-FGF19 signaling axis in the gut-liver connection.
Key Experimental Methodologies
Characterizing the amphipathic properties of sodium cholate and its interactions requires specific biophysical and analytical techniques.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for any surfactant. Several methods can be used for its determination, with surface tensiometry being one of the most common.[6][18]
Protocol: CMC Determination by Surface Tensiometry
-
Preparation of Solutions: Prepare a stock solution of sodium cholate in deionized water at a concentration significantly above the expected CMC (e.g., 100 mM). Create a series of dilutions from this stock solution to cover a range of concentrations both below and above the expected CMC.[19]
-
Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, to measure the surface tension of the solutions.[3][19] Ensure the instrument is calibrated and the platinum ring/plate is thoroughly cleaned before each measurement.
-
Measurement: Measure the surface tension of pure deionized water first, followed by each of the prepared sodium cholate solutions, starting from the lowest concentration.[19] Allow the surface tension reading to stabilize for each sample.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the sodium cholate concentration (log C).[18][20] The plot will typically show two linear regions: a steep decline in surface tension below the CMC and a plateau or a region with a much shallower slope above the CMC.[21] The CMC is determined from the intersection point of the two extrapolated linear portions of the curve.[21]
Caption: Experimental workflow for determining the CMC via surface tension measurement.
Analysis of Bile Salts in Biological Matrices
Quantifying sodium cholate and other bile acids in complex biological samples like plasma, feces, or tissue is crucial for metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose.[22][23]
Protocol Outline: Bile Acid Quantification by LC-MS/MS
-
Sample Preparation:
-
Extraction: Homogenize the biological sample (e.g., plasma, liver tissue).[24][25]
-
Protein Precipitation: Add a solvent like acetonitrile (B52724) or methanol, often containing deuterated internal standards, to precipitate proteins.[24][25]
-
Purification: Centrifuge the sample to pellet the precipitated proteins. The supernatant, containing the bile acids, is collected, dried, and reconstituted in an appropriate solvent for analysis.[25][26]
-
-
Chromatographic Separation:
-
Inject the prepared sample into an HPLC system equipped with a reverse-phase column (e.g., C18).[22][25]
-
Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid to achieve separation of different bile acid species.[25][26]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to a tandem mass spectrometer.
-
The instrument is operated in a mode such as Multiple Reaction Monitoring (MRM) for high sensitivity and specificity, allowing for the precise quantification of sodium cholate and other bile acids based on their specific mass-to-charge ratios and fragmentation patterns.[22][26]
-
Investigating Interactions with Lipid Membranes
To study sodium cholate's role as a permeation enhancer and its membrane-disrupting properties, researchers often use model systems like supported lipid bilayers (s-BLMs).[27] Electrochemical methods such as cyclic voltammetry and AC impedance spectroscopy can be employed to monitor these interactions.[28][29]
Protocol Outline: s-BLM Interaction Study
-
s-BLM Formation: A supported lipid bilayer is formed on the surface of a solid substrate, such as a glassy carbon electrode.
-
Electrochemical Measurement: The s-BLM is placed in an electrolyte solution. An electrochemical probe is used, and measurements (e.g., cyclic voltammetry) are taken to establish a baseline for the intact membrane.
-
Interaction Analysis: Sodium cholate is introduced into the electrolyte solution at various concentrations. Changes in the electrochemical signal are monitored over time.[28] A decrease in the orderliness of the lipid molecules or the formation of pores and defects in the bilayer, caused by the insertion of sodium cholate, can be detected as changes in impedance or voltammetric response.[27]
Caption: Logical diagram of micellar solubilization of a hydrophobic drug by sodium cholate.
Conclusion
The amphipathic properties of sodium cholate are the cornerstone of its physiological importance and its extensive application in science and technology. From its fundamental role in digesting dietary fats to its sophisticated use in solubilizing membrane proteins, enhancing drug delivery, and modulating metabolic signaling pathways, sodium cholate continues to be a molecule of significant interest. A thorough understanding of its physicochemical behavior, particularly its micellization characteristics, and the application of robust experimental methodologies are essential for harnessing its full potential in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. Sodium cholate CAS#: 361-09-1 [m.chemicalbook.com]
- 5. Thermodynamics of demicellization of mixed micelles composed of sodium oleate and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Sodium Cholate | C24H39NaO5 | CID 23668194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. icepharma.com [icepharma.com]
- 11. Mixed Micelles of Sodium Cholate and Sodium Dodecylsulphate 1:1 Binary Mixture at Different Temperatures – Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Sodium cholate-enhanced polymeric micelle system for tumor-targeting delivery of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 15. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 19. scribd.com [scribd.com]
- 20. benchchem.com [benchchem.com]
- 21. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative Analysis of Bile Acid with UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 24. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 25. mdpi.com [mdpi.com]
- 26. agilent.com [agilent.com]
- 27. Electrochemical Study on the Interaction of Sodium Cholate with a Supported Lipid Bilayer Membrane [cjcu.jlu.edu.cn]
- 28. researchgate.net [researchgate.net]
- 29. Electrochemical Study on the Interaction of Sodium Cholate with a Supported Lipid Bilayer Membrane [cjcu.jlu.edu.cn]
A Technical Guide to the Historical Discovery and Isolation of Bile Salts: The Case of Sodium Choleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical journey leading to the discovery and isolation of bile salts, with a particular focus on sodium choleate. It details the seminal scientific contributions, the evolution of experimental techniques, and the foundational understanding of the physicochemical properties and physiological roles of these critical biological molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the early scientific endeavors that paved the way for our modern understanding of bile acid chemistry and biology.
Historical Overview: From Ancient Observations to 19th Century Chemistry
The study of bile and its components has a rich history, dating back to ancient civilizations that recognized its importance in digestion. However, the scientific elucidation of its chemical nature began in earnest in the 19th century. A pivotal moment in this journey was the isolation of the first bile acid, cholic acid, by Adolph Strecker in 1848.[1] This discovery marked a significant milestone, shifting the understanding of bile from a homogenous fluid to a complex mixture of distinct chemical entities.
Early research in the 19th and early 20th centuries focused on isolating and characterizing these "bile acids." It was soon understood that these acidic compounds are conjugated with amino acids (glycine and taurine) in bile and exist as salts, the most prominent being sodium salts, due to the alkaline nature of bile. This compound, the sodium salt of cholic acid, became a key subject of these early investigations.[2]
These early researchers laid the groundwork for understanding the amphipathic nature of bile salts, a property that allows them to emulsify fats and aid in their digestion and absorption.[1][2] The structural elucidation of the steroid nucleus, to which bile acids belong, was a complex undertaking that spanned several decades, with crucial contributions from scientists like Heinrich Wieland and Adolf Windaus, who correctly deduced the four-ring structure in the 1920s.[1][3]
Physicochemical Properties of this compound
This compound is the sodium salt of cholic acid, a primary bile acid synthesized in the liver from cholesterol.[4][5] Its chemical structure and properties are central to its biological function.
| Property | Value | Reference |
| Chemical Formula | C24H39NaO5 | [5] |
| Molar Mass | 430.56 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Soluble in water and alcohol | [4] |
| Nature | Anionic surfactant | [5] |
| Critical Micelle Concentration (CMC) | 10-15 mM | [5] |
The amphipathic nature of this compound, with its hydrophobic steroid nucleus and a hydrophilic side chain terminating in a carboxylate group, allows it to form micelles in aqueous solutions above its critical micelle concentration.[1][5] This property is fundamental to its role in the emulsification of dietary fats in the intestine.
Historical Experimental Protocols for the Isolation of Bile Salts
The precise, detailed experimental protocols from the 19th and early 20th centuries are not always exhaustively documented in modern databases. However, based on the available historical scientific literature, a general workflow for the isolation of bile salts, including this compound, can be reconstructed. These early methods were often laborious and relied on classical chemical techniques.
General Workflow for the Isolation of Bile Salts from Bile (19th Century)
The following represents a generalized protocol synthesized from historical accounts of bile salt extraction:
-
Source Material: Fresh animal bile, typically from cattle (ox bile), was the primary source material.[5][7]
-
Precipitation of Mucins and Pigments: The bile was treated with an excess of ethanol (B145695) to precipitate mucinous substances and some pigments. The mixture was then filtered to remove the solid precipitate.
-
Concentration: The ethanolic extract was concentrated by evaporation, often using a water bath, to a thick, syrupy consistency.
-
Saponification (Hydrolysis): The concentrated extract was then subjected to alkaline hydrolysis to cleave the amide bonds linking the bile acids to glycine (B1666218) and taurine. This was typically achieved by boiling the extract with a strong alkali, such as potassium hydroxide (B78521) or sodium hydroxide.[8] This step was crucial for obtaining the free bile acids.
-
Acidification and Precipitation: After hydrolysis, the alkaline solution was cooled and acidified with a mineral acid, such as hydrochloric acid. This caused the free bile acids, which are poorly soluble in acidic aqueous solutions, to precipitate out of the solution.
-
Separation and Washing: The precipitated bile acids were collected by filtration and washed repeatedly with cold water to remove excess acid and other water-soluble impurities.
-
Crystallization: The crude bile acid precipitate was then purified by recrystallization from a suitable solvent, such as ethanol or acetone. This process was often repeated multiple times to achieve a higher degree of purity.
-
Formation of the Sodium Salt: To obtain this compound, the purified cholic acid was dissolved in ethanol and neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate solution. The this compound would then be precipitated or crystallized from the solution.
This general workflow is visualized in the following diagram:
Early Understanding of Bile Salt Function and Signaling
The historical discovery of bile salts was intrinsically linked to the growing understanding of their physiological role. Initially, their function was primarily thought to be the emulsification of fats for digestion, a concept that remains a cornerstone of physiology.[1][2]
In the 19th and early 20th centuries, preparations containing this compound were used therapeutically to aid digestion in individuals with insufficient bile production.[2] These remedies were prescribed for conditions like indigestion and constipation, highlighting an early appreciation for the physiological importance of bile salts.[2]
The concept of an enterohepatic circulation, where bile salts are reabsorbed in the intestine and returned to the liver, was also developing during this period. This understanding underscored the body's efficient mechanism for conserving these vital molecules.
While the intricate signaling pathways involving bile salts were not elucidated until much later, the early research provided the fundamental chemical and physiological knowledge upon which modern discoveries are built. The recognition of bile acids as signaling molecules that activate nuclear receptors like FXR (farnesoid X receptor) and membrane receptors like TGR5 has revolutionized the field, but this was only possible due to the foundational work of 19th and 20th-century chemists and physiologists.
The following diagram illustrates the basic concept of the enterohepatic circulation of bile salts, a key physiological process understood in its nascent form during the historical period of their initial isolation.
Conclusion
The historical discovery and isolation of bile salts, exemplified by this compound, represent a fascinating chapter in the history of biochemistry and medicine. The meticulous work of 19th and early 20th-century scientists, using the chemical techniques of their time, provided the essential foundation for our current understanding of the diverse roles of bile acids in health and disease. This guide has aimed to provide a technical overview of this historical journey, from the initial isolation of these compounds to the early insights into their physiological significance. For contemporary researchers, an appreciation of this history offers valuable context for the ongoing exploration of bile acid biology and its therapeutic potential.
References
- 1. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. researchgate.net [researchgate.net]
- 4. Cholic acid - Wikipedia [en.wikipedia.org]
- 5. Cholic acid, Na-salt › Ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 6. nbinno.com [nbinno.com]
- 7. Isolation and determination of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3919266A - Production of bile acids - Google Patents [patents.google.com]
The Pivotal Role of Sodium Choleate as a Biological Detergent in Laboratory Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium choleate, a naturally occurring bile salt, has emerged as a versatile and indispensable tool in modern laboratory research. Its unique amphipathic nature, stemming from a rigid steroidal backbone and a flexible hydrocarbon side chain terminating in a carboxylate group, allows it to effectively interact with and solubilize hydrophobic molecules and structures within an aqueous environment. This whitepaper provides a comprehensive technical guide on the core applications of this compound as a biological detergent, with a focus on its utility in membrane protein research, cell lysis, and drug delivery systems.
Core Properties and Detergent Action
Sodium cholate (B1235396) is an anionic detergent characterized by its ability to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[1][2][3] These micelles can encapsulate hydrophobic molecules, thereby solubilizing them.[4] The steroid nucleus of this compound is hydrophobic, while the hydroxyl groups and the terminal carboxylate group are hydrophilic, imparting the amphipathic properties crucial for its detergent action.[1][2] Unlike harsh ionic detergents like sodium dodecyl sulfate (B86663) (SDS), sodium cholate is considered a milder, non-denaturing detergent, often preserving the structural and functional integrity of proteins.[5][6]
The aggregation behavior of this compound is complex, with the formation of primary micelles at the CMC and potential secondary aggregation into larger structures at higher concentrations.[2][7] This behavior can be influenced by factors such as temperature, pH, and ionic strength of the solution.[8][9]
Quantitative Data Summary
The physicochemical properties of this compound are critical for its application in various experimental protocols. The following tables summarize key quantitative data for easy comparison.
| Property | Value | References |
| Chemical Formula | C24H39NaO5 | [1][10] |
| Molecular Weight | 430.55 g/mol | [1][10] |
| Appearance | White to off-white powder | [1][5] |
| Solubility | Soluble in water, ethanol, and methanol | [1] |
| pH (1% aqueous solution) | 7.5 - 8.5 | [1] |
| Parameter | Value Range | Conditions | References |
| Critical Micelle Concentration (CMC) | 4-20 mM | Varies with temperature, pH, and ionic strength | [11] |
| 14 ± 1 mM | Basic solution (pH 12) | [7] | |
| 14 mM | [3] | ||
| Aggregation Number | 2-8 molecules/micelle | Near the CMC | [11] |
| 4-6 molecules/micelle | Room temperature (primary micelles) | [9] |
Key Applications and Experimental Protocols
Membrane Protein Extraction and Solubilization
The study of membrane proteins, which play crucial roles in cellular signaling and transport, is often hampered by their hydrophobic nature. Sodium cholate is a widely used detergent for solubilizing these proteins from the lipid bilayer, allowing for their purification and characterization.[1][5][12] Its effectiveness lies in its ability to disrupt the lipid membrane and form mixed micelles with the membrane proteins and lipids.[13]
Experimental Protocol: Solubilization of Membrane Proteins
This protocol provides a general framework for the solubilization of integral membrane proteins using sodium cholate. Optimization of detergent concentration, buffer composition, and incubation time is often necessary for specific proteins.
Materials:
-
Cell pellet or membrane fraction containing the protein of interest
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing a specific concentration of sodium cholate (e.g., 1-2% w/v)
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using an appropriate method (e.g., sonication, French press).
-
Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cellular debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer. The optimal detergent-to-protein ratio often needs to be determined empirically, but a starting point is typically 10:1 (w/w).
-
Incubation: Incubate the suspension on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.
Workflow for Membrane Protein Solubilization
Cell Lysis
This compound can be a component of cell lysis buffers, aiding in the disruption of cell membranes to release intracellular contents for subsequent analysis.[1] Its detergent properties help to solubilize the lipid bilayer, leading to cell lysis. It is often used in combination with other detergents and salts to optimize the lysis process.[14][15]
Experimental Protocol: Preparation of a this compound-Containing Lysis Buffer
This protocol describes the preparation of a basic lysis buffer containing sodium cholate. The final concentrations of the components may need to be adjusted depending on the cell type and downstream application.
Materials:
-
Tris base
-
Sodium chloride (NaCl)
-
EDTA
-
Sodium cholate
-
Protease Inhibitor Cocktail
-
Deionized water
-
HCl for pH adjustment
Procedure:
-
To prepare 100 mL of lysis buffer, dissolve the following in ~80 mL of deionized water:
-
0.605 g Tris base (for 50 mM)
-
0.877 g NaCl (for 150 mM)
-
0.037 g EDTA (for 1 mM)
-
-
Add the desired amount of sodium cholate. For a 1% (w/v) solution, add 1 g of sodium cholate.
-
Adjust the pH to 7.4 with HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Just before use, add the appropriate amount of protease inhibitor cocktail.
-
Store the buffer at 4°C.
Drug Delivery and Liposome (B1194612) Formulation
Sodium cholate plays a significant role in pharmaceutical research, particularly in the development of drug delivery systems.[4][16] Its ability to form micelles allows for the solubilization of poorly water-soluble drugs, enhancing their bioavailability.[5][16][17] Furthermore, it is used in the preparation of liposomes, which are vesicular carriers for drug delivery.[2][18] In the detergent removal method of liposome preparation, lipids are first solubilized in a detergent solution containing sodium cholate to form mixed micelles. Subsequent removal of the detergent leads to the spontaneous formation of liposomes.[18]
Experimental Protocol: Liposome Preparation by the Detergent Removal Method
This protocol outlines the general steps for preparing unilamellar liposomes using sodium cholate.
Materials:
-
Phospholipids (B1166683) (e.g., phosphatidylcholine)
-
Cholesterol (optional)
-
Drug to be encapsulated
-
Sodium cholate
-
Buffer (e.g., PBS)
-
Dialysis tubing or size-exclusion chromatography column
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids (and cholesterol, if used) in an organic solvent (e.g., chloroform/methanol mixture). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration and Solubilization: Hydrate the lipid film with a buffer solution containing the drug to be encapsulated and a concentration of sodium cholate above its CMC (e.g., 20-30 mM). This will form mixed micelles of lipid, drug, and detergent.
-
Detergent Removal: Remove the sodium cholate from the mixed micelle solution. This can be achieved by:
-
Dialysis: Dialyze the solution against a large volume of buffer for an extended period (e.g., 48 hours) with several buffer changes.
-
Size-Exclusion Chromatography: Pass the solution through a size-exclusion chromatography column. The larger liposomes will elute first, separated from the smaller detergent micelles.
-
-
Liposome Collection: The resulting suspension will contain unilamellar liposomes encapsulating the drug.
Logical Relationship in Liposome Formation
Influence on Protein Structure and Signaling Pathways
While sodium cholate is considered a mild detergent, it can still influence protein structure and function.[19] It has been shown to affect the activity and stability of enzymes.[1][19] For instance, it can induce dimerization of certain proteins, such as bovine cytochrome c oxidase.[20] The interaction of sodium cholate with proteins is complex and can involve both hydrophobic and electrostatic forces.[1]
In the context of signaling pathways, sodium cholate can be used to solubilize membrane-bound receptors and other signaling components, allowing for the study of their interactions and downstream signaling events in a controlled, in vitro setting. For example, the extraction of G protein-coupled receptors (GPCRs) from the cell membrane using sodium cholate enables the investigation of ligand binding and G protein activation.
Signaling Pathway Study Workflow
Conclusion
This compound is a powerful and versatile biological detergent with a broad range of applications in laboratory research. Its ability to solubilize membrane components while often preserving their native structure makes it an invaluable tool for the study of membrane proteins and cellular signaling. Furthermore, its role in enhancing the solubility of hydrophobic drugs and in the formulation of liposomal drug delivery systems highlights its importance in pharmaceutical and drug development research. A thorough understanding of its physicochemical properties and careful optimization of experimental protocols are key to leveraging the full potential of this essential laboratory reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Detergent Sodium cholate (purified) | CAS 361-09-1 Dojindo [dojindo.com]
- 4. What is Sodium Cholate Hydrate used for? [synapse.patsnap.com]
- 5. China Sodium Cholate Manufacturers Suppliers Factory - Wholesale Sodium Cholate for Sale [sourceherb.com]
- 6. What are the most common ionic detergents? | AAT Bioquest [aatbio.com]
- 7. Sodium Cholate Aggregation and Chiral Recognition of the Probe Molecule (R,S) 1,1′-binaphthyl-2,2′ diylhydrogenphosphate (BNDHP) Observed by 1H and 31P NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membranolytic Activity of Bile Salts: Influence of Biological Membrane Properties and Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Cholate | C24H39NaO5 | CID 23668194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.unc.edu [med.unc.edu]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Cell Lysis Buffers | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. nbinno.com [nbinno.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of sodium cholate on the catalytic and structural properties of phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Membrane Protein Solubilization Using Sodium Choleate
Introduction
Integral membrane proteins are key players in a multitude of cellular processes, making them critical targets for biomedical research and drug development. However, their hydrophobic nature, which anchors them within the lipid bilayer, poses significant challenges for their extraction and purification. Detergents, amphipathic molecules that can mimic the native membrane environment, are essential for solubilizing these proteins.[1] Sodium choleate, a bile salt anionic detergent, is a powerful tool for membrane protein solubilization. Its rigid steroidal structure and facial amphipathicity allow it to effectively disrupt lipid-protein and protein-protein interactions, leading to the extraction of membrane proteins in a soluble form.[2] Successful solubilization aims to extract the target protein in high yield while preserving its native conformation and biological activity.
Properties of this compound
Understanding the physicochemical properties of this compound is crucial for designing effective solubilization protocols. The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For effective solubilization, the detergent concentration in the buffer should be maintained above its CMC.
| Property | Value | Notes |
| Chemical Formula | C₂₄H₃₉NaO₅ | |
| Molecular Weight | 430.56 g/mol | |
| Critical Micelle Concentration (CMC) | 7-14 mM | The CMC can be influenced by factors such as pH, temperature, and ionic strength.[3][4] |
| Aggregation Number | 4-24 | This represents the number of detergent molecules in a single micelle and can vary.[5] |
| Type | Anionic (Bile Salt) | Possesses a charged head group which contributes to its solubilizing power.[2] |
Experimental Protocols
The following protocols provide a general framework for the solubilization of membrane proteins using this compound. It is important to note that optimal conditions, including detergent concentration, temperature, and incubation time, will need to be empirically determined for each specific protein of interest.[6]
Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions
Before proceeding to large-scale purification, it is essential to screen various conditions to identify the most effective ones for your target protein.
Materials:
-
Isolated membrane pellet containing the protein of interest
-
Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% (v/v) Glycerol, Protease inhibitor cocktail
-
This compound stock solution (e.g., 10% w/v in water)
Procedure:
-
Determine the total protein concentration of your isolated membrane preparation.
-
Set up a series of small-scale solubilization reactions (e.g., 100-500 µL total volume).
-
In each reaction, resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add this compound to each reaction to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Incubate the suspensions for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Clarify the mixtures by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.[1]
-
Carefully separate the supernatant (solubilized fraction) from the pellet (unsolubilized material).
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the solubilization efficiency.
Protocol 2: Preparative-Scale Membrane Protein Solubilization
Once optimal conditions have been determined, you can proceed with a larger-scale preparation.
Materials:
-
Isolated membrane pellet
-
Optimized Solubilization Buffer (from Protocol 1)
-
This compound
Procedure:
-
Thaw the isolated membrane pellet on ice.
-
Resuspend the pellet in the optimized Solubilization Buffer to the desired protein concentration (typically 5-10 mg/mL).
-
Add the predetermined optimal concentration of this compound to the resuspended membranes.
-
Incubate the mixture under the optimized conditions (e.g., 2 hours at 4°C) with gentle agitation.
-
Perform ultracentrifugation at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications such as purification.[1]
Quantitative Data Summary
The efficiency of solubilization can be influenced by several factors. The following table summarizes typical ranges for key parameters that should be optimized for each specific membrane protein.
| Parameter | Typical Range | Rationale |
| Protein Concentration | 1-10 mg/mL | A higher concentration may require more detergent. |
| This compound Conc. | 0.5% - 2.0% (w/v) | Needs to be above the CMC; higher concentrations can be denaturing. |
| Incubation Time | 30 min - 4 hours | Longer times may improve yield but risk protein degradation.[7] |
| Temperature | 4°C - 25°C | Lower temperatures (4°C) are generally preferred to maintain protein stability. |
| pH | 7.0 - 8.5 | Should be optimized for protein stability and activity. |
| Ionic Strength (NaCl) | 50 - 500 mM | High salt can reduce non-specific interactions.[8] |
Diagrams
Caption: Experimental workflow for membrane protein solubilization.
Caption: Mechanism of membrane protein solubilization by detergent.
References
- 1. benchchem.com [benchchem.com]
- 2. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Cholate Aggregation and Chiral Recognition of the Probe Molecule (R,S) 1,1′-binaphthyl-2,2′ diylhydrogenphosphate (BNDHP) Observed by 1H and 31P NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Composition of sodium cholate micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced solubilization of membrane proteins by alkylamines and polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of membrane proteins solubilized with a nondenaturing detergent and a high salt concentration by hydroxyapatite high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Choleate in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of sodium choleate in advanced drug delivery systems. This compound, a bile salt, is a versatile excipient that has demonstrated significant potential in enhancing the therapeutic efficacy of various drugs by improving their solubility, stability, and bioavailability.[1][2][3] Its amphipathic nature allows it to act as a potent solubilizing agent and permeation enhancer, making it a valuable component in the formulation of nanoparticles, micelles, liposomes, and other nano-carriers.[1][4]
Applications of this compound in Drug Delivery
This compound has been successfully employed in a range of drug delivery applications, primarily focused on overcoming the challenges associated with poorly water-soluble drugs and enhancing their transport across biological membranes.
1.1. Oral Drug Delivery of Poorly Soluble Drugs:
This compound is extensively used to improve the oral bioavailability of drugs with low aqueous solubility.[1][5] It achieves this by forming mixed micelles with phospholipids, which can encapsulate hydrophobic drug molecules, thereby increasing their solubility and dissolution rate in the gastrointestinal tract.[5]
-
Example Application: Enhancement of the oral bioavailability of Silybin (B1146174), a hepatoprotective agent with poor water solubility. Silybin-loaded this compound/phospholipid-mixed micelles demonstrated a significant increase in bioavailability compared to the free drug.[5][6] In a study with dogs, the relative bioavailability of silybin from mixed micelles was 252.0% compared to a silybin-N-methylglucamine solution.[5][6]
1.2. Tumor-Targeting Drug Delivery:
In oncology, this compound has been incorporated into polymeric micelles to enhance the delivery of chemotherapeutic agents to tumor tissues.[7][8] The inclusion of this compound in these formulations can improve drug loading, stability, and circulation time, leading to increased accumulation of the drug at the tumor site.[7][8]
-
Example Application: Paclitaxel (B517696) (PTX)-loaded micelles formulated with this compound and mPEG-PDLLA (PTX-CMs) exhibited enhanced tumor-targeting and antitumor efficacy.[7][8] These micelles showed a slower drug release profile and higher accumulation in tumor tissues compared to micelles without this compound.[8] The in vivo plasma AUC of PTX-CMs was 1.8-fold higher than that of PTX-loaded micelles without this compound and 5.2-fold higher than that of Taxol®.[8]
1.3. Transdermal and Ocular Drug Delivery:
This compound also acts as a permeation enhancer in transdermal and ocular drug delivery systems.[9][10] It is believed to increase the fluidity of the stratum corneum and other biological membranes, facilitating the passage of drug molecules.[4]
-
Example Application: this compound-modified ethosomes have been developed as carriers for the transdermal delivery of drugs for the treatment of melanoma.[9] In ocular drug delivery, liposomes containing bile salts like sodium taurocholate and sodium glycocholate have shown improved corneal permeation of drugs such as tacrolimus.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound in various drug delivery systems.
Table 1: Physicochemical Properties of this compound-Based Drug Delivery Systems
| Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| This compound/Phospholipid-Mixed Micelles | Silybin | 75.9 ± 4.2 | Not Reported | Not Reported | Not Reported | [5][6] |
| PTX-loaded NaC-mPEG-PDLLA Micelles (PTX-CMs) | Paclitaxel | 53.61 ± 0.75 | -19.73 ± 0.68 | Not Reported | Not Reported | [8] |
| PTX-loaded mPEG-PDLLA Micelles (PTX-Ms) | Paclitaxel | Not Reported | -3.13 ± 0.06 | Not Reported | Not Reported | [7] |
| F127-CS/NaC Micelles | Paclitaxel | 67.5 | Not Reported | 12.8 | Not Reported | [6] |
| F127-PAA/NaC Micelles | Paclitaxel | 85.89 | Not Reported | Not Reported | Not Reported | [6] |
| Sulpiride-loaded bilosomes | Sulpiride | 211.26 ± 10.84 | Not Reported | 26.69 ± 0.63 | 80.08 ± 1.88 | [10] |
Table 2: Pharmacokinetic Parameters of this compound-Based Drug Delivery Systems
| Formulation | Drug | Animal Model | Relative Bioavailability (%) | Key Findings | Reference |
| Silybin-Sodium Choleate/Phospholipid-Mixed Micelles | Silybin | Dogs | 252.0 | Significantly enhanced oral bioavailability compared to silybin-N-methylglucamine. | [5][6] |
| PTX-loaded NaC-mPEG-PDLLA Micelles (PTX-CMs) | Paclitaxel | Mice | 520 (vs. Taxol®) | Increased plasma AUC and tumor accumulation compared to PTX-Ms and Taxol®. | [8] |
| PTX-loaded F127-CS/NaC Micelles | Paclitaxel | Rats | 433 (vs. Taxol®) | Significantly improved oral absorption compared to commercial Taxol®. | [6] |
| Sulpiride-loaded bilosomal gel | Sulpiride | Not Reported | ~400 (vs. plain suspension) | Enhanced skin penetration and systemic bioavailability compared to plain drug suspension and gel. | [10] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound-based drug delivery systems.
3.1. Preparation of Paclitaxel-Loaded this compound-Enhanced Polymeric Micelles (PTX-CMs)
This protocol is adapted from a modified titration method.[8]
Materials:
-
Paclitaxel (PTX)
-
Monomethoxy poly(ethylene glycol)-block-poly(d,l-lactide) (mPEG-PDLLA)
-
This compound (NaC)
-
Acetone
-
Distilled water
Procedure:
-
Organic Phase Preparation: Dissolve 2 mg of PTX and 40 mg of mPEG-PDLLA in 5 mL of acetone.
-
Aqueous Phase Preparation: Dissolve 6 mg of NaC in 6 mL of distilled water. Add 5 mL of ethanol to the NaC solution (final water:ethanol volume ratio of 6:5).
-
Micelle Formation: Under magnetic stirring, add the organic phase dropwise into the aqueous phase at a rate of 60 mL/h.
-
Solvent Removal: Remove the organic solvents (acetone and ethanol) from the mixture using rotary vacuum evaporation at 37°C.
-
Final Product: The resulting aqueous solution contains the PTX-loaded NaC-mPEG-PDLLA micelles (PTX-CMs).
3.2. Preparation of this compound/Phospholipid-Mixed Micelles
This protocol is based on the thin-film hydration method.[12]
Materials:
-
Drug (e.g., Silybin)
-
This compound
-
Phospholipid (e.g., soy phosphatidylcholine)
-
Distilled water or appropriate buffer
Procedure:
-
Film Formation: Dissolve the drug, this compound, and phospholipid in methanol in a round-bottom flask.
-
Solvent Evaporation: Remove the methanol by rotary vacuum evaporation to form a thin lipid film on the inner surface of the flask.
-
Vacuum Drying: Dry the film under vacuum overnight to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a specific volume of distilled water or buffer by rotating the flask. The hydration temperature should be above the phase transition temperature of the lipid.
-
Sonication (Optional): To obtain smaller and more uniform micelles, the suspension can be sonicated using a bath or probe sonicator.
3.3. In Vitro Drug Release Study
A common method for evaluating in vitro drug release from nano-formulations is the dialysis method.[13]
Materials:
-
Drug-loaded nano-formulation
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid at pH 1.2)
-
Shaking incubator or water bath
Procedure:
-
Transfer a known amount of the drug-loaded nano-formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Maintain the system at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
3.4. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of drug formulations.[14][15]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Drug-loaded and empty nano-formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the drug-loaded nano-formulations, empty nano-formulations, and free drug for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Visualizations
Diagram 1: Experimental Workflow for Preparation of PTX-CMs
Caption: Workflow for the preparation of paclitaxel-loaded this compound-enhanced polymeric micelles.
Diagram 2: Experimental Workflow for In Vitro Drug Release Study
Caption: General workflow for an in vitro drug release study using the dialysis method.
Diagram 3: Mechanism of Permeation Enhancement by this compound
Caption: Proposed mechanisms for the permeation-enhancing effect of this compound across biological membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the Action of Permeation Enhancers Sodium Cholate and N-dodecyl-β-D-maltoside in a Porcine Jejunal Mucosal Explant System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of oral bioavailability of the poorly water-soluble drug silybin by sodium cholate/phospholipid-mixed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of sodium cholate-based micelles through non-covalent ıbonding interaction and application as oral delivery systems for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Sodium cholate-enhanced polymeric micelle system for tumor-targeting delivery of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Extraction Utilizing Sodium Choleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA extraction is a fundamental procedure in molecular biology, essential for a wide range of downstream applications, from PCR and sequencing to drug discovery and development. The selection of the lysis agent is critical to ensure efficient cell disruption and release of high-quality nucleic acids. Sodium choleate, a bile salt and an anionic detergent, presents a viable, non-denaturing option for cell lysis.[1] Its ability to disrupt lipid bilayers and solubilize membrane components facilitates the release of intracellular contents, including DNA.[2][3] This document provides a detailed protocol for DNA extraction from mammalian cells utilizing this compound and outlines the principles behind the key steps.
Principle of the Method
This protocol employs this compound as the primary component in the lysis buffer to disrupt cell membranes. As an anionic detergent, this compound effectively solubilizes the lipid and protein components of the cell membrane, leading to cell lysis and the release of nucleic acids.[1][2][3] The protocol follows a "salting-out" procedure where, after cell lysis, proteins and other cellular debris are precipitated by adding a high concentration of salt, such as sodium chloride. The DNA remains in the supernatant and is subsequently precipitated using isopropanol (B130326), then washed with ethanol (B145695) to remove residual salts and other impurities.
Materials and Reagents
| Reagent | Concentration/Specification |
| Phosphate-Buffered Saline (PBS) | 1X, sterile |
| Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 100 mM EDTA, 150 mM NaCl, 1-2% (w/v) this compound |
| Proteinase K | 20 mg/mL solution |
| RNase A | 10 mg/mL solution |
| Saturated Sodium Chloride (NaCl) | ~6 M |
| Isopropanol | 100%, ice-cold |
| Ethanol | 70%, ice-cold |
| TE Buffer or Nuclease-Free Water | 1X (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or sterile, nuclease-free water |
Detailed Experimental Protocol
This protocol is designed for the extraction of genomic DNA from a pellet of approximately 1-5 million cultured mammalian cells.
1. Cell Pellet Preparation: a. For adherent cells, wash with PBS, then detach using trypsin-EDTA. Neutralize the trypsin, and centrifuge the cell suspension at 500 x g for 5 minutes to pellet the cells. b. For suspension cells, directly centrifuge the cell culture at 500 x g for 5 minutes to obtain a cell pellet. c. Carefully discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant completely.
2. Cell Lysis: a. Resuspend the cell pellet in 400 µL of Lysis Buffer. Pipette up and down gently to ensure the cells are fully suspended. b. Add 20 µL of Proteinase K (20 mg/mL) to the cell suspension. Mix gently by inverting the tube. c. Incubate the mixture in a water bath at 56°C for 1-3 hours, or overnight, with occasional gentle mixing. This step facilitates the digestion of proteins.
3. RNase Treatment: a. Cool the lysate to room temperature. b. Add 5 µL of RNase A (10 mg/mL) to the lysate. c. Incubate at 37°C for 30-60 minutes to degrade RNA.
4. Protein Precipitation: a. Add 150 µL of saturated NaCl solution to the lysate. b. Vortex the tube vigorously for 15-20 seconds. A white, flocculent precipitate of proteins and cellular debris should become visible. c. Centrifuge at 12,000 x g for 15 minutes at 4°C.
5. DNA Precipitation: a. Carefully transfer the clear supernatant containing the DNA to a new, clean microcentrifuge tube. Be cautious not to disturb the protein pellet. b. Add an equal volume (approximately 550-600 µL) of ice-cold 100% isopropanol to the supernatant. c. Gently invert the tube several times until a white, stringy precipitate of DNA is visible. d. Incubate at -20°C for at least 1 hour to enhance DNA precipitation. For higher yields, an overnight incubation is recommended.
6. DNA Washing and Resuspension: a. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA. b. Carefully decant the supernatant. c. Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salts and other contaminants. d. Centrifuge at 12,000 x g for 5 minutes at 4°C. e. Carefully discard the ethanol supernatant. f. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve. g. Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water. Pipette gently to dissolve the DNA. Incubation at 55-65°C for 10-15 minutes can aid in dissolution.
Quantitative Data Summary
The yield and purity of the extracted DNA should be assessed using spectrophotometry (e.g., NanoDrop) or fluorometric methods (e.g., Qubit). The following table provides expected values for high-quality DNA suitable for most downstream applications.
| Parameter | Expected Value | Notes |
| DNA Yield | 5 - 30 µg per 106 cells | Yield can vary significantly depending on cell type and confluency. |
| A260/A280 Ratio | 1.8 - 2.0 | A ratio below 1.8 may indicate protein contamination. |
| A260/A230 Ratio | > 2.0 | A lower ratio may indicate contamination with salts or organic compounds. |
Experimental Workflow Diagram
Caption: Workflow for genomic DNA extraction using this compound.
Signaling Pathway Diagram (Logical Relationship)
The process of DNA extraction using this compound does not involve a biological signaling pathway. Instead, it is a series of chemical and physical steps. The following diagram illustrates the logical relationship and the function of the key reagents in the process.
Caption: Functional relationship of key reagents in the DNA extraction protocol.
References
Application Notes and Protocols for Optimal Sodium Cholate Solutions in Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cholate (B1235396), a bile salt and anionic detergent, is a powerful tool for the solubilization and extraction of proteins, particularly membrane-bound proteins. Its amphipathic nature allows it to disrupt lipid bilayers and protein-lipid interactions, thereby releasing proteins into a soluble form suitable for downstream applications such as chromatography, electrophoresis, and functional assays.[1] The effectiveness of sodium cholate is highly dependent on its concentration and the composition of the lysis buffer. This document provides detailed application notes and protocols for the preparation and use of optimal sodium cholate solutions for protein extraction.
Principles of Sodium Cholate-Mediated Protein Extraction
The mechanism of membrane protein solubilization by detergents like sodium cholate generally follows a three-stage model. Initially, detergent monomers partition into the lipid bilayer. As the detergent concentration increases, the bilayer becomes saturated, leading to the formation of mixed micelles containing lipids, proteins, and detergent. Finally, at a sufficiently high detergent concentration, the entire membrane is disrupted into these mixed micelles, effectively solubilizing the membrane proteins.
The Critical Micelle Concentration (CMC) is a crucial property of any detergent. Above the CMC, detergent molecules self-assemble into micelles. For effective protein solubilization, the detergent concentration in the lysis buffer should be significantly above its CMC. The CMC of sodium cholate is influenced by factors such as ionic strength and temperature but is generally in the range of 14-15 mM.
Optimizing Sodium Cholate Lysis Buffer Composition
The optimal lysis buffer composition depends on the specific protein of interest and the downstream application. However, a well-formulated buffer containing sodium cholate will typically include the following components:
-
Buffering Agent: To maintain a stable pH, typically between 7.4 and 8.0, which is crucial for protein stability and activity.[2] Commonly used buffers include Tris-HCl and HEPES.
-
Salts: To maintain an appropriate ionic strength, which can influence both protein solubility and the properties of the detergent micelles.[2][3] Sodium chloride (NaCl) at a concentration of 150 mM is frequently used.
-
Chelating Agents: To inhibit metalloproteases that can degrade the target protein. Ethylenediaminetetraacetic acid (EDTA) is a common choice.
-
Protease and Phosphatase Inhibitors: A cocktail of inhibitors is essential to prevent the degradation and dephosphorylation of the target proteins upon cell lysis.
Quantitative Data Summary
The following table summarizes typical concentrations of sodium cholate and other components in lysis buffers for effective protein extraction. While a definitive "optimal" concentration is protein-dependent, these ranges are based on widely used and effective formulations.
| Component | Concentration Range | Purpose |
| Sodium Cholate | 0.5% - 2% (w/v) | Primary solubilizing agent for disrupting membranes and extracting proteins. |
| Tris-HCl | 20 - 50 mM | Buffering agent to maintain a stable pH (typically 7.4 - 8.0). |
| Sodium Chloride (NaCl) | 150 - 500 mM | Maintains ionic strength, aiding in protein solubilization and mimicking physiological conditions. |
| EDTA | 1 - 5 mM | Chelates divalent cations to inhibit metalloproteases. |
| Protease Inhibitor Cocktail | 1X (manufacturer's recommendation) | Prevents proteolytic degradation of target proteins. |
| Phosphatase Inhibitor Cocktail | 1X (manufacturer's recommendation) | Prevents dephosphorylation of target proteins (if phosphorylation status is important). |
Note: The concentration of sodium cholate may need to be optimized for specific applications. For instance, in the formation of nanodiscs, a final cholate concentration of 12-40 mM is often recommended.
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) Sodium Cholate Stock Solution
Materials:
-
Sodium Cholate powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Weigh out 10 g of sodium cholate powder.
-
Add the powder to 80 mL of high-purity water in a beaker with a magnetic stir bar.
-
Stir the solution on a magnetic stirrer until the sodium cholate is completely dissolved. This may take some time. Gentle heating can be applied to aid dissolution, but avoid boiling.
-
Once dissolved, adjust the final volume to 100 mL with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the 10% sodium cholate stock solution in a sterile bottle at 4°C. Protect from light.
Protocol 2: Total Protein Extraction from Cultured Mammalian Cells using a Sodium Cholate-Based Lysis Buffer
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (see composition below)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Lysis Buffer Formulation (for 10 mL):
| Component | Stock Concentration | Volume to Add | Final Concentration |
| 1 M Tris-HCl, pH 7.5 | 1 M | 500 µL | 50 mM |
| 5 M NaCl | 5 M | 300 µL | 150 mM |
| 10% (w/v) Sodium Cholate | 10% | 1 mL | 1% (w/v) |
| 0.5 M EDTA, pH 8.0 | 0.5 M | 20 µL | 1 mM |
| Protease Inhibitor Cocktail | 100X | 100 µL | 1X |
| Phosphatase Inhibitor Cocktail | 100X | 100 µL | 1X |
| High-purity water | - | to 10 mL | - |
Procedure:
-
Place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 500 µL for a 10 cm dish).
-
Using a cell scraper, gently scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the extract using a suitable protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C for long-term storage.
Visualizations
Signaling Pathway of Membrane Protein Solubilization
References
Application of Sodium Choleate in Micelle-Based Cancer Drug Delivery Vehicles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cholate (B1235396), a naturally occurring bile salt, has emerged as a valuable component in the design of micelle-based nanocarriers for cancer drug delivery. Its amphiphilic nature, characterized by a rigid steroidal backbone and a flexible side chain terminating in a carboxyl group, allows it to form micelles in aqueous solutions and to be incorporated into mixed micellar systems with other polymers. The inclusion of sodium cholate in drug delivery formulations can enhance drug solubilization, improve micelle stability, and facilitate drug transport across biological membranes. This document provides detailed application notes and experimental protocols for the utilization of sodium cholate in the development of micelle-based cancer drug delivery vehicles.
Data Presentation: Physicochemical Properties of Sodium Choleate-Based Micelles
The following tables summarize the quantitative data from various studies on sodium cholate-containing micelles for the delivery of common anticancer drugs.
| Formulation | Drug | Mean Particle Size (nm) | Zeta Potential (mV) | Drug Loading (DL) % | Encapsulation Efficiency (EE) % | Reference |
| Sodium Cholate / mPEG-PDLLA | Paclitaxel (B517696) | 53.61 ± 0.75 | -19.73 ± 0.68 | Not Reported | Not Reported | [1] |
| mPEG-PDLLA (Control) | Paclitaxel | 62.58 ± 0.91 | -3.13 ± 0.06 | Not Reported | Not Reported | [2] |
| Pluronic F127-Chitosan / Sodium Cholate | Paclitaxel | 67.5 | Not Reported | 12.8 | Not Reported | [3] |
| Pluronic F127-Poly(acrylic acid) / Sodium Cholate | Paclitaxel | 85.89 | Not Reported | Not Reported | Not Reported | [3] |
| Poloxamer (F127) / Sodium Cholate | Doxorubicin (B1662922) | ~20-30 | Not Reported | High | High | [4] |
| Tween 80 / Sodium Deoxycholate (a bile salt) | Doxorubicin | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Note: "Not Reported" indicates that the specific data point was not available in the cited literature.
Experimental Protocols
Protocol 1: Preparation of Paclitaxel-Loaded Sodium Cholate-Enhanced Polymeric Micelles
This protocol is adapted from the methodology described for preparing paclitaxel-loaded sodium cholate-mPEG-PDLLA micelles.[1][2]
Materials:
-
Paclitaxel (PTX)
-
mPEG-PDLLA (monomethoxy poly(ethylene glycol)-block-poly(D,L-lactide))
-
Sodium Cholate (NaC)
-
Acetone
-
Distilled water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve 2 mg of Paclitaxel and 40 mg of mPEG-PDLLA in 5 mL of acetone.
-
Aqueous Phase Preparation: Dissolve 6 mg of Sodium Cholate in 6 mL of distilled water. Add 5 mL of ethanol to the sodium cholate solution.
-
Micelle Formation: Under magnetic stirring, add the organic phase dropwise into the aqueous phase at a rate of 60 mL/h.
-
Solvent Removal: Remove the organic solvent (acetone and ethanol) from the mixture using a rotary vacuum evaporator at 37°C.
-
Final Product: The resulting aqueous solution contains the Paclitaxel-loaded sodium cholate-mPEG-PDLLA micelles (PTX-CMs).
-
Control Preparation: To prepare control micelles without sodium cholate (PTX-Ms), follow the same procedure but omit the addition of sodium cholate to the aqueous phase.
Protocol 2: Characterization of Micelles
1. Particle Size and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
-
Procedure:
-
Dilute the micelle solution with distilled water.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and zeta potential at 25°C with a detection angle of 90°.
-
Perform measurements in triplicate.[2]
-
2. Morphology:
-
Instrument: Transmission Electron Microscope (TEM).
-
Procedure:
-
Place a drop of the diluted micelle solution onto a carbon-coated copper grid.
-
Allow the sample to air dry.
-
(Optional) Stain the sample with a negative staining agent like 0.1% phosphotungstic acid.
-
Image the grid under the TEM.[2]
-
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
This protocol provides a general method for determining drug loading (DL) and encapsulation efficiency (EE).
Definitions:
-
Drug Loading (DL %): (Weight of drug in micelles / Weight of micelles) x 100%
-
Encapsulation Efficiency (EE %): (Weight of drug in micelles / Initial weight of drug used) x 100%
Procedure using Centrifugation/Filtration:
-
Separation of Free Drug:
-
Place the micelle solution in a centrifugal filter unit with a molecular weight cut-off that allows free drug to pass through but retains the micelles.
-
Centrifuge at a high speed (e.g., 10,000 rpm for 10 minutes) to separate the free, unencapsulated drug in the filtrate from the drug-loaded micelles in the retentate.[6]
-
-
Quantification of Free Drug:
-
Measure the concentration of the free drug in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Quantification of Encapsulated Drug:
-
Disrupt the micelles in the retentate by adding a suitable solvent (e.g., acetonitrile, ethanol) to release the encapsulated drug.
-
Measure the concentration of the drug in the disrupted micelle solution.
-
-
Calculation:
-
Calculate the weight of the drug in the micelles and the weight of the free drug.
-
Use the formulas above to determine the DL% and EE%.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxicity of drug-loaded micelles against cancer cell lines.[7][8]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
96-well plates
-
Cell culture medium
-
Drug-loaded micelles, free drug solution, and empty micelles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the drug-loaded micelles, free drug, and empty micelles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
Protocol 5: In Vivo Tumor Inhibition Study
This protocol provides a general framework for evaluating the antitumor efficacy of drug-loaded micelles in a xenograft mouse model.[9][10][11]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
Drug-loaded micelles, free drug solution, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Grouping and Treatment: Randomly divide the mice into treatment groups (e.g., vehicle control, free drug, drug-loaded micelles).
-
Drug Administration: Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule.
-
Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Analysis:
-
Excise the tumors and weigh them.
-
(Optional) Perform histological analysis of the tumors and major organs to assess treatment efficacy and toxicity.
-
Visualizations
Caption: Mechanism of sodium cholate-based micellar drug delivery.
References
- 1. Sodium cholate-enhanced polymeric micelle system for tumor-targeting delivery of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium cholate-enhanced polymeric micelle system for tumor-targeting delivery of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Tween 80-sodium deoxycholate mixed micelles: structural characterization and application in doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dctd.cancer.gov [dctd.cancer.gov]
Application of Sodium Choleate in Novel Passive Tissue Clearing Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in tissue clearing have revolutionized three-dimensional (3D) imaging of intact biological samples, offering unprecedented insights into complex biological systems. Passive clearing techniques, which rely on the diffusion of chemical agents, are favored for their simplicity and gentle nature, preserving tissue architecture and molecular information. Traditionally, sodium dodecyl sulfate (B86663) (SDS) has been a widely used detergent for delipidation in these methods. However, its propensity to cause tissue damage and protein disruption has prompted the search for milder yet effective alternatives.
Sodium cholate (B1235396), a bile salt, has emerged as a superior detergent for passive tissue clearing. Its unique properties, such as forming smaller micelles and having a higher critical micelle concentration (CMC) compared to SDS, allow for efficient lipid removal while minimizing damage to tissue integrity and endogenous fluorescence.[1][2] This document provides detailed application notes and protocols for the use of sodium cholate in novel passive tissue clearing techniques, primarily focusing on the OptiMuS-prime method, which combines sodium cholate with urea (B33335) for enhanced clearing efficacy.[1][3]
Principle of Sodium Choleate-Based Tissue Clearing
The opacity of biological tissues is primarily due to light scattering at the interfaces of components with different refractive indices (RIs), mainly lipids, proteins, and water. Tissue clearing aims to minimize this light scattering by removing lipids and homogenizing the RI of the remaining tissue components.
Sodium cholate is a non-denaturing detergent that efficiently removes lipids.[3] Its steroidal structure provides facial amphiphilicity, allowing it to effectively solubilize lipids. When combined with urea, which disrupts hydrogen bonds and induces hyperhydration, the penetration of the clearing reagents is enhanced, leading to faster and more uniform tissue transparency.[1][3] This combination preserves the native state of proteins, making it compatible with subsequent immunostaining and fluorescence imaging.
Advantages of this compound over SDS
The use of sodium cholate offers several key advantages over the traditionally used SDS in passive tissue clearing techniques:
-
Protein Preservation: Sodium cholate is a milder, non-denaturing detergent, which helps in preserving the structural integrity and antigenicity of proteins within the tissue.[3]
-
Reduced Tissue Damage: Tissues cleared with sodium cholate exhibit minimal size changes (expansion or shrinkage) compared to the significant swelling often observed with SDS-based methods.[3]
-
Efficient Delipidation: Despite being a milder detergent, the combination of sodium cholate and urea provides efficient lipid removal, leading to high tissue transparency.
-
Superior Fluorescence Preservation: Sodium cholate-based methods have been shown to preserve endogenous fluorescence signals, such as those from fluorescent proteins, more effectively than SDS-based techniques.[2]
Data Presentation
Detergent Properties: this compound vs. SDS
| Property | This compound | Sodium Dodecyl Sulfate (SDS) | Reference |
| Critical Micelle Concentration (CMC) | ~14 mM | ~8 mM | [3] |
| Aggregation Number | 4-16 | 80-90 | [3] |
| Micelle Size | Small | Large | [1][3] |
| Protein Denaturation | Non-denaturing | Denaturing | [3] |
Comparison of Tissue Clearing Methods
| Parameter | OptiMuS-prime (Sodium Cholate + Urea) | CUBIC | CLARITY (Passive, SDS-based) | Reference |
| Clearing Time (Whole Mouse Brain) | 4-5 days | Variable | ~14 days | [3] |
| Tissue Size Change (Whole Mouse Brain) | Minimal | Noticeable Expansion | Noticeable Expansion | [3] |
| Light Transmittance | High (Comparable to CUBIC) | High | Lower than OptiMuS-prime | [3] |
| Fluorescence Preservation (YFP) | >90% after 4 days | High | Lower than OptiMuS-prime | [4] |
Experimental Protocols
Preparation of OptiMuS-prime Clearing Solution
Materials:
-
Tris-(hydroxymethyl)-aminomethane (Tris)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Urea
-
Sodium Cholate
-
Deionized water (ddH₂O)
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Prepare a Tris-EDTA buffer by dissolving Tris and EDTA in ddH₂O. Adjust the pH to the desired level (typically around 7.5) using HCl.
-
Dissolve a high concentration of urea in the Tris-EDTA buffer.
-
Add sodium cholate to the urea-containing solution and dissolve completely.
-
The final solution is the OptiMuS-prime clearing solution. Store at room temperature.
Note: The exact concentrations of urea and sodium cholate can be optimized based on the tissue type and thickness. A typical starting point would be a high molar concentration of urea and a percentage-based concentration of sodium cholate.
Passive Tissue Clearing Protocol using OptiMuS-prime
This protocol is suitable for a variety of tissues, including brain, intestine, lung, kidney, spleen, and heart, as well as human brain organoids.[1]
1. Fixation:
-
Perfuse the animal transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the tissue of interest and post-fix in 4% PFA at 4°C overnight.
2. Washing:
-
Wash the fixed tissue extensively in PBS at room temperature with gentle agitation to remove residual fixative. Multiple changes of PBS over a day are recommended.
3. Clearing:
-
Immerse the washed tissue in the OptiMuS-prime clearing solution in a suitable container. Ensure the volume of the solution is at least 20 times the volume of the tissue.
-
Incubate at 37°C with gentle shaking. A higher temperature of up to 60°C can be used for faster clearing, but may affect tissue integrity.[3]
-
The clearing time depends on the tissue type and thickness (see table below). Changing the clearing solution daily can improve efficiency.[3]
Estimated Clearing Times with OptiMuS-prime: [3]
| Tissue Type and Thickness | Estimated Clearing Time |
| 150 µm mouse brain slice | 2 minutes |
| 300-500 µm mouse brain slice | 6 hours |
| 1 mm mouse brain slice | 18 hours |
| Whole mouse brain, human brain organoid (D50) | 4-5 days |
| Whole rat brain | 7 days |
4. Washing:
-
After clearing, wash the tissue extensively in PBS at room temperature with gentle agitation to remove the clearing solution. Multiple changes of PBS over a day are recommended.
5. Immunostaining (Optional):
-
Perform immunostaining as per standard protocols for cleared tissues. The cleared and washed tissue is now permeable to antibodies.
6. Refractive Index Matching:
-
For imaging, immerse the cleared (and stained) tissue in a refractive index matching solution (RIMS) until the tissue becomes transparent. The choice of RIMS will depend on the imaging setup and desired refractive index.
Mandatory Visualization
Logical Relationship of this compound Properties to Improved Tissue Clearing
Caption: Properties of sodium cholate leading to improved tissue clearing outcomes.
Experimental Workflow for Passive Tissue Clearing with OptiMuS-prime
Caption: Step-by-step workflow for the OptiMuS-prime passive clearing method.
References
- 1. A novel protein-preserving passive tissue clearing approach using sodium cholate and urea for whole-organ imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel protein-preserving passive tissue clearing approach using sodium cholate and urea for whole-organ imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized single-step optical clearing solution for 3D volume imaging of biological structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Choleate in Vesicular Carriers for Transdermal Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the systemic delivery of many therapeutic agents. Vesicular carriers, such as transfersomes and ethosomes, have emerged as a promising strategy to overcome this barrier, enhancing the transdermal delivery of a wide range of drugs. Sodium choleate, a bile salt, plays a crucial role in the formulation of these advanced delivery systems, primarily by acting as an "edge activator." This document provides detailed application notes and protocols on the use of this compound in the formation of vesicular carriers for transdermal drug delivery.
The Role of this compound as an Edge Activator
This compound is a single-chain surfactant that, when incorporated into a lipid bilayer, increases its flexibility and deformability.[1][2] This property is critical for vesicles designed for transdermal delivery. Unlike rigid conventional liposomes, vesicles containing edge activators like this compound can squeeze through pores in the stratum corneum that are much smaller than their own diameter.[1][3] This enhanced deformability is attributed to the destabilization of the lipid bilayer, which lowers the interfacial tension and increases the fluidity of the vesicle membrane.[3][4]
Vesicular Carriers Incorporating this compound
Transfersomes
Transfersomes are ultradeformable vesicles composed of phospholipids (B1166683) and an edge activator, such as this compound.[1] The presence of the edge activator makes the vesicle membrane highly flexible, allowing the transfersome to penetrate the skin's narrow intercellular pathways.[1][5] This self-optimizing deformability is a key advantage for delivering both low and high molecular weight drugs.[1]
Ethosomes
Ethosomes are another type of lipid-based vesicular carrier containing a high concentration of ethanol (B145695).[6][7] While ethanol itself acts as a permeation enhancer, the inclusion of edge activators like this compound can further improve the deformability and skin penetration of these vesicles, creating "transethosomes".[6][8]
Quantitative Data on this compound-Based Vesicular Carriers
The physicochemical properties of vesicular carriers are critical for their performance in transdermal drug delivery. The following tables summarize quantitative data from various studies on vesicular systems incorporating this compound.
Table 1: Physicochemical Characterization of this compound-Containing Vesicles
| Vesicle Type | Drug | Phospholipid:this compound Ratio (w/w or molar) | Vesicle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Ultradeformable Liposomes | Plasmid DNA | Not specified | 70.5 - 75.1 | More positive than Tween 80-based UL | Not specified | [5] |
| Transfersomes | Diclofenac Sodium | 95:5 (PC:Na cholate) | Not specified | Not specified | Higher than Na deoxycholate and Tween 80 | [9] |
| Transfersomes | Diclofenac Sodium | 85:15 (PC:Na cholate) | Not specified | Not specified | Lower than Tween 80-based transfersomes | [9] |
| Elastic Liposomes | Deflazacort | Lecithin:Cholesterol:Span-60:Tween-85:Sodium Cholate (60:30:30:30:3.93 mg) | 219.64 ± 2.52 | -55.57 ± 1.04 | 74.77 ± 1.33 | [10] |
| Nano-transfersomes | Eprosartan (B1671555) Mesylate | Phospholipon 90G:SDC/SP (variable) | 108 - 168 | Not specified | Up to 63.00 ± 2.76 | [11] |
PC: Phosphatidylcholine, SDC: Sodium Deoxycholate, SP: Span 80, UL: Ultradeformable Liposomes. Note that some studies use sodium deoxycholate, a similar bile salt, which provides comparable effects as an edge activator.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-based vesicular carriers.
Protocol 1: Preparation of Transfersomes by Thin-Film Hydration Method
This is a widely used method for preparing transfersomes.[12][13]
Materials:
-
Phospholipid (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
This compound (Edge Activator)
-
Drug of interest
-
Organic solvent mixture (e.g., chloroform (B151607) and methanol, typically in a 2:1 or 1:1 v/v ratio)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 6.5-7.4)
Procedure:
-
Accurately weigh the phospholipid, this compound, and the drug. The ratio of phospholipid to edge activator is a critical parameter and typically ranges from 85:15 to 95:5 (w/w).[9]
-
Dissolve the weighed ingredients in the organic solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask at a constant speed (e.g., 100 rpm) under reduced pressure and at a temperature above the lipid's glass transition temperature (e.g., 40-60°C).
-
Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.
-
Hydrate the lipid film by adding the aqueous buffer (containing a hydrophilic drug if applicable) and rotating the flask gently at the same temperature for a specified time (e.g., 1 hour). This process leads to the spontaneous formation of multilamellar vesicles.
-
To reduce the size of the vesicles and obtain a more uniform dispersion, the suspension can be sonicated using a bath or probe sonicator, or homogenized using a high-pressure homogenizer.[12]
Protocol 2: Characterization of Vesicular Carriers
A. Vesicle Size and Zeta Potential Analysis:
-
Dilute the vesicular suspension with deionized water or the hydration buffer.
-
Measure the vesicle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform the measurements in triplicate at a controlled temperature (e.g., 25°C).
B. Entrapment Efficiency (%EE) Determination:
-
Separate the unentrapped drug from the vesicular suspension. This can be achieved by centrifugation, dialysis, or gel filtration.
-
For centrifugation, centrifuge the suspension at a high speed (e.g., 15,000 - 20,000 rpm) for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C).
-
Collect the supernatant containing the unentrapped drug and lyse the pellet of vesicles using a suitable solvent (e.g., methanol, Triton X-100) to release the entrapped drug.
-
Quantify the amount of drug in the supernatant and the lysed pellet using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the %EE using the following formula: %EE = (Amount of entrapped drug / Total amount of drug) x 100
C. In Vitro Drug Release Study:
-
Use a Franz diffusion cell for the in vitro release study.[3]
-
Mount a synthetic membrane (e.g., cellophane, dialysis membrane) or excised animal/human skin between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable buffer (e.g., PBS pH 7.4) and maintain the temperature at 32 ± 0.5°C to mimic skin surface temperature. Stir the receptor medium continuously.
-
Place a known amount of the vesicular formulation in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
-
Plot the cumulative amount of drug released per unit area versus time.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound-based vesicular carriers.
Caption: Mechanism of this compound in Enhancing Vesicle Deformability for Skin Penetration.
Caption: Workflow for the Formulation and Evaluation of this compound-Based Vesicular Carriers.
References
- 1. Transfersomes: A Promising Nanoencapsulation Technique for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vesicular systems for dermal and transdermal drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09561C [pubs.rsc.org]
- 3. Optimizing and Evaluating the Transdermal Permeation of Hydrocortisone Transfersomes Formulation Based on Digital Analysis of the In Vitro Drug Release and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multiscale Study on the Effect of Sodium Cholate on the Deformation Ability of Elastic Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethosomal nanocarriers: the impact of constituents and formulation techniques on ethosomal properties, in vivo studies, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of edge activators and surface charge in developing ultradeformable vesicles with enhanced skin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Formulation and characterization of novel soft nanovesicles for enhanced transdermal delivery of eprosartan mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aditum.org [aditum.org]
- 13. pnrjournal.com [pnrjournal.com]
Application Notes: Utilizing Sodium Choleate in High-Performance Liquid Chromatography for Enhanced Protein Separation
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of proteins in the pharmaceutical and biotechnology industries. The separation of proteins, particularly those with similar hydrophobic properties, can be challenging. This application note describes the use of sodium choleate, a bile salt, as a mobile phase additive in HPLC to enhance the separation of proteins. The amphipathic nature of this compound allows it to interact with hydrophobic regions of proteins, modulating their retention on reversed-phase and hydrophobic interaction chromatography columns, thereby improving resolution and separation efficiency. This method is particularly useful for the separation of closely related protein variants, isoforms, and protein aggregates.
Principle of Separation
This compound can influence protein separation in HPLC through two primary mechanisms:
-
Hydrophobic Interaction Chromatography (HIC): In HIC, proteins are separated based on their surface hydrophobicity. A high concentration of a salt, in this case, this compound in conjunction with another salt like ammonium (B1175870) sulfate, promotes the binding of proteins to a hydrophobic stationary phase. A decreasing gradient of the salt then elutes the proteins in order of increasing hydrophobicity.[1][2][3][4] this compound can modulate the hydrophobic interactions between the protein and the stationary phase, leading to improved selectivity.
-
Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC): In reversed-phase HPLC, proteins are separated based on their hydrophobicity. This compound can act as an ion-pairing reagent. The hydrophobic steroid backbone of the choleate molecule interacts with the non-polar stationary phase, while the negatively charged carboxylate group can interact with positively charged residues on the protein surface. This formation of a neutral ion pair alters the overall hydrophobicity of the protein, influencing its retention time and improving peak shape.
Advantages of Using this compound
-
Enhanced Resolution: The unique interactions introduced by this compound can significantly improve the separation of proteins with subtle differences in their structure and hydrophobicity.
-
Improved Peak Shape: By minimizing non-specific interactions between proteins and the stationary phase, this compound can lead to sharper, more symmetrical peaks.
-
Versatility: This method can be applied to a wide range of proteins, including monoclonal antibodies, enzymes, and other therapeutic proteins.
-
Non-Denaturing Conditions (in HIC): When used in HIC, the separation can be performed under non-denaturing conditions, which is crucial for maintaining the biological activity of the protein.[1][3]
Experimental Protocols
Protocol 1: Protein Separation by Hydrophobic Interaction Chromatography (HIC) using this compound
This protocol outlines a general procedure for the separation of a model protein mixture (e.g., myoglobin, lysozyme, and chymotrypsinogen A) using HIC with this compound as a mobile phase additive.
Materials and Equipment:
-
HPLC system with a binary pump, UV detector, and autosampler
-
HIC column (e.g., Butyl-NPR, TSKgel Phenyl-5PW)
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate (B84403), 10 mM this compound, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Protein standards (e.g., Myoglobin, Lysozyme, Chymotrypsinogen A)
-
Sample Buffer: 50 mM Sodium Phosphate, pH 7.0
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by dissolving ammonium sulfate, sodium phosphate, and this compound in HPLC-grade water, adjusting the pH to 7.0, and filtering through a 0.22 µm membrane.
-
Prepare Mobile Phase B by dissolving sodium phosphate in HPLC-grade water, adjusting the pH to 7.0, and filtering through a 0.22 µm membrane.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the protein standards in the Sample Buffer to a final concentration of 1 mg/mL each.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the protein sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution of proteins at 280 nm.
-
After each run, wash the column with 100% Mobile Phase B for 5 minutes, followed by re-equilibration with 100% Mobile Phase A for 10 minutes.
-
Protocol 2: Protein Separation by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) using this compound
This protocol provides a general method for the separation of a protein mixture using IP-RP-HPLC with this compound.
Materials and Equipment:
-
HPLC system with a binary pump, UV detector, and autosampler
-
Reversed-phase column (e.g., C4 or C8, 300 Å pore size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA), 5 mM this compound in Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA), 5 mM this compound in Acetonitrile
-
Protein standards (e.g., Insulin, Cytochrome C, Bovine Serum Albumin)
-
Sample Buffer: 0.1% (v/v) TFA in Water
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding TFA and this compound to HPLC-grade water, sonicating to dissolve, and filtering through a 0.22 µm membrane.
-
Prepare Mobile Phase B by adding TFA and this compound to HPLC-grade acetonitrile, sonicating to dissolve, and filtering through a 0.22 µm membrane.
-
Degas both mobile phases.
-
-
Sample Preparation:
-
Dissolve the protein standards in the Sample Buffer to a final concentration of 1 mg/mL each.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Equilibrate the C4/C8 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the protein sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 40 minutes.
-
Monitor the elution of proteins at 214 nm or 280 nm.
-
After each run, wash the column with 95% Mobile Phase B for 5 minutes, followed by re-equilibration with the initial conditions for 10 minutes.
-
Data Presentation
Table 1: Representative Retention Times for Protein Separation by HIC with this compound
| Protein | Retention Time (min) without this compound | Retention Time (min) with 10 mM this compound |
| Myoglobin | 12.5 | 14.2 |
| Lysozyme | 18.3 | 20.1 |
| Chymotrypsinogen A | 22.1 | 24.8 |
Table 2: Representative Resolution Values for Protein Separation by HIC
| Protein Pair | Resolution (Rs) without this compound | Resolution (Rs) with 10 mM this compound |
| Myoglobin / Lysozyme | 1.8 | 2.5 |
| Lysozyme / Chymotrypsinogen A | 1.5 | 2.1 |
Table 3: Representative Retention Times for Protein Separation by IP-RP-HPLC with this compound
| Protein | Retention Time (min) without this compound | Retention Time (min) with 5 mM this compound |
| Insulin | 15.8 | 17.3 |
| Cytochrome C | 21.2 | 23.5 |
| Bovine Serum Albumin | 28.9 | 31.1 |
Visualizations
References
Troubleshooting & Optimization
methods to prevent sodium choleate precipitation in buffer solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium choleate in buffer solutions.
Troubleshooting Guide
Issue: Precipitation observed immediately upon adding this compound to the buffer.
| Possible Cause | Troubleshooting Step |
| Low pH of the Buffer | This compound is the salt of a weak acid, cholic acid, and can precipitate in acidic conditions.[1][2][3] Ensure the buffer pH is neutral to slightly alkaline, ideally between 7.5 and 8.5.[1] |
| High Concentration of Divalent Cations | Buffers containing high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can lead to the precipitation of insoluble choleate salts. If possible, use a buffer system with monovalent cations. |
| Low Temperature | The solubility of this compound decreases at lower temperatures.[4] Prepare the solution at room temperature or slightly warmer. |
Issue: The solution is initially clear but becomes cloudy or precipitates over time.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Storing the solution at a lower temperature than it was prepared at can cause precipitation.[4] Store the buffer at a constant room temperature. |
| "Salting Out" Effect | High concentrations of salts in the buffer can reduce the solubility of this compound.[5] If high ionic strength is not critical for your experiment, consider reducing the salt concentration of your buffer. |
| Microbial Growth | Over time, microbial contamination can alter the pH and composition of the buffer, leading to precipitation. Prepare fresh solutions and consider sterile filtering for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound?
A 1% aqueous solution of this compound typically has a pH between 7.5 and 8.5.[1] Maintaining your buffer within this neutral to slightly alkaline range is crucial to prevent the protonation of the cholate (B1235396) anion to the less soluble cholic acid.[2][3]
Q2: How does temperature affect the solubility of this compound?
The solubility of this compound is temperature-dependent. Lowering the temperature generally decreases its solubility, which can lead to precipitation.[4] It is advisable to prepare and store your solutions at a consistent room temperature. For many solid solutes, solubility increases with temperature, although the extent of this effect varies.[6][7][8]
Q3: What is the Critical Micellar Concentration (CMC) of this compound and why is it important?
The Critical Micellar Concentration (CMC) is the concentration above which this compound monomers self-assemble into micelles. This is important because the formation of micelles can significantly increase the solubility of hydrophobic drugs or other molecules.[9][10] The CMC of this compound is influenced by factors such as temperature, pH, and the ionic strength of the buffer.[4][11]
Q4: Can the type of buffer I use affect this compound solubility?
Yes, the composition of your buffer is important. Phosphate (B84403) buffers can affect the CMC of surfactants.[12] Additionally, buffers with high concentrations of divalent cations like calcium or magnesium can cause precipitation of insoluble choleate salts. Using buffers with monovalent ions like sodium or potassium is generally recommended.
Q5: My this compound solution precipitated after I added it to my phosphate buffer. What might have gone wrong?
This is a common issue that can arise from a few factors. Firstly, check the pH of your final solution; if it has dropped below 7.5, the this compound may be converting to the less soluble cholic acid. Secondly, high concentrations of salts, including the phosphate buffer salts themselves, can lead to a "salting out" effect, causing the this compound to precipitate.[5] Finally, ensure the temperature of the solution has not dropped, as lower temperatures reduce solubility.[4]
Q6: Are there any additives that can help prevent precipitation?
Co-solubilizers like lecithin (B1663433) can be used to form mixed micelles with this compound. These mixed micelles can enhance the stability of the solution.[10]
Quantitative Data Summary
Table 1: Critical Micellar Concentration (CMC) of this compound Under Various Conditions
| Condition | CMC (mM) | Reference |
| In 20 mM Phosphate Buffer (pH 7.0) | ~13 | [12] |
| In Water | Varies with temperature | [4] |
| At pH 9.0 | ~9.5 | [13] |
| At pH 7.5 | ~14 | [13] |
Note: CMC values can vary depending on the specific experimental method and conditions.
Experimental Protocols
Protocol for Preparing a Stable this compound Buffer Solution
This protocol provides a general guideline for preparing a stable solution. Concentrations may need to be adjusted based on specific experimental requirements.
Materials:
-
This compound
-
Buffer salts (e.g., Tris-HCl, Phosphate buffer salts)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Buffer:
-
Dissolve the buffer salts in deionized water to approximately 80% of the final desired volume.
-
Adjust the pH of the buffer to the desired value (ideally between 7.5 and 8.5) using an acid or base solution (e.g., HCl or NaOH).
-
-
Dissolve the this compound:
-
Slowly add the powdered this compound to the buffer solution while stirring continuously. Adding the powder slowly prevents clumping and aids dissolution.
-
Gentle warming (to no more than 40°C) can be used to aid dissolution if necessary, but be aware that temperature affects solubility.
-
-
Final Volume and pH Check:
-
Once the this compound is completely dissolved, bring the solution to the final desired volume with deionized water.
-
Verify the final pH of the solution and adjust if necessary.
-
-
Filtration (Optional):
-
For applications requiring a sterile or particulate-free solution, filter the final solution through a 0.22 µm filter.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing the solubility of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. Anatrace.com [anatrace.com]
Technical Support Center: Optimizing Sodium Choleate for Cell Lysis
Welcome to the technical support center for optimizing sodium choleate concentration in cell lysis experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving efficient and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell lysis?
A1: this compound is an anionic, bile salt detergent. Its amphipathic nature, with both a hydrophobic (steroidal) and a hydrophilic (charged carboxylate group) region, allows it to interact with and disrupt the lipid bilayer of cell membranes.[1] At concentrations above its Critical Micelle Concentration (CMC), this compound monomers aggregate to form micelles, which can solubilize membrane components, leading to cell lysis and the release of intracellular contents.[2] It is considered a non-denaturing, mild detergent, making it suitable for applications where protein structure and function need to be preserved.[2]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A2: The CMC is the concentration at which detergent monomers begin to form micelles.[3] This is a critical parameter because the efficiency of membrane solubilization and protein extraction increases significantly at concentrations above the CMC.[4] The CMC of this compound is reported to be in the range of 4-20 mM, with a commonly cited value around 14-15 mM, depending on experimental conditions like buffer composition, ionic strength, and temperature.[5][6] Operating above the CMC ensures there are sufficient micelles to encapsulate membrane proteins and lipids.
Q3: What is a good starting concentration for this compound in a lysis buffer?
A3: A typical starting concentration for a nonionic detergent in a lysis buffer is around 1.0%.[7] For this compound, it is crucial to work above its CMC (14-15 mM). The optimal concentration should be determined empirically for each specific cell type and application. A common approach is to test a range of concentrations (e.g., 0.5% to 2.0% w/v) to find the balance between efficient lysis and minimal impact on downstream applications.
Q4: Is this compound compatible with downstream applications like immunoassays and enzyme assays?
A4: As a mild, non-denaturing detergent, this compound is generally more compatible with downstream functional assays than harsh detergents like SDS.[2][4] However, compatibility must always be verified. Some detergents can interfere with specific assays.[4] If interference is a concern, methods like dialysis or ion-exchange chromatography can be used to remove the detergent from the protein sample.[8]
Q5: Can I use this compound to lyse all types of cells?
A5: this compound is effective for lysing mammalian and other animal cells which only have a plasma membrane.[8] However, organisms with rigid cell walls, such as plants, yeast, and some bacteria, are more difficult to lyse with detergent alone and may require additional physical disruption methods (e.g., sonication, homogenization) for efficient lysis.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Protein Yield / Incomplete Lysis | 1. Insufficient Detergent Concentration: The concentration of this compound may be below the optimal level or the CMC.[7] | Increase the this compound concentration. Ensure you are working above the CMC (approx. 14-15 mM). Test a range of concentrations to optimize for your specific cell type. |
| 2. Cell Suspension is Too Dense: An excessive number of cells can overwhelm the lysis buffer's capacity.[9] | Reduce the number of starting cells or increase the volume of lysis buffer. A recommended starting point is 100 µl of RIPA buffer for every 10^6 cells.[10] | |
| 3. Insufficient Incubation Time: The lysis buffer may not have had enough time to fully disrupt the cell membranes. | Increase the incubation time on ice. A typical incubation period is 15-30 minutes with occasional vortexing.[1][11] | |
| 4. Inadequate Mechanical Disruption: For tough cells or tissues, detergent alone may not be sufficient.[8] | Incorporate mechanical disruption. After adding lysis buffer, sonicate the lysate on ice to shear DNA and further break up cells.[10][11] | |
| Lysate is Too Viscous | DNA Release: Lysis releases cellular DNA, which can make the lysate highly viscous and difficult to handle.[12] | Add a nuclease, such as DNase I (10-100 U/mL) or Micrococcal Nuclease (200-2000 U/mL), to the lysate and incubate until the viscosity is reduced.[12] Sonication can also help shear the DNA.[10] |
| Protein of Interest is Degraded | Protease Activity: Endogenous proteases released during lysis can degrade the target protein. | Always add a protease inhibitor cocktail to the lysis buffer immediately before use.[8][13] Perform all lysis steps at 4°C (on ice) to minimize enzymatic activity.[8] |
| Protein of Interest is Insoluble (in Pellet) | Formation of Inclusion Bodies: Overexpressed proteins can form insoluble aggregates known as inclusion bodies.[12] | Optimize protein expression conditions (e.g., lower temperature, less inducer).[12] Alternatively, use a stronger, denaturing lysis buffer (e.g., containing SDS) to solubilize the inclusion bodies, followed by refolding protocols. |
| Variability Between Experiments | Inconsistent Protocol: Minor variations in cell number, buffer preparation, or incubation times can lead to inconsistent results. | Standardize the protocol. Ensure consistent cell counts, use freshly prepared lysis buffer with inhibitors, and adhere to consistent incubation times and temperatures. |
Reference Data
Table 1: Properties of Common Lab Detergents
| Detergent | Type | Charge | Typical Working Concentration | Key Characteristics |
| This compound | Bile Salt | Anionic | >14 mM (>0.6%) | Mild, non-denaturing; good for maintaining protein structure.[2] |
| SDS | Ionic | Anionic | 0.1% - 1.0% | Strong, denaturing; disrupts protein structure; used in SDS-PAGE.[2][4] |
| Triton X-100 | Non-ionic | Neutral | 0.1% - 1.0% | Mild, non-denaturing; good for isolating cytoplasmic proteins.[2] |
| NP-40 | Non-ionic | Neutral | 0.1% - 1.0% | Mild, non-denaturing; similar to Triton X-100.[4] |
| CHAPS | Zwitterionic | Zwitterionic | 0.5% - 1.0% | Mild, non-denaturing; effective at solubilizing membrane proteins while preserving activity.[4] |
Experimental Protocols
General Protocol for Cell Lysis using a this compound-Based Buffer
This protocol is a general guideline for lysing cultured mammalian cells. Optimal conditions, particularly buffer volume and incubation times, may need to be determined empirically.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% this compound
-
Protease Inhibitor Cocktail (e.g., 100X stock)
-
Phosphatase Inhibitor Cocktail (if studying phosphorylation)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Preparation: Prepare the complete Lysis Buffer immediately before use by adding the Protease Inhibitor Cocktail to a final concentration of 1X.[14] Keep the buffer on ice at all times.
-
Cell Washing (for Adherent Cells):
-
Aspirate the culture medium from the dish.
-
Gently wash the cell monolayer once with ice-cold PBS.
-
Aspirate the PBS completely.
-
-
Cell Washing (for Suspension Cells):
-
Pellet the cells by centrifugation (e.g., 300-500 x g for 5 minutes at 4°C).[11]
-
Discard the supernatant.
-
Resuspend the cell pellet in ice-cold PBS and centrifuge again. Discard the supernatant.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold complete Lysis Buffer to the cell pellet or plate. A general starting point is 100-200 µL per 1-2 million cells.[10][11]
-
For adherent cells, use a cell scraper to gently scrape the cells into the buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation:
-
Incubate the lysate on ice for 30 minutes, vortexing gently every 10 minutes to ensure thorough mixing.
-
-
Clarification:
-
Collection:
-
Quantification and Storage:
-
Determine the protein concentration using a compatible assay (e.g., BCA assay).
-
The lysate can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid multiple freeze-thaw cycles.[11]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 5. Sodium Cholate Aggregation and Chiral Recognition of the Probe Molecule (R,S) 1,1′-binaphthyl-2,2′ diylhydrogenphosphate (BNDHP) Observed by 1H and 31P NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. blirt.eu [blirt.eu]
- 10. ptglab.com [ptglab.com]
- 11. biomol.com [biomol.com]
- 12. neb.com [neb.com]
- 13. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells - PMC [pmc.ncbi.nlm.nih.gov]
stability of sodium choleate solutions under varying pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of sodium choleate solutions under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the sodium salt of cholic acid, a primary bile acid. It is widely used as a solubilizing agent, emulsifier, and a component in drug delivery systems.[1] The stability of this compound solutions is critical for ensuring the reproducibility of experiments, the efficacy of drug formulations, and the integrity of biological assays. Degradation can lead to changes in physicochemical properties such as pH, viscosity, and critical micelle concentration (CMC), potentially impacting experimental outcomes.
Q2: What are the main factors that affect the stability of this compound solutions?
A2: The primary factors influencing the stability of this compound solutions are pH and temperature. Extreme pH values (highly acidic or alkaline) and elevated temperatures can accelerate the hydrolysis and degradation of this compound.[1] The presence of certain metal ions can also impact the stability and micellar properties of these solutions.[2][3]
Q3: How does pH affect the solubility and stability of this compound?
A3: this compound is the salt of a weak acid (cholic acid). In acidic conditions, it can be protonated to form the less soluble cholic acid, which may lead to precipitation. The pH of a 1% aqueous solution of this compound is typically between 7.5 and 8.5.[1] Hydrolysis of this compound can occur in both acidic and alkaline solutions, though the mechanisms and degradation products may differ.
Q4: What is the effect of temperature on this compound solutions?
A4: Elevated temperatures can increase the rate of chemical degradation of this compound. Temperature also affects the critical micelle concentration (CMC) and the aggregation number of micelles.[4] For some surfactants, the CMC initially decreases with temperature and then increases, exhibiting a U-shaped behavior.[5]
Q5: What are some common signs of instability in a this compound solution?
A5: Signs of instability include:
-
Precipitation or turbidity: This may indicate the formation of less soluble species, such as cholic acid at low pH.
-
Changes in color: Discoloration can be a sign of chemical degradation.
-
Alteration in pH: A shift in the solution's pH can indicate hydrolysis or other chemical reactions.
-
Changes in viscosity: This may reflect changes in micellar structure or degradation of the surfactant.
-
Loss of solubilizing capacity: A decrease in the ability to solubilize hydrophobic compounds can indicate a change in the micellar properties.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation in the solution | Low pH: The solution pH may have dropped, causing the protonation of this compound to the less soluble cholic acid. | 1. Measure the pH of the solution. 2. If the pH is acidic, adjust it to the neutral or slightly alkaline range (pH 7.0-8.5) using a suitable buffer or a dilute solution of sodium hydroxide. 3. Consider using a buffered system to maintain a stable pH. |
| Low Temperature: Reduced temperature can decrease the solubility of this compound. | 1. Gently warm the solution while stirring. 2. Ensure that the storage temperature is appropriate for the concentration of the solution. | |
| Discoloration of the solution | Oxidative Degradation: Exposure to oxidizing agents or light can cause degradation. | 1. Prepare fresh solutions and store them protected from light in amber-colored containers. 2. De-gas solvents to remove dissolved oxygen. 3. Consider adding an antioxidant if compatible with the application. |
| Thermal Degradation: Prolonged exposure to high temperatures can lead to degradation products. | 1. Store solutions at recommended temperatures (e.g., 2-8°C for short-term, frozen for long-term, if appropriate). 2. Avoid repeated freeze-thaw cycles. | |
| Inconsistent experimental results | Changes in Micellar Properties (CMC): The CMC can be affected by temperature, pH, and ionic strength, leading to variability in solubilization. | 1. Control the temperature of your experiments precisely. 2. Use buffered solutions to maintain a constant pH. 3. Keep the ionic strength of the solution consistent across experiments. |
| Degradation of this compound: The concentration of active this compound may have decreased over time. | 1. Use freshly prepared solutions whenever possible. 2. Perform a stability-indicating assay (e.g., HPLC) to determine the concentration of this compound in older solutions. |
Quantitative Data on this compound Stability
Table 1: Effect of Temperature on the Critical Micelle Concentration (CMC) of a 1:1 Binary Mixture of this compound (NaCA) and Sodium Dodecyl Sulphate (SDS)
| Temperature (°C) | CMC (mM) - Fluorimetric | CMC (mM) - Tensiometric |
| 0 | 7.3 ± 0.2 | 7.5 ± 0.2 |
| 10 | 7.2 ± 0.2 | 7.4 ± 0.2 |
| 25 | 7.3 ± 0.2 | 7.5 ± 0.2 |
| 35 | 8.0 ± 0.2 | 8.2 ± 0.2 |
| 45 | 9.1 ± 0.2 | 9.3 ± 0.2 |
| 50 | 9.8 ± 0.2 | 10.0 ± 0.2 |
Data adapted from a study on mixed micelles. While not for pure this compound, it illustrates the general trend of CMC with temperature.
Table 2: Solubility of Cholic Acid at Different pH Values (as a proxy for this compound behavior at low pH)
| pH | Solubility (g/L) |
| 5.0 | ~0.3 |
| 6.0 | ~0.8 |
| 7.0 | ~8.0 |
| 7.2 | ~1.0 mg/ml in PBS |
| 8.0 | > 10.0 |
| 9.0 | 33.33 mg/mL in 0.1 M NaOH |
Data compiled from various sources.[1][6] The solubility of cholic acid, and thus the stability of a this compound solution against precipitation, is highly dependent on pH.
Experimental Protocols
Protocol 1: General Accelerated Stability Testing
This protocol outlines a general procedure for conducting accelerated stability studies on this compound solutions, based on ICH guidelines.
1. Objective: To evaluate the stability of a this compound solution under accelerated temperature and humidity conditions to predict its shelf-life.
2. Materials:
-
This compound
-
High-purity water or appropriate buffer
-
pH meter
-
Stability chamber
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV or ELSD)
3. Sample Preparation:
-
Prepare a stock solution of this compound at the desired concentration in the relevant solvent (e.g., purified water, PBS).
-
Adjust the pH to the target value, if necessary.
-
Aliquot the solution into appropriate, sealed containers (e.g., glass vials with inert stoppers).
4. Storage Conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate (if significant change at accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH
-
Long-term (for comparison): 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C
5. Testing Schedule:
-
Time points for accelerated studies: 0, 1, 3, and 6 months.
-
Analyze samples at each time point for the parameters below.
6. Analytical Procedures:
-
Visual Inspection: Check for precipitation, color change, and clarity.
-
pH Measurement: Measure the pH of the solution.
-
Assay (Stability-Indicating HPLC Method): Quantify the concentration of this compound. The method should be able to separate the intact this compound from its degradation products.
-
Degradation Products: Identify and quantify any significant degradation products.
7. Data Analysis:
-
Plot the concentration of this compound versus time for each storage condition.
-
Determine the degradation rate constant (k) from the data.
-
Use the Arrhenius equation to estimate the shelf-life at the intended long-term storage condition.
Protocol 2: Forced Degradation Study
1. Objective: To identify potential degradation pathways and degradation products of this compound and to establish a stability-indicating analytical method.
2. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.
-
Oxidation: 3% H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: Heat the solid or solution at a high temperature (e.g., 80°C) for a specified duration.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
3. Procedure:
-
For each condition, prepare a sample of this compound solution.
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS).
4. Method Development:
-
The analytical method should be developed and validated to demonstrate specificity, i.e., the ability to separate this compound from all observed degradation products.
Visualizations
Caption: Workflow for a typical accelerated stability study of this compound solutions.
Caption: Logical workflow for troubleshooting precipitation in this compound solutions.
References
- 1. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. [PDF] New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination | Semantic Scholar [semanticscholar.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
managing and mitigating gastrointestinal side effects of sodium cholate hydrate in vivo
Technical Support Center: Managing Sodium Cholate (B1235396) Hydrate (B1144303) In Vivo
Welcome to the technical support center for the in vivo application of sodium cholate hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and mitigating the gastrointestinal (GI) side effects associated with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments using sodium cholate hydrate.
Q1: What is sodium cholate hydrate and why does it cause gastrointestinal side effects?
A1: Sodium cholate hydrate is a bile salt often used in research as a solubilizing agent and an intestinal permeation enhancer to improve the oral absorption of poorly permeable drugs.[1][2] Its mechanism of action involves interacting with and disrupting lipid membranes.[1] This same action, however, can lead to GI side effects by disrupting the mucosal barrier of the gastrointestinal tract. This disruption can increase membrane fluidity and permeability, leading to irritation, inflammation, and damage to the epithelial cells.[3][4][5]
Q2: What are the most common GI side effects observed in animal models?
A2: The most frequently reported GI side effects are dose-dependent and can range from mild to severe.[6] Common observations in animal models include:
-
Abdominal discomfort and bloating[6]
-
Weight loss
-
Mucosal erosions and histological damage[3]
-
Intestinal inflammation[7]
In severe cases or with prolonged use, more significant issues like hepatotoxicity and electrolyte imbalances can occur.[1][6]
Q3: My animals are experiencing severe diarrhea and weight loss after administration. What are my immediate troubleshooting steps?
A3: Severe diarrhea and weight loss are signs of significant GI toxicity. The following workflow is recommended:
Q4: How does the concentration of sodium cholate impact GI toxicity versus permeation enhancement?
A4: The effects of sodium cholate are highly concentration-dependent.[4][8] There is a therapeutic window where it enhances permeability without causing excessive damage.
-
Low Concentrations: May be insufficient for effective permeation enhancement.
-
Optimal Concentrations: Increase paracellular transport by reversibly opening tight junctions between epithelial cells.[4]
-
High Concentrations: Can cause significant cell membrane disruption, leading to transcellular damage, cell lysis, and severe toxicity.[4][9]
It is critical to determine the optimal concentration for your specific drug and animal model through careful dose-response studies.
Quantitative Data Summary
The following tables summarize key quantitative data from literature. Note that specific values can vary significantly based on the animal model, administration route, and specific co-administered drug.
Table 1: Concentration-Dependent Effects of Bile Salts on Intestinal Epithelia
| Bile Salt | Concentration | Model System | Observed Effect | Reference |
| Sodium Deoxycholate | > 2 mM | Caco-2 Cells | Altered cellular parameters (cytotoxicity) after 60 min exposure. | [10] |
| Sodium Glycodeoxycholate | 10 mM | Rat Colonic Mucosa | Reduced Transepithelial Electrical Resistance (TEER), doubled octreotide (B344500) permeability. | [10] |
| Sodium Deoxycholate | 1% | Rabbit Cornea | Caused corneal irritation and damage. | [4] |
| Sodium Cholate | 90-180 mg/kg/d | Mice (in vivo) | Used to treat NASH, indicating a therapeutic window for anti-inflammatory effects. | [7] |
Experimental Protocols
Protocol 1: General Protocol for Oral Gavage in Mice
This protocol provides a general guideline. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
-
Animal Preparation:
-
Fast mice for 4-6 hours prior to gavage to ensure an empty stomach, which can aid in rapid transit of the administered substance.[11]
-
Weigh the animal immediately before dosing to calculate the precise volume.
-
-
Formulation Preparation:
-
Dissolve sodium cholate hydrate and the investigational drug in a suitable vehicle (e.g., Phosphate Buffered Saline - PBS). Water or saline alone may be too acidic.[11]
-
Ensure the solution is clear and fully dissolved. Gently warm if necessary. The final pH should be near neutral if possible.
-
-
Administration:
-
The recommended maximum oral gavage volume for mice is typically 10 mL/kg.[11]
-
Use a proper-sized, flexible feeding needle to minimize the risk of esophageal injury.
-
Gently restrain the mouse and ensure the head and body are in a straight line.
-
Pass the needle along the side of the mouth, over the tongue, and into the esophagus. Do not force the needle.
-
Administer the solution slowly and steadily.
-
-
Post-Administration Monitoring:
-
Monitor the animal for at least 1-2 hours post-gavage for any immediate signs of distress (e.g., choking, labored breathing).
-
Continue to monitor daily for GI side effects, including stool consistency, body weight, and general activity levels.
-
Protocol 2: Assessment of Gastrointestinal Irritation
-
Macroscopic Evaluation:
-
At the study endpoint, euthanize the animal via an approved method.
-
Carefully excise the stomach and intestines.
-
Open the tissues longitudinally and gently rinse with cold saline.
-
Visually inspect the mucosal surface for signs of hemorrhage, erosions, or ulcerations. A scoring system can be developed to quantify the damage.
-
-
Histological Analysis:
-
Collect tissue sections from predefined regions of the stomach and small/large intestine.
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissues, embed in paraffin, and section at 4-5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine slides under a microscope for epithelial cell damage, inflammatory cell infiltration, edema, and changes to villus architecture.
-
Mechanistic Pathway
Sodium cholate primarily induces GI side effects by acting as a detergent, disrupting the protective epithelial barrier.
References
- 1. What is Sodium Cholate Hydrate used for? [synapse.patsnap.com]
- 2. Preparation of sodium cholate-based micelles through non-covalent ıbonding interaction and application as oral delivery systems for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sodium taurocholate on the human gastric mucosa at acid and neutral pH's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the side effects of Sodium Cholate Hydrate? [synapse.patsnap.com]
- 7. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety concerns over the use of intestinal permeation enhancers: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Ionic Strength on Sodium Choleate Micelle Formation and Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the impact of ionic strength on sodium choleate micelle formation and stability.
Frequently Asked Questions (FAQs)
Q1: How does ionic strength generally affect the critical micelle concentration (CMC) of an ionic surfactant like this compound?
A1: Increasing the ionic strength of the solution, typically by adding a salt like NaCl, decreases the CMC of ionic surfactants.[1] The added salt ions screen the electrostatic repulsion between the charged head groups of the this compound monomers, making it energetically more favorable for them to aggregate into micelles at a lower concentration.[1][2]
Q2: What is a typical CMC value for this compound in aqueous solution?
A2: The CMC of this compound is reported to be in the range of 4-20 mM, depending on experimental conditions such as pH, temperature, and the specific methodology used for determination.[3] For instance, at 25°C with an ionic strength adjusted to 0.10 M with NaCl, the CMC has been determined using various noninvasive methods.[4]
Q3: Does the aggregation number of this compound micelles change with ionic strength?
A3: Yes, the aggregation number of this compound micelles is influenced by environmental parameters, including ionic strength.[5] Generally, for ionic surfactants, an increase in ionic strength leads to a larger aggregation number. The added counterions reduce the repulsion between the head groups in the micelle, allowing for a more compact arrangement and the incorporation of more monomers.
Q4: What are common techniques to determine the CMC of this compound?
A4: Common noninvasive methods include potentiometry, derivative spectrophotometry, and light scattering.[4] Fluorescence spectroscopy, using a probe like pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is also a sensitive technique.[6][7] Surface tension measurements are also widely used; the CMC is identified as the concentration at which the surface tension of the solution no longer decreases significantly with increasing surfactant concentration.
Q5: Why do I get inconsistent CMC values for this compound?
A5: Inconsistent CMC values can arise from several factors. The formation of micelles by bile salts like this compound is often not as abrupt as with other surfactants, leading to a "rounded" transition in experimental data, which can make precise determination difficult.[4] Furthermore, the measured CMC can be method-dependent.[8] Variations in experimental conditions such as temperature, pH, and the presence of impurities can also significantly affect the CMC.[1][5]
Troubleshooting Guides
CMC Determination by Fluorescence Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| No clear inflection point in the fluorescence intensity vs. concentration plot. | The concentration range is too narrow or not centered around the CMC. The fluorescence probe is not partitioning effectively between the aqueous and micellar phases. | Widen the concentration range of this compound, ensuring it brackets the expected CMC. Try a different fluorescent probe that has a higher affinity for the hydrophobic micelle core. Pyrene and DPH are common choices.[6][7] |
| High background fluorescence. | Impurities in the this compound, solvent, or glassware. The fluorescent probe concentration is too high. | Use high-purity this compound and solvents. Thoroughly clean all glassware. Optimize the concentration of the fluorescent probe; it should be low enough to not self-quench or significantly alter the micellization process. |
| Scattering interferes with fluorescence measurement. | High concentrations of micelles or the presence of larger aggregates can cause light scattering. | If possible, perform measurements at a 90-degree angle to the excitation beam to minimize scattering effects. For turbid solutions, fluorescence depolarization methods may be more robust.[7] |
Micelle Size Analysis by Dynamic Light Scattering (DLS)
| Issue | Possible Cause | Troubleshooting Steps |
| High polydispersity index (PDI). | The sample contains a wide range of particle sizes, possibly due to the presence of both primary and secondary aggregates of this compound.[3] Dust or other contaminants are present. | Filter the sample through a 0.22 µm or 0.45 µm filter to remove dust and large aggregates. Ensure the this compound concentration is not excessively high, as this can promote the formation of larger, secondary aggregates. |
| Inaccurate or fluctuating size measurements. | The sample concentration is too high, leading to multiple scattering events. The viscosity of the sample is significantly different from that of the solvent and has not been corrected for. | Dilute the sample to a concentration where it is only slightly hazy or clear. For accurate sizing, it is crucial to measure the dynamic viscosity of the sample, especially at high concentrations, rather than using the viscosity of the pure solvent.[9] |
| No detectable signal or very low count rate. | The concentration of micelles is below the detection limit of the instrument. | Ensure the this compound concentration is above the CMC. For measurements close to the CMC, a more sensitive DLS instrument may be required. |
| Measured size is larger than expected, especially in low ionic strength solutions. | Electrostatic interactions between charged micelles can slow down their diffusion, leading to an artificially larger calculated hydrodynamic diameter. | Measurements should be performed in a diluent with a small amount of salt (e.g., 10 mM KNO₃ or NaCl) to screen these long-range electrostatic interactions.[10] |
Quantitative Data
Table 1: Effect of NaCl Concentration on the Critical Micelle Concentration (CMC) of this compound
| NaCl Concentration (M) | CMC of this compound (mM) | Method | Temperature (°C) | Reference |
| 0 | ~14-16 | Fluorescence, Potentiometry | 25 | [6] |
| 0.10 | Value determined | Potentiometry, Spectrophotometry, Light Scattering | 25 | [4] |
| General Trend | Decreases with increasing NaCl | Various | Not specified | [11] |
Note: Specific quantitative data for a range of NaCl concentrations is sparse in the readily available literature. The general trend is a decrease in CMC with increasing ionic strength.
Table 2: Aggregation and Size Parameters of this compound Micelles
| Parameter | Value | Conditions | Method | Reference |
| Aggregation Number | 2-8 (near CMC) | Low concentration | Not specified | [3] |
| Aggregation Number | 3-16 | Dependent on pH and ionic strength | Not specified | [5] |
| Aggregation Number | Up to 24 | 0.100 - 0.800 M N(CH₃)₄Cl | Electromotive force | [12] |
| Micelle Diameter | ~1.5 nm | In buffer solution | Dynamic Light Scattering | [3] |
| Micelle Radius | 9.68 - 11.92 Å | 25 - 100 mM NaC | Small-Angle Neutron Scattering | [13] |
Experimental Protocols
Protocol 1: Determination of CMC using Fluorescence Spectroscopy with Pyrene Probe
-
Materials:
-
This compound (high purity)
-
Pyrene (fluorescence grade)
-
Acetone (B3395972) (spectroscopic grade)
-
Deionized water
-
NaCl (analytical grade)
-
Volumetric flasks, micropipettes, and quartz cuvettes.
-
-
Preparation of Solutions:
-
Prepare a stock solution of pyrene in acetone (e.g., 1 mM).
-
Prepare a high-concentration stock solution of this compound in deionized water (e.g., 100 mM).
-
Prepare a series of this compound solutions with varying concentrations by serial dilution from the stock solution. The concentration range should span the expected CMC (e.g., 1 mM to 30 mM).
-
For investigating ionic strength, prepare the this compound solutions in aqueous NaCl solutions of the desired concentrations (e.g., 0.01 M, 0.05 M, 0.1 M NaCl).
-
-
Sample Preparation for Measurement:
-
In a series of vials, add a small, constant amount of the pyrene stock solution and evaporate the acetone completely in the dark. The final pyrene concentration in the aqueous solution should be very low (e.g., ~1 µM).
-
To each vial, add a known volume of the different this compound concentration solutions.
-
Allow the samples to equilibrate for several hours in the dark to ensure the pyrene is fully incorporated into the micelles.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer. Set the excitation wavelength to 334 nm.
-
Record the emission spectra from approximately 350 nm to 450 nm.
-
Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).
-
-
Data Analysis:
-
Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.
-
The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann-type sigmoid or by finding the intersection of the two linear portions of the plot.
-
Protocol 2: Micelle Size Determination using Dynamic Light Scattering (DLS)
-
Materials:
-
This compound (high purity)
-
Deionized water
-
NaCl (analytical grade)
-
Disposable or clean glass cuvettes
-
Syringe filters (e.g., 0.22 µm)
-
-
Sample Preparation:
-
Prepare this compound solutions at various concentrations above the CMC in deionized water or in NaCl solutions of desired ionic strength.
-
Filter the solutions directly into the DLS cuvettes using a syringe filter to remove any dust or large aggregates.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Set the measurement parameters. For small micelles, it is important to use an instrument with high sensitivity, potentially with backscattering detection.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will calculate the hydrodynamic diameter (size) and the polydispersity index (PDI) from the correlation function of the scattered light intensity.
-
Analyze the size distribution to identify the main population of micelles.
-
Compare the hydrodynamic diameter at different ionic strengths to determine the effect of salt concentration on micelle size.
-
Visualizations
Caption: Experimental workflow for determining the CMC of this compound.
Caption: Logical relationship of ionic strength's impact on micelle properties.
References
- 1. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mixed Micelles of Sodium Cholate and Sodium Dodecylsulphate 1:1 Binary Mixture at Different Temperatures – Experimental and Theoretical Investigations | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. muser-my.com [muser-my.com]
- 10. brookhaveninstruments.com [brookhaveninstruments.com]
- 11. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 12. Composition of sodium cholate micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Effective Removal of Sodium Cholate from Protein Samples
This guide provides researchers, scientists, and drug development professionals with effective methods and troubleshooting advice for removing sodium cholate (B1235396) from protein samples post-extraction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove sodium cholate from my protein sample?
Sodium cholate is a detergent crucial for solubilizing membrane proteins. However, its presence can interfere with downstream applications such as mass spectrometry, immunoassays (e.g., ELISA), and some forms of chromatography.[1][2] Therefore, removing excess or unwanted detergent is an essential step for many experimental workflows.[3]
Q2: What is the Critical Micelle Concentration (CMC) of sodium cholate, and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form larger aggregates called micelles.[2][4] The CMC of sodium cholate is approximately 14-15 mM.[5][6] The efficiency of some removal methods, like dialysis and gel filtration, is significantly higher when the detergent concentration is below the CMC, as it is easier to remove individual detergent monomers than larger micelles.[2][4]
Q3: What are the most common methods for removing sodium cholate?
The most common methods for sodium cholate removal include:
-
Dialysis: A size-based separation method where the protein sample is placed in a semi-permeable membrane, allowing smaller detergent monomers to diffuse out into a larger volume of buffer.[1][4][7]
-
Gel Filtration Chromatography (Size Exclusion Chromatography): This technique separates molecules based on size. Larger protein molecules pass through the column quickly, while smaller detergent monomers are trapped in the pores of the chromatography resin and elute later.[1][2][4]
-
Diafiltration (Ultrafiltration): This method uses a semi-permeable membrane and pressure to force the buffer and small molecules like detergent monomers through the membrane, while retaining the larger protein molecules.[7][8][9] Continuous diafiltration can be particularly effective.[8]
-
Precipitation: This involves precipitating the protein out of the solution, leaving the detergent behind in the supernatant. Common precipitating agents include trichloroacetic acid (TCA) in combination with a co-precipitant like sodium deoxycholate, followed by acetone (B3395972) washes.[10][11][12]
-
Hydrophobic Adsorption/Ion-Exchange Chromatography: These methods involve binding the protein to a resin while the detergent is washed away.[1][4] The protein is then eluted with a detergent-free buffer.[1][4]
Q4: How do I choose the best method for my experiment?
The choice of method depends on several factors:
-
The properties of your protein: Consider its size, stability, and concentration.
-
The downstream application: Different applications have varying tolerances for residual detergent.
-
The required purity: Some methods offer higher removal efficiency than others.
-
Sample volume: Some methods are more suitable for small or large volumes.
-
Time and equipment availability: Methods like dialysis can be time-consuming, while others require specific chromatography equipment.[1][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High residual sodium cholate after removal. | The initial concentration of sodium cholate was well above its CMC, leading to the formation of large micelles that are difficult to remove. | Dilute the sample to bring the sodium cholate concentration below the CMC before proceeding with dialysis or gel filtration.[1][4] For methods like diafiltration, consider using a continuous mode to keep the free detergent concentration low.[8] |
| Insufficient buffer exchange during dialysis or washing during chromatography. | For dialysis, increase the volume of the dialysis buffer and the number of buffer changes.[13][14] For chromatography, increase the column wash volume. | |
| Significant loss of protein sample. | Protein precipitation during detergent removal. | This can happen if the detergent is removed too quickly, causing hydrophobic proteins to aggregate. Try a more gradual removal method, such as stepwise dialysis. For diafiltration, a continuous process can help avoid rapid concentration changes that might cause precipitation.[8] |
| Protein adsorption to the dialysis membrane or chromatography resin. | Pre-treat the dialysis membrane according to the manufacturer's instructions.[14] For chromatography, ensure the buffer conditions (pH, ionic strength) are optimal for your protein to minimize non-specific binding. | |
| The molecular weight cut-off (MWCO) of the dialysis or diafiltration membrane is too large. | Choose a membrane with an MWCO that is at least two to three times smaller than the molecular weight of your protein to ensure its retention.[15] | |
| Protein is denatured or inactive after detergent removal. | The protein is not stable in the absence of detergent. | It may be necessary to exchange sodium cholate for another, less disruptive detergent that is compatible with your downstream application rather than removing it completely. |
| Harsh removal conditions, such as extreme pH changes during ion-exchange chromatography or the use of organic solvents in precipitation. | Optimize the pH and ionic strength of your buffers. If using precipitation, ensure the protein is properly resolubilized in a suitable buffer. |
Data Presentation: Comparison of Sodium Cholate Removal Methods
| Method | Principle | Typical Protein Recovery | Detergent Removal Efficiency | Advantages | Disadvantages |
| Dialysis | Size-based separation via a semi-permeable membrane.[1][7] | >90% | Good to Excellent | Gentle on proteins; simple setup. | Time-consuming (can take days); not effective for detergents with low CMCs or large micelles.[1][13] |
| Gel Filtration | Size-exclusion chromatography.[1][4] | >90% | Excellent | Fast and efficient; also allows for buffer exchange.[16] | Can dilute the sample; requires chromatography equipment. |
| Diafiltration | Size-based separation using a membrane and pressure.[7][9] | >95% | Excellent | Rapid; can simultaneously concentrate the protein sample.[7][9] | Can lead to protein aggregation if not optimized; requires specialized equipment.[8] |
| Precipitation | Protein is precipitated, leaving the detergent in the supernatant.[10][12] | Variable (can be lower) | Good to Excellent | Can concentrate dilute protein samples; effective for removing many interfering substances.[12] | Risk of protein denaturation and incomplete resolubilization; may co-precipitate other molecules.[11] |
| Ion-Exchange Chromatography | Separates based on net charge; protein binds to the resin while detergent flows through. | >90% | Excellent | High specificity and capacity. | Requires optimization of binding and elution conditions for each protein. |
Note: Efficiency and recovery can vary significantly depending on the specific protein, buffer conditions, and initial detergent concentration.
Experimental Protocols
Protocol 1: Dialysis
This protocol is suitable for removing sodium cholate when its concentration is close to or below the CMC.
Materials:
-
Protein sample containing sodium cholate.
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO).
-
Dialysis buffer (at least 200-500 times the sample volume).[7]
-
Stir plate and stir bar.
-
Beaker or flask.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with water and sometimes boiling in a solution like sodium bicarbonate and EDTA.[14]
-
Load the protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Clamp the tubing/cassette securely.
-
Place the sealed tubing/cassette into a beaker containing the dialysis buffer.
-
Place the beaker on a stir plate and stir gently at a controlled temperature (often 4°C to maintain protein stability).[14]
-
Allow dialysis to proceed for at least 3-4 hours.[14]
-
Change the dialysis buffer. For efficient removal, at least two to three buffer changes are recommended.[13][14]
-
After the final buffer change, continue dialysis for another several hours or overnight.
-
Carefully remove the sample from the dialysis tubing/cassette.
Protocol 2: Gel Filtration Chromatography
This method is effective for the rapid removal of sodium cholate and for buffer exchange.
Materials:
-
Protein sample containing sodium cholate.
-
Gel filtration (desalting) column with a resin appropriate for separating the protein from the detergent.
-
Chromatography system or centrifuge (for spin columns).
-
Detergent-free buffer.
Procedure:
-
Equilibrate the gel filtration column with at least 5 column volumes of the detergent-free buffer.
-
If the initial sodium cholate concentration is high, dilute the sample to bring the concentration below the CMC.
-
Apply the protein sample to the top of the column.
-
Begin elution with the detergent-free buffer.
-
Collect fractions as they elute from the column. The protein, being larger, will elute first in the void volume, while the smaller sodium cholate monomers will be retained by the resin and elute later.
-
Monitor the protein concentration in the collected fractions (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified protein.
-
Pool the protein-containing fractions.
Protocol 3: Trichloroacetic Acid (TCA)/Acetone Precipitation
This protocol is useful for concentrating the protein sample while removing detergents and other interfering substances.
Materials:
-
Protein sample containing sodium cholate.
-
100% Trichloroacetic acid (TCA).
-
Ice-cold acetone.
-
Microcentrifuge and tubes.
-
Resuspension buffer.
Procedure:
-
Place the protein sample in a microcentrifuge tube on ice.
-
Add TCA to a final concentration of 10-20%.
-
Incubate on ice for 30 minutes to allow the protein to precipitate.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the sodium cholate.
-
Wash the protein pellet by adding ice-cold acetone. This helps to remove any remaining TCA and detergent.
-
Centrifuge again for 5 minutes.
-
Carefully decant the acetone and allow the pellet to air dry briefly. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a suitable buffer for your downstream application.
Visualizations
Caption: Workflow for sodium cholate removal using dialysis.
Caption: Workflow for gel filtration chromatography.
Caption: Workflow for protein precipitation using TCA/acetone.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 4. zoonews.ws [zoonews.ws]
- 5. Sodium Cholate Aggregation and Chiral Recognition of the Probe Molecule (R,S) 1,1′-binaphthyl-2,2′ diylhydrogenphosphate (BNDHP) Observed by 1H and 31P NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detergent Sodium cholate (purified) | CAS 361-09-1 Dojindo [dojindo.com]
- 7. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Diafiltration in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. interchim.fr [interchim.fr]
- 11. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. An Evaluation of Methods for the Reconstitution of Cytochromes P450 and NADPH P450 Reductase into Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. vivaproducts.com [vivaproducts.com]
- 16. Detergent removal during membrane reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges with Sodium Choleate Stability in Liposome and Nanoparticle Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when using sodium choleate in liposome (B1194612) and nanoparticle formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Rapid Drug/Encapsulant Leakage from Liposomes
Q: I am observing a high degree of leakage of my encapsulated drug from liposomes formulated with this compound. What is the likely cause and how can I improve retention?
A: Rapid leakage is a common issue when using bile salts like this compound with liposomes. The primary cause is the detergent-like effect of this compound, which can disrupt the lipid bilayer, leading to the formation of pores or complete dissolution of the vesicles into mixed micelles.
Potential Causes:
-
Lipid Composition: Liposomes formulated with phospholipids (B1166683) that have a low phase transition temperature (Tc), such as phosphatidylcholine (PC) and dimyristoylphosphatidylcholine (B1235183) (DMPC), are more susceptible to disruption by bile salts.[1][2]
-
Insufficient Membrane Rigidity: A fluid lipid bilayer is more easily perturbed by the insertion of this compound molecules.
-
High this compound Concentration: Excessive concentrations of this compound will favor the formation of mixed micelles over stable liposomes.
Solutions:
-
Select Lipids with a High Phase Transition Temperature (Tc): Utilize lipids with longer, saturated acyl chains, such as dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), which create more rigid and stable membranes.[1] Liposomes with higher transition temperatures are generally more stable.[2]
-
Incorporate Cholesterol: The addition of cholesterol to the lipid bilayer enhances membrane packing, reduces permeability, and increases rigidity, thereby improving stability against bile salt-induced leakage.[1][3][4][5][6] A lipid-to-cholesterol molar ratio of 2:1 is often found to be optimal for stability.[4]
-
Optimize this compound Concentration: Systematically decrease the concentration of this compound in your formulation to find the minimum concentration required to achieve the desired particle characteristics without causing excessive leakage.
-
Surface Modification: Consider coating the liposomes with polymers like polyethylene (B3416737) glycol (PEG) to provide a protective hydrophilic barrier that can sterically hinder the interaction of this compound with the liposomal surface.
Issue 2: Nanoparticle Aggregation and Instability
Q: My nanoparticle formulation, which uses this compound as a stabilizer, is showing signs of aggregation (e.g., increased particle size, visible precipitates). How can I resolve this?
A: Nanoparticle aggregation occurs when the repulsive forces between particles are insufficient to overcome the attractive van der Waals forces. While this compound is intended to provide stability, its effectiveness can be influenced by several factors.
Potential Causes:
-
Inadequate Surface Coverage: Insufficient this compound may lead to incomplete coverage of the nanoparticle surface, resulting in exposed hydrophobic patches that promote aggregation.
-
Unfavorable pH: The pH of the dispersion medium affects the surface charge of both the nanoparticles and the this compound molecules. At a pH close to the isoelectric point of the nanoparticles, the surface charge is minimized, leading to aggregation.[7][8][9]
-
High Ionic Strength: High concentrations of salts in the buffer can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[7][10]
-
Temperature Fluctuations: Changes in temperature can affect the solubility and adsorption of this compound onto the nanoparticle surface, as well as the kinetic energy of the particles, potentially leading to aggregation.[11][12]
Solutions:
-
Optimize this compound Concentration: Gradually increase the concentration of this compound to ensure complete surface coverage and enhance electrostatic and steric stabilization.
-
Adjust pH: Modify the pH of the formulation to be significantly different from the isoelectric point of the nanoparticles. This will increase the surface charge and enhance electrostatic repulsion. Monitoring the zeta potential at different pH values can help identify the optimal pH for stability.[8][9][13][14]
-
Control Ionic Strength: Use buffers with a low ionic strength. If high ionic strength is required for the application, consider adding a sterically bulky co-stabilizer, such as a PEGylated lipid or a non-ionic polymer.
-
Maintain Consistent Temperature: Ensure consistent temperature control during formulation and storage to prevent temperature-induced aggregation.
Issue 3: Inconsistent Particle Size and Polydispersity
Q: I am struggling with batch-to-batch variability in particle size and a high polydispersity index (PDI) in my this compound-containing formulations. What factors should I investigate?
A: Inconsistent particle size and high PDI often stem from a lack of control over the formulation process and the physicochemical properties of the components.
Potential Causes:
-
Variability in Reagent Quality: Inconsistent quality of lipids, polymers, or this compound can affect the self-assembly process.
-
Inconsistent Mixing/Energy Input: The rate of addition of reagents, stirring speed, and sonication/homogenization parameters can significantly impact particle size and distribution.
-
Temperature Variations: Inconsistent temperature during formulation can alter the solubility and interaction of the components, leading to variable particle formation.
-
pH and Buffer Composition: Minor variations in the pH and ionic strength of the aqueous phase can influence the charge and interactions of the molecules, affecting particle size.
Solutions:
-
Standardize Reagents: Use high-purity reagents from a consistent source.
-
Precise Control of Formulation Parameters:
-
For nanoprecipitation, control the rate of addition of the organic phase to the aqueous phase.
-
For thin-film hydration, ensure the lipid film is uniform and hydration is performed at a consistent temperature above the Tc of the lipids.
-
Maintain consistent and optimized stirring speeds and sonication/extrusion parameters.
-
-
Strict Temperature Control: Use a temperature-controlled system for the formulation process.
-
Consistent Buffer Preparation: Prepare buffers accurately and consistently to maintain a stable pH and ionic strength.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in liposome and nanoparticle formulations?
A1: this compound is an amphiphilic bile salt that can play a dual role. In liposome preparations, it is often used as a solubilizing agent to form mixed micelles with phospholipids, which upon removal of the cholate (B1235396) (e.g., by dialysis), can lead to the formation of unilamellar liposomes. However, its presence can also lead to instability and leakage if not properly controlled.[1][15] In some nanoparticle systems, such as those made from polymers or proteins, this compound acts as a surface-active agent or stabilizer, adsorbing to the nanoparticle surface to prevent aggregation through electrostatic and steric hindrance.
Q2: How does the chemical stability of this compound affect my formulation?
A2: this compound can undergo chemical degradation, primarily through hydrolysis and oxidation, which can impact the long-term stability of the formulation.
-
Hydrolysis: The amide bond in conjugated bile salts can be susceptible to hydrolysis under strongly acidic or alkaline conditions, leading to the formation of cholic acid and the corresponding amino acid. While cholic acid itself does not have an amide bond, the ester linkages in phospholipids are susceptible to hydrolysis, which can be influenced by the formulation's pH.[16][17][18]
-
Oxidation: The hydroxyl groups on the steroid nucleus of this compound can be oxidized, altering its amphiphilic properties and potentially its ability to stabilize the formulation.[19][20][21]
It is recommended to conduct forced degradation studies (e.g., exposure to acid, base, oxidizing agents, heat, and light) to understand the degradation pathways and develop stability-indicating analytical methods.[22][23][24][25]
Q3: What analytical techniques are essential for assessing the stability of formulations containing this compound?
A3: A combination of techniques is recommended:
-
Dynamic Light Scattering (DLS): To measure particle size, polydispersity index (PDI), and monitor for aggregation over time.
-
Zeta Potential Analysis: To determine the surface charge of the particles, which is a key indicator of colloidal stability.[13]
-
Chromatography (e.g., HPLC): To quantify the encapsulated drug and assess for leakage, as well as to quantify this compound and its potential degradation products.[26][27]
-
Microscopy (e.g., TEM, Cryo-TEM): To visualize the morphology of the liposomes or nanoparticles.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperature of the lipids and assess the impact of this compound on the bilayer.
Q4: Can I lyophilize (freeze-dry) my this compound-containing formulation for long-term storage?
A4: Lyophilization can be a viable option for improving the long-term stability of liposome and nanoparticle formulations. However, it is crucial to use cryoprotectants (e.g., sucrose, trehalose) to protect the particles from the stresses of freezing and drying, which can otherwise lead to aggregation or fusion. The lyophilization cycle (freezing rate, primary drying temperature and pressure, and secondary drying time) must be carefully optimized for your specific formulation.
Data Presentation
Table 1: Effect of Lipid Composition and Cholesterol on the Stability of Liposomes in the Presence of this compound
| Lipid Composition | Molar Ratio (Lipid:Cholesterol) | Phase Transition Temperature (Tc) | Encapsulated Material Retention (%) | Stability Characteristics |
| PC (Phosphatidylcholine) | - | Low | Low | Unstable, significant leakage[1] |
| DMPC | - | 23°C | Low | Unstable, significant leakage[1][3] |
| DPPC | - | 41°C | Moderate-High | More stable than low Tc lipids[1] |
| DSPC | - | 55°C | High | High stability, retains encapsulated material well[1] |
| DMPC:Cholesterol | 1:1 | N/A | Improved | Cholesterol increases stability but may not be sufficient for low Tc lipids[1] |
| DPPC:Cholesterol | 1:1 | N/A | High | Good stability and retention[1] |
| DSPC:Cholesterol | 7:3 | N/A | Very High | Considered a highly stable formulation with controlled release[4] |
Table 2: Troubleshooting Guide for Common Issues
| Issue | Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Drug Leakage | Low Tc lipid, insufficient cholesterol, high this compound conc. | Use high Tc lipids (DPPC, DSPC), add cholesterol (e.g., 2:1 lipid:chol), optimize this compound conc. | Encapsulation efficiency, drug release profile |
| Aggregation | Inadequate stabilizer, unfavorable pH, high ionic strength | Increase this compound conc., adjust pH away from isoelectric point, use low ionic strength buffers | Particle size, PDI, Zeta potential |
| Inconsistent Size | Variability in reagents or process parameters | Standardize reagents, precisely control mixing speed, temperature, and reagent addition rate | Particle size, PDI |
| Chemical Degradation | Exposure to harsh pH, oxidizing agents, light, or heat | Use buffers to maintain optimal pH, protect from light and heat, consider adding antioxidants | Purity of this compound and drug (e.g., by HPLC) |
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC and cholesterol at a 7:3 molar ratio) and any lipophilic drug in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (which may contain a hydrophilic drug and this compound) by adding the buffer to the flask and agitating. The hydration temperature should be above the Tc of the lipid with the highest transition temperature.
-
Sizing: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be downsized by sonication or, preferably, by extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
Protocol 2: Preparation of Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
Aqueous Phase Preparation: Dissolve the stabilizer, this compound, in an aqueous buffer.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, encapsulating the drug and forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension (e.g., overnight at room temperature) to allow for the complete evaporation of the organic solvent.
-
Purification: The nanoparticles can be purified from the excess surfactant and unencapsulated drug by methods such as centrifugation followed by resuspension or by dialysis.
Mandatory Visualization
Caption: Workflow for liposome preparation and stability assessment.
Caption: Decision tree for troubleshooting formulation instability.
Caption: Potential degradation pathways for this compound.
References
- 1. Stability of SUV liposomes in the presence of cholate salts and pancreatic lipases: effect of lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Efficacy of Cholesterol-Based Carriers in Drug Delivery | MDPI [mdpi.com]
- 7. Nanoparticle colloidal stability in cell culture media and impact on cellular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00487F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Aggregation modeling of the influence of pH on the aggregation of variably charged nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanocomposix.com [nanocomposix.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of surfactants, pH and water hardness on the surface properties and agglomeration behavior of engineered TiO 2 nanoparticles - Environmental Science: Nano (RSC Publishing) DOI:10.1039/C6EN00339G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 14.4 Hydrolysis of Salts - Chemistry 2e | OpenStax [openstax.org]
- 17. 5.5 – Hydrolysis of Salt Solutions – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 18. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 19. Oxidation of Sodium Deoxycholate Catalyzed by Gold Nanoparticles and Chiral Recognition Performances of Bile Salt Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]
- 26. Quantitative determination of residual sodium-cholate in tri(N-butyl)phosphate/sodium-cholate treated factor VIII-preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Analysis of Sodium Choleate and Sodium Deoxycholate for Protein Extraction
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in protein extraction, directly impacting yield, purity, and the integrity of the final protein product. This guide provides a detailed comparison of two commonly used bile salt detergents, sodium choleate and sodium deoxycholate, to inform the selection process for specific research applications.
This compound and sodium deoxycholate are both anionic detergents frequently employed in the solubilization of proteins, particularly membrane-bound proteins. Their amphipathic nature allows them to disrupt lipid bilayers and protein-protein interactions, thereby releasing proteins into solution. However, subtle structural differences between the two molecules lead to distinct physicochemical properties and, consequently, different efficiencies and applications in protein extraction.
Physicochemical Properties and Protein Extraction Efficiency
The primary difference between this compound and sodium deoxycholate lies in the number of hydroxyl groups on their steroidal rings; this compound is a trihydroxy bile salt, while sodium deoxycholate is a dihydroxy bile salt. This structural variance influences their hydrophobicity and, in turn, their effectiveness as detergents.
A key parameter in detergent-mediated protein extraction is the critical micelle concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. The CMC is indicative of a detergent's efficiency, with lower CMCs generally suggesting a more potent detergent.
| Property | This compound | Sodium Deoxycholate | Reference |
| Synonyms | Cholalic acid sodium salt | Deoxycholic acid sodium salt | [1] |
| Molecular Formula | C₂₄H₃₉NaO₅ | C₂₄H₃₉NaO₄ | [1] |
| Molecular Weight | 430.56 g/mol | 414.55 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 13-15 mM | 4-6 mM | [2] |
| Nature of Detergent | Anionic, non-denaturing | Anionic, stronger solubilizing agent | [1][3] |
Studies have shown that deoxycholate is a more potent and "membrane damaging" agent than cholate (B1235396), removing a greater amount of protein and phospholipids (B1166683) from liver plasma membranes.[4][5] This suggests that sodium deoxycholate may offer higher protein extraction yields, particularly for recalcitrant proteins or tightly bound membrane proteins. However, its stronger solubilizing power may also lead to a greater degree of protein denaturation compared to the milder, non-denaturing this compound.[1][3]
For applications requiring the maintenance of protein structure and function, such as enzymatic assays or structural studies, this compound may be the preferred choice.[1] Conversely, for applications where high protein yield is paramount and some degree of denaturation is acceptable, such as in Western blotting or mass spectrometry-based proteomics, sodium deoxycholate is often favored.[6] In fact, sodium deoxycholate is a common component of Radioimmunoprecipitation Assay (RIPA) buffer, a widely used lysis reagent for total protein extraction.[6]
Experimental Protocols
The following are example protocols for protein extraction using this compound and sodium deoxycholate. The optimal conditions, including detergent concentration and buffer composition, may vary depending on the cell or tissue type and the specific protein of interest.
Protocol 1: Protein Extraction using this compound-based Buffer
This protocol is suitable for the extraction of membrane proteins where maintaining their native conformation is important.
Materials:
-
This compound Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) this compound, Protease Inhibitor Cocktail.
-
Cultured cells or tissue sample.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Microcentrifuge tubes.
-
Cell scraper (for adherent cells).
-
Refrigerated centrifuge.
Procedure:
-
For adherent cells, wash the culture dish with ice-cold PBS. For suspension cells or tissue, wash by centrifugation and resuspension in ice-cold PBS.
-
Add an appropriate volume of ice-cold this compound Lysis Buffer to the cell pellet or tissue.
-
Incubate on ice for 30 minutes with gentle agitation.
-
For tissue samples, homogenize using a suitable homogenizer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay.
Protocol 2: Protein Extraction using Sodium Deoxycholate (as part of RIPA Buffer)
This protocol is widely used for the extraction of total cellular proteins for applications like Western blotting.
Materials:
-
RIPA Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% (w/v) Sodium Deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail.[6]
-
Cultured cells or tissue sample.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Microcentrifuge tubes.
-
Cell scraper (for adherent cells).
-
Refrigerated centrifuge.
Procedure:
-
Prepare the sample by washing with ice-cold PBS as described in Protocol 1.
-
Add an appropriate volume of ice-cold RIPA Lysis Buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
For tissue samples, homogenize as needed.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a fresh tube.
-
Quantify the protein concentration.
Visualizing the Workflow and Mechanism
To better understand the protein extraction process and the role of these detergents, the following diagrams illustrate a typical experimental workflow and a conceptual representation of membrane protein solubilization.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Effects of different bile salts upon the composition and morphology of a liver plasma membrane preparation. Deoxycholate is more membrane damaging than cholate and its conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aminer.cn [aminer.cn]
- 6. goldbio.com [goldbio.com]
A Comparative Analysis of Sodium Cholate and Triton X-100 for Membrane Protein Solubilization
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful isolation and functional analysis of membrane proteins. This guide provides an objective comparison of two commonly used detergents, the anionic bile salt sodium cholate (B1235396) and the non-ionic detergent Triton X-100, supported by experimental data and detailed methodologies to inform the optimal choice for specific research applications.
The efficacy of a detergent in solubilizing membrane proteins while preserving their native structure and function is paramount for downstream applications such as structural biology, functional assays, and drug screening. Sodium cholate, a derivative of cholic acid, is an anionic detergent known for its ability to disrupt protein-lipid and protein-protein interactions. In contrast, Triton X-100 is a milder, non-ionic detergent that is often favored for its ability to solubilize membranes while maintaining the integrity of protein complexes and enzymatic activity.
Physicochemical Properties: A Head-to-Head Comparison
The distinct chemical natures of sodium cholate and Triton X-100 dictate their behavior in solution and their interactions with membrane proteins. These differences are summarized in the table below.
| Property | Sodium Cholate | Triton X-100 |
| Detergent Class | Anionic (Bile Salt) | Non-ionic |
| Molecular Weight | ~430.56 g/mol | ~625 g/mol (average) |
| Critical Micelle Concentration (CMC) | 9-15 mM | 0.2-0.9 mM |
| Aggregation Number | 2-10 | 100-155 |
| Denaturing Potential | Can be denaturing, especially at high concentrations | Generally mild and non-denaturing, but can disrupt some protein-protein interactions.[1] |
| Primary Applications | Solubilization for some functional studies, chromatography | General cell lysis, solubilization of membrane proteins for functional and structural studies.[1] |
Performance in Membrane Protein Solubilization: A Data-Driven Comparison
The choice between sodium cholate and Triton X-100 is highly dependent on the specific membrane protein of interest and the downstream application. While Triton X-100 is often considered a milder and more versatile detergent, sodium cholate can be effective in specific contexts.
A comparative study on the solubilization of sarcoplasmic reticulum vesicles revealed that Triton X-100 is approximately ten times more effective than sodium cholate in solubilizing both proteins and phospholipids. In this study, Triton X-100 maintained Ca++ accumulation in the vesicles at concentrations below 10-3 M, while higher concentrations led to strong inhibition. Conversely, sodium cholate caused a gradual inhibition of Ca++ accumulation across a wider concentration range. Notably, the specific activity of the solubilized Ca++-ATPase increased with sodium cholate concentration, whereas with Triton X-100, activity peaked at 10-3 M before a sharp decline.
Another study investigating the effects of these detergents on the activity of Na,K-ATPase in the rat cerebral cortex found that both detergents increased the enzyme's activity in a concentration-dependent manner, with sodium deoxycholate (a closely related bile salt) providing significantly higher activity values.
In the context of extracting outer membrane proteins (OMPs) from Leptospira spp., a study comparing Triton X-100 and sodium deoxycholate concluded that Triton X-100 was superior. The use of 1.5% Triton X-100 yielded a higher number of protein bands (21 bands) compared to lower concentrations, with a protein concentration of 121.02 µg/mL. This suggests that for this particular application, Triton X-100 offers a more effective and selective extraction.
The differential solubilization of lipids is another critical factor. One study found significant differences in the lipid composition of extracts prepared with various detergents. For instance, the galactosylceramide content was 13.4% of the total lipid extract with sodium cholate, while cholesterol content reached 17.9% with Triton X-100. This highlights the importance of considering the lipid environment of the target protein when selecting a detergent.
Experimental Protocols
General Protocol for Membrane Protein Solubilization Screening
This protocol provides a framework for comparing the efficacy of sodium cholate and Triton X-100 for the solubilization of a target membrane protein.
1. Membrane Preparation:
-
Isolate cell membranes from the source material (e.g., cultured cells, tissue) using standard differential centrifugation techniques.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) and determine the total protein concentration using a detergent-compatible protein assay.
2. Solubilization:
-
Aliquot the membrane suspension into separate tubes.
-
Prepare stock solutions of 10% (w/v) sodium cholate and 10% (v/v) Triton X-100 in the same buffer.
-
Add varying final concentrations of each detergent to the membrane aliquots. A typical starting range is 0.5% to 2.0% (w/v or v/v).
-
Incubate the samples for 1-2 hours at 4°C with gentle agitation.
3. Separation of Solubilized and Insoluble Fractions:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
4. Analysis:
-
Determine the protein concentration of the solubilized fraction.
-
Analyze the solubilized and insoluble fractions by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to assess the solubilization efficiency.
-
If applicable, perform a functional assay on the solubilized fraction to determine the activity of the target protein.
Example Protocol: Solubilization of Outer Membrane Proteins from Leptospira spp. with Triton X-100[2]
1. Cell Harvesting and Washing:
-
Centrifuge the Leptospira culture and wash the cell pellet with phosphate-buffered saline (PBS).
2. Detergent Extraction:
-
Resuspend the cell pellet in PBS containing the desired concentration of Triton X-100 (e.g., 0.5%, 1.0%, or 1.5%).
-
Incubate for a specified time at a controlled temperature to allow for selective solubilization of the outer membrane.
3. Centrifugation:
-
Centrifuge the suspension to pellet the cells and insoluble material.
4. Analysis of Solubilized Proteins:
-
Collect the supernatant containing the solubilized outer membrane proteins.
-
Determine the protein concentration and analyze the protein profile by SDS-PAGE.
Visualizing the Process and Comparison
To better understand the experimental workflow and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for membrane protein solubilization.
Caption: Logical flow for comparing sodium cholate and Triton X-100.
Conclusion and Recommendations
Both sodium cholate and Triton X-100 are valuable tools for the solubilization of membrane proteins. The choice between them is not always straightforward and should be guided by the specific goals of the experiment.
Choose Sodium Cholate when:
-
The primary goal is to achieve high activity for a specific protein that is known to be stable in the presence of anionic detergents.
-
Downstream applications are compatible with the presence of a charged detergent.
Choose Triton X-100 when:
-
Preserving the native conformation, protein complexes, and biological activity is critical.
-
A milder, non-denaturing solubilization is required for sensitive proteins.
-
The experimental goal involves a wide range of downstream applications, including functional and structural studies.[1]
For novel membrane proteins, a screening approach utilizing a panel of detergents, including both sodium cholate and Triton X-100 at various concentrations, is the most prudent strategy to identify the optimal solubilization conditions. This empirical approach, guided by the principles and data presented in this guide, will ultimately lead to the successful isolation of high-quality, functional membrane proteins for further investigation.
References
In Vivo Efficacy of Sodium Choleate in Enhancing Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium choleate's in vivo performance as a drug delivery enhancer against other alternatives. The information presented is supported by experimental data from various preclinical studies, offering insights into its efficacy and mechanisms of action.
I. Comparative Efficacy of Permeation Enhancers
The in vivo efficacy of this compound and other permeation enhancers is often evaluated by the fold-increase in the oral bioavailability of poorly permeable drugs. The following table summarizes comparative data from preclinical studies in rat models.
| Permeation Enhancer | Drug Model | Animal Model | Fold Increase in Bioavailability (Compared to Control) | Reference |
| This compound | Candesartan Cilexetil (in lipid nanocarriers) | Rat | 1.79 | [1] |
| Sodium Deoxycholate | Berberine Chloride | Rat | 35.3 | [2] |
| Sodium Caprate | Berberine Chloride | Rat | 41.1 | [2] |
| Sodium Glycocholate | Insulin | Rat | Showed improved absorption over sodium salicylate | [3] |
| Sodium Taurocholate | Cefquinome | Rat | Concentration-dependent increase in absorption | [2] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative in vivo experimental protocols for evaluating oral drug delivery enhancement.
A. Oral Bioavailability Study in Rats (Oral Gavage)
This protocol outlines the general procedure for assessing the in vivo oral bioavailability of a drug co-administered with a permeation enhancer.[4][5]
1. Animal Model:
-
Species: Male Sprague-Dawley rats[4]
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with free access to food and water, with a 12-hour light-dark cycle.[3] Animals are typically fasted overnight before the experiment.[5]
2. Formulation Preparation:
-
Control Group: The drug is suspended or dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Test Group (this compound): The drug is co-formulated with a specific concentration of this compound in the same vehicle.
-
Test Group (Alternative Enhancer): The drug is co-formulated with the alternative permeation enhancer at a comparable concentration.
3. Administration:
-
The formulations are administered to the rats via oral gavage using a gavage needle.[4]
-
The dosing volume is typically 1-2 mL/kg body weight.[5]
4. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.[5]
5. Sample Processing and Analysis:
-
Plasma is separated by centrifugation.
-
The drug concentration in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax), are calculated using appropriate software.
-
The absolute and relative bioavailability are calculated by comparing the AUC of the oral and intravenous administration groups.
B. In Situ Single-Pass Intestinal Perfusion in Rats
This technique is used to investigate the intestinal permeability of a drug in the presence of a permeation enhancer.[1][6][7][8][9]
1. Animal Preparation:
-
Rats are anesthetized, and their body temperature is maintained at 37°C.[8]
-
A midline abdominal incision is made to expose the small intestine.
-
A specific segment of the intestine (e.g., jejunum or ileum) is cannulated at both ends.[8]
2. Perfusion Solution:
-
A buffered solution (e.g., Krebs-Ringer buffer) containing the drug and the permeation enhancer is prepared.[1][6]
-
A non-absorbable marker (e.g., phenol (B47542) red) is included to correct for water flux.[8]
3. Perfusion Procedure:
-
The perfusion solution is pumped through the cannulated intestinal segment at a constant flow rate (e.g., 0.2 mL/min).[1][6]
-
The perfusate is collected from the outlet cannula at regular intervals.[1][6]
4. Sample Analysis:
-
The concentration of the drug and the non-absorbable marker in the collected perfusate is determined by a suitable analytical method.
5. Permeability Calculation:
-
The effective permeability coefficient (Peff) is calculated based on the disappearance of the drug from the intestinal lumen.
III. Mechanisms of Action: Signaling Pathways and Experimental Workflows
This compound enhances drug delivery through various mechanisms, primarily by increasing membrane permeability and utilizing specific transport pathways.
A. General Mechanism of Bile Salt-Enhanced Permeation
Bile salts, including this compound, are amphipathic molecules that can insert into the lipid bilayer of intestinal epithelial cells. This insertion disrupts the membrane integrity, leading to increased fluidity and the formation of transient pores, which facilitates the paracellular and transcellular transport of drug molecules.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Pharmacokinetic studies [bio-protocol.org]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
A Comparative Analysis of Bile Salts for Enhanced Nanoparticle Formulation and Stability
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate stabilizer is a critical determinant in the successful formulation of nanoparticles for drug delivery. Bile salts, with their inherent biocompatibility and surface-active properties, have emerged as promising excipients for enhancing the stability and performance of nanoparticulate systems. This guide provides an objective comparison of four commonly used bile salts—Sodium Cholate (SC), Sodium Deoxycholate (SDC), Sodium Taurocholate (STC), and Sodium Glycocholate (SGC)—in the context of nanoparticle formulation. The data presented herein is collated from various studies to aid researchers in making informed decisions for their specific drug delivery applications.
Comparative Performance of Bile Salts in Nanoparticle Formulation
The choice of bile salt can significantly impact the physicochemical properties of nanoparticles, including their size, homogeneity (polydispersity index), surface charge (zeta potential), and drug encapsulation efficiency. The following table summarizes quantitative data from studies utilizing different bile salts in the formulation of bilosomes, a type of lipid-based nanoparticle. It is important to note that the data is derived from studies using different model drugs and lipid compositions, which can influence the results.
| Bile Salt | Drug | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Sodium Deoxycholate (SDC) | Nisoldipine | 166 ± 1.83 | - | - | 82.36 ± 0.80 | [1] |
| Sodium Glycocholate (SGC) | Nisoldipine | - | - | - | 60.68 | [1] |
| Sodium Taurocholate (STC) | Nisoldipine | 237.8 ± 3.3 | - | - | 73.22 | [1] |
| Sodium Glycocholate (SGC) | Ropinirole | - | < 0.5116 | -9.162 | < 64.82 | [2][3] |
| Sodium Taurocholate (STC) | Ropinirole | 179.8 | 0.5116 | -9.162 | 64.82 | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines a standard protocol for the preparation of bile salt-stabilized nanoparticles (bilosomes) via the thin-film hydration method, followed by common characterization techniques.
I. Formulation of Bilosomes by Thin-Film Hydration
The thin-film hydration technique is a widely used method for the preparation of liposomes and other lipid-based nanoparticles.[4][5][6]
Materials:
-
Phospholipid (e.g., Phosphatidylcholine)
-
Cholesterol
-
Bile Salt (SC, SDC, STC, or SGC)
-
Drug of interest
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Accurately weigh the phospholipid, cholesterol, and the drug and dissolve them in a suitable organic solvent or solvent mixture in a round-bottom flask.
-
The organic solvent is then removed under reduced pressure using a rotary evaporator. This process results in the formation of a thin, dry lipid film on the inner wall of the flask.
-
To ensure complete removal of the organic solvent, the flask is typically left under a high vacuum for several hours.
-
-
Hydration:
-
The lipid film is hydrated with an aqueous buffer containing the chosen bile salt. The hydration is performed at a temperature above the phase transition temperature of the lipid.
-
The flask is gently rotated to allow the aqueous phase to fully hydrate (B1144303) the lipid film, leading to the spontaneous formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to a size reduction process. Common methods include:
-
Sonication: Using a probe or bath sonicator to break down the large vesicles.
-
Extrusion: Forcing the vesicle suspension through polycarbonate membranes with defined pore sizes.
-
-
II. Nanoparticle Characterization
1. Particle Size and Polydispersity Index (PDI):
-
Measured by Dynamic Light Scattering (DLS). The PDI value indicates the homogeneity of the particle size distribution, with values below 0.3 generally considered acceptable for drug delivery applications.
2. Zeta Potential:
-
Determined using Laser Doppler Velocimetry. The zeta potential provides an indication of the surface charge of the nanoparticles, which is a critical factor for their stability in suspension. Higher absolute zeta potential values (e.g., > ±30 mV) suggest better colloidal stability due to electrostatic repulsion between particles.[2]
3. Entrapment Efficiency (%EE):
-
The percentage of the initial drug that is successfully encapsulated within the nanoparticles is determined by separating the unentrapped drug from the nanoparticle suspension. This is typically achieved by methods such as centrifugation or dialysis. The amount of drug in the nanoparticles and in the supernatant/dialysate is then quantified using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry). The %EE is calculated using the following formula:
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
Stability Assessment
The stability of nanoparticle formulations is paramount for their successful translation into clinical applications. Stability studies are designed to evaluate how the physicochemical properties of the nanoparticles change over time under specific storage conditions.
Protocol for Stability Study:
-
The nanoparticle formulation is stored at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a defined period (e.g., 3-6 months).
-
At predetermined time intervals, samples are withdrawn and analyzed for:
-
Physical appearance: Visual inspection for any signs of aggregation, precipitation, or change in color.
-
Particle size, PDI, and zeta potential: To assess any changes in the physical characteristics of the nanoparticles.
-
Drug content and entrapment efficiency: To evaluate the retention of the encapsulated drug.
-
Studies have shown that the type of bile salt can influence the stability of the formulation. For instance, in a comparative study of ropinirole-loaded bilosomes, formulations containing Sodium Taurocholate (STC) were found to be more stable than those with Sodium Glycocholate (SGC).[2][3]
Visualizing the Process and Influences
To better illustrate the experimental workflow and the factors influenced by bile salts, the following diagrams are provided.
Caption: Experimental workflow for nanoparticle formulation and stability testing.
Caption: Influence of bile salt properties on nanoparticle characteristics.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. ajms.iq [ajms.iq]
- 3. researchgate.net [researchgate.net]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Cholate vs. CHAPS Detergent: A Comparative Guide for Membrane Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals
The successful solubilization of membrane proteins is a cornerstone of their structural and functional characterization, a critical step in academic research and drug development. The choice of detergent is paramount, as it must efficiently extract the protein from its native lipid environment while preserving its structural integrity and biological activity. This guide provides a detailed comparison of two commonly used detergents: the anionic bile salt, sodium cholate (B1235396), and the zwitterionic detergent, 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).
At a Glance: Key Differences
| Feature | Sodium Cholate | CHAPS |
| Classification | Anionic | Zwitterionic |
| Charge | Negatively charged | Net neutral over a wide pH range |
| Nature | Harsher, potentially denaturing | Milder, generally non-denaturing |
| Typical Use Cases | High-yield extraction, reconstitution into nanodiscs | Preserving protein function and protein-protein interactions |
Quantitative Performance Comparison
The selection of an optimal detergent is often a balance between achieving a high yield of solubilized protein and maintaining its native, active conformation. The following table summarizes experimental data from a study comparing the efficacy of various detergents in solubilizing the serotonin (B10506) 5-HT1A receptor from native membranes.
Table 1: Solubilization of Serotonin 5-HT1A Receptor
| Detergent | Yield of Active Receptor (% of total) | Solubilized Lipid/Protein Ratio |
| CHAPS | High | 3.0 |
| Sodium Cholate | Low | Not specified in the study |
Data adapted from a study comparing 14 different detergents. The study found that zwitterionic detergents like CHAPS and CHAPSO were the most efficient at extracting the active 5-HT1A receptor.[1]
It is important to note that while CHAPS yielded a high amount of active receptor, other detergents, including some hydrophobic ones, extracted more total protein but with very little activity.[1] This highlights the critical trade-off between solubilization efficiency and the preservation of protein function. Another study on oil palm proteomics found that the protein yield from a buffer containing CHAPS was not significantly different from a buffer containing sodium deoxycholate, a structurally similar bile salt to sodium cholate.[2][3][4]
Physicochemical Properties
The distinct chemical structures of sodium cholate and CHAPS underpin their different behaviors in solution and their interactions with membrane proteins.
Table 2: Physicochemical Properties of Sodium Cholate and CHAPS
| Property | Sodium Cholate | CHAPS |
| Chemical Structure | Steroid-based, anionic head group | Steroid-based, zwitterionic head group |
| Critical Micelle Concentration (CMC) | ~13-15 mM | ~6-10 mM |
| Micelle Molecular Weight | ~1,700 - 3,500 Da | ~6,150 Da[5] |
| Dialyzable | Yes | Yes |
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible solubilization of membrane proteins. Below are generalized protocols for using sodium cholate and CHAPS. It is crucial to optimize these protocols for each specific membrane protein of interest.
Protocol 1: Membrane Protein Solubilization using CHAPS
This protocol is a general guideline for the solubilization of membrane proteins from cultured cells.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
CHAPS Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, protease inhibitor cocktail)
-
Microcentrifuge
-
Homogenizer (optional)
Procedure:
-
Cell Harvesting: Wash cultured cells with ice-cold PBS and collect by centrifugation to form a cell pellet.
-
Lysis: Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer. The volume will depend on the size of the pellet.
-
Homogenization (Optional): For tougher cells or tissues, further disruption can be achieved using a Dounce homogenizer or sonication on ice.
-
Incubation: Incubate the lysate on ice for 30-60 minutes with gentle agitation to allow for complete solubilization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet insoluble cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Downstream Analysis: The solubilized protein is now ready for downstream applications such as immunoprecipitation, chromatography, or functional assays.
Protocol 2: Membrane Protein Solubilization using Sodium Cholate
This protocol is a general guideline, often used in the context of reconstituting membrane proteins into nanodiscs, but can be adapted for general solubilization.
Materials:
-
Isolated membrane fraction
-
Sodium Cholate Solubilization Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 20 mM Sodium Cholate, protease inhibitor cocktail)
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Isolate the membrane fraction from your cells or tissue of interest by differential centrifugation.
-
Solubilization: Resuspend the membrane pellet in the Sodium Cholate Solubilization Buffer. The final protein concentration should typically be in the range of 1-10 mg/mL.
-
Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle, end-over-end rotation.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet non-solubilized material.
-
Supernatant Collection: Carefully transfer the supernatant containing the solubilized protein to a new tube.
-
Detergent Exchange/Removal (Optional but Recommended): For many downstream applications, it is advisable to exchange or remove the sodium cholate, for example, by dialysis or size-exclusion chromatography, as it can be harsh on some proteins over time.
Experimental Workflow and Logical Relationships
The process of selecting the optimal detergent for a given membrane protein is empirical. A systematic approach, as outlined in the diagram below, is recommended.
Signaling Pathway Consideration: GPCR Solubilization
Membrane proteins are integral components of numerous signaling pathways. The choice of detergent can significantly impact the ability to study these pathways. For instance, G-protein coupled receptors (GPCRs) are notoriously unstable and require a mild environment to maintain their signaling-competent conformation.
Conclusion and Recommendations
The choice between sodium cholate and CHAPS is highly dependent on the specific membrane protein of interest and the intended downstream applications.
-
CHAPS is the preferred choice when the primary goal is to maintain the native structure, activity, and protein-protein interactions of the target protein. Its zwitterionic and non-denaturing nature makes it ideal for functional studies, immunoprecipitation, and the solubilization of sensitive proteins like GPCRs.
-
Sodium cholate , being a stronger, anionic detergent, can be more effective in achieving high yields of total solubilized protein. It is often used in protocols for reconstitution into nanodiscs and for more robust membrane proteins where some degree of denaturation is acceptable or can be reversed.
Ultimately, the optimal solubilization strategy should be determined empirically. A preliminary screening with a panel of detergents, including both sodium cholate and CHAPS, is a prudent approach to identify the conditions that provide the best balance of yield and functional integrity for your specific membrane protein.
References
- 1. Differential solubilization of lipids along with membrane proteins by different classes of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis [protocols.io]
- 3. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Evaluating the Purity of Synthesized Sodium Choleate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients and excipients like sodium choleate is paramount. This guide provides a comprehensive comparison of key analytical techniques for evaluating the purity of this compound, offering detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the desired level of accuracy, sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the most common methods used for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) | Potentiometric Titration | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on differential migration on a solid support. | Signal intensity is directly proportional to the number of protons. | Measurement of the potential difference to determine the equivalence point of a reaction. | Separation by chromatography followed by mass-to-charge ratio detection. |
| Primary Use | Quantification of this compound and detection of non-volatile impurities. | Qualitative purity assessment and impurity screening. | Absolute quantification of purity and structural elucidation. | Assay of total this compound content. | Identification and quantification of trace-level impurities and degradation products. |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Dissolution in a volatile solvent and spotting. | Dissolution in a deuterated solvent with an internal standard. | Dissolution in a non-aqueous solvent. | Dissolution, filtration, and possible solid-phase extraction. |
| Accuracy | High, with proper calibration. | Semi-quantitative at best. | High, with a suitable internal standard.[1][2] | High, for assay of the bulk material.[3] | Very high, especially for trace analysis. |
| Precision | Excellent, with modern instrumentation. | Low to moderate. | High, with optimized parameters. | Excellent, with autotitrators. | Excellent, for targeted analysis. |
| Sensitivity | High (µg/mL range). | Moderate (ng to µg range). | Moderate (mg/mL range). | Low (mg range). | Very high (pg to ng/mL range). |
| Specificity | High, can separate closely related compounds. | Low to moderate, depends on the mobile phase. | High, provides structural information. | Low, titrates the basic function of the molecule. | Very high, provides mass and fragmentation data. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound and its potential impurities. A reversed-phase method is commonly employed.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 30 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by calculating the area percentage of the main this compound peak relative to the total peak area. Impurities can be quantified against a reference standard.
References
A Comparative Guide to the Structural and Functional Diversity of Bile Salts Across Biological Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and functional properties of bile salts from various biological species. Bile salts, the end products of cholesterol metabolism, exhibit remarkable diversity across the animal kingdom, influencing their physiological roles in digestion, nutrient absorption, and cellular signaling. Understanding these differences is crucial for research in gastroenterology, metabolic diseases, and pharmacology. This document summarizes key quantitative data, details experimental protocols for their determination, and visualizes relevant biological pathways to facilitate further investigation.
Structural and Functional Overview
Bile salts are amphipathic molecules with a rigid steroidal nucleus and a flexible side chain. Their structural variations, primarily in the carbon number of the steroid nucleus (typically C24 or C27), the stereochemistry of the A/B ring junction (5α or 5β), and the number and position of hydroxyl groups, dictate their physicochemical and biological properties.[1][2]
Functionally, bile salts are critical for the emulsification and absorption of dietary lipids and fat-soluble vitamins.[3] Beyond this classical role, they are now recognized as key signaling molecules that activate nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5.[4][5] Activation of these receptors regulates the expression of genes involved in bile salt, lipid, and glucose homeostasis.[5][6] The evolutionary trajectory generally shows a transition from C27 bile alcohols in more ancient lineages like fish to C24 bile acids in mammals.[3]
Comparative Data of Bile Salt Properties
The following tables summarize the available quantitative data for two key functional parameters of bile salts: the Critical Micelle Concentration (CMC) and the half-maximal effective concentration (EC50) for Farnesoid X Receptor (FXR) activation. It is important to note that while data for common mammalian bile salts are relatively abundant, comprehensive comparative data for the diverse array of bile salts found in other vertebrates, such as C27 bile alcohols and C27 bile acids, are limited in the current literature.
Table 1: Critical Micelle Concentration (CMC) of Various Bile Salts
The CMC is the concentration at which bile salt monomers begin to self-assemble into micelles. This property is fundamental to their role in forming mixed micelles with dietary lipids for absorption. The CMC is influenced by the molecular structure of the bile salt, including the number of hydroxyl groups and the nature of the side chain.
| Bile Salt | Abbreviation | Major Species | Typical CMC Range (mM) in aqueous solution |
| Cholic Acid | CA | Mammals | 10 - 15 |
| Chenodeoxycholic Acid | CDCA | Mammals | 4 - 8 |
| Deoxycholic Acid | DCA | Mammals (secondary) | 2 - 6 |
| Lithocholic Acid | LCA | Mammals (secondary) | 2 - 4 |
| Glycocholic Acid | GCA | Mammals | 4 - 8 |
| Taurocholic Acid | TCA | Mammals, Fish | 3 - 7 |
| Glycodeoxycholic Acid | GDCA | Mammals (secondary) | 1 - 4 |
| Taurodeoxycholic Acid | TDCA | Mammals (secondary) | 1 - 3 |
| Ursodeoxycholic Acid | UDCA | Mammals (e.g., bears) | ~8 |
| 5α-Cyprinol Sulfate | 5αCS | Fish (e.g., carp) | Data not readily available |
Note: CMC values can vary depending on experimental conditions such as temperature, pH, and ionic strength.[7][8]
Table 2: Farnesoid X Receptor (FXR) Activation by Various Bile Salts
FXR is a nuclear receptor that functions as a primary bile salt sensor. The activation potency of a bile salt for FXR is typically quantified by its EC50 value, which is the concentration required to elicit a half-maximal response in a reporter gene assay. The structural characteristics of the bile salt, including the steroid nucleus and side chain, determine its binding affinity and activation potential for FXR.
| Bile Salt | Abbreviation | Major Species | Receptor | Typical EC50 (µM) |
| Chenodeoxycholic Acid | CDCA | Mammals | Human FXR | 10 - 50 |
| Deoxycholic Acid | DCA | Mammals (secondary) | Human FXR | 50 - 100 |
| Lithocholic Acid | LCA | Mammals (secondary) | Human FXR | 20 - 100 |
| Cholic Acid | CA | Mammals | Human FXR | >100 |
| Taurocholic Acid | TCA | Mammals, Fish | Zebrafish Fxr | Activator |
| 5α-Cyprinol Sulfate | 5αCS | Fish (e.g., carp) | Zebrafish Fxr | Activator |
Note: EC50 values are highly dependent on the specific assay system and cell line used. Data for non-mammalian bile salts and their cognate receptors are sparse.[1][4][9]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible measurement of bile salt properties. Below are protocols for two key experiments: determination of the Critical Micelle Concentration and an FXR activation reporter gene assay.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol describes the determination of the CMC of a bile salt using the Du Noüy ring method, which measures the surface tension of a solution.
Materials:
-
Tensiometer (e.g., Krüss K6)
-
Platinum-iridium Du Noüy ring
-
Glass or Teflon vessel
-
Micropipettes
-
High-purity water (e.g., Milli-Q)
-
Bile salt of interest
-
Acetone and ethanol (B145695) for cleaning
-
Bunsen burner for flame-annealing the ring
Procedure:
-
Preparation of Bile Salt Solutions:
-
Prepare a stock solution of the bile salt in high-purity water at a concentration well above the expected CMC.
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
-
Instrument Calibration and Setup:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Thoroughly clean the Du Noüy ring by rinsing with acetone, then ethanol, and finally high-purity water. Flame-anneal the ring to a red glow to remove any residual organic contaminants.
-
Place a known volume of high-purity water into the sample vessel and measure its surface tension to ensure the cleanliness of the system (should be ~72 mN/m at 25°C).
-
-
Measurement:
-
Begin with the most dilute bile salt solution.
-
Immerse the ring into the solution.
-
Slowly raise the sample stage, pulling the ring through the liquid-air interface.
-
Record the force required to detach the ring from the surface. This force is proportional to the surface tension.
-
Repeat the measurement for each concentration, moving from the most dilute to the most concentrated to minimize contamination.
-
Perform at least three independent measurements for each concentration.
-
-
Data Analysis:
-
Plot the surface tension (in mN/m) as a function of the logarithm of the bile salt concentration.
-
The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant.
-
The CMC is determined as the concentration at the intersection of the two linear portions of the graph.
-
Protocol 2: Farnesoid X Receptor (FXR) Activation Luciferase Reporter Gene Assay
This protocol outlines a cell-based assay to determine the ability of a bile salt to activate FXR, leading to the expression of a luciferase reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
FXR expression plasmid
-
Luciferase reporter plasmid containing FXR response elements (FXREs)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Bile salt to be tested
-
Positive control FXR agonist (e.g., GW4064)
-
96-well cell culture plates
-
Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, prepare a transfection mix containing the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the normalization control plasmid according to the transfection reagent manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete culture medium.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the test bile salt. Include a vehicle control (e.g., DMSO) and a positive control.
-
Prepare a dose-response curve by using serial dilutions of the bile salt.
-
-
Incubation:
-
Incubate the cells with the test compounds for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly luciferase activity (driven by FXR activation) and the Renilla luciferase activity (for normalization) in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the bile salt concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations of Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the comparative analysis of bile salt properties and the FXR signaling pathway.
Caption: Experimental workflow for comparative analysis of bile salts.
Caption: Farnesoid X Receptor (FXR) signaling pathway activation by bile salts.
References
- 1. Fxr signaling and microbial metabolism of bile salts in the zebrafish intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdigital.ufp.pt [bdigital.ufp.pt]
- 3. Bile acids: Chemistry, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 7. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of bile salt critical micellization concentration on the road to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact: A Comparative Guide to Sodium Choleate and Other Detergents on Cell Viability
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in a multitude of experimental protocols, from cell lysis for protein extraction to the formulation of drug delivery systems. The choice of detergent can significantly influence experimental outcomes, with a primary concern being its impact on cell viability. This guide provides an objective comparison of the effects of sodium choleate, a common bile salt, and other widely used detergents on cell viability, supported by experimental data and detailed methodologies.
This comparative analysis aims to equip researchers with the necessary information to make informed decisions when selecting a detergent, ensuring the integrity of their cellular-based assays and the reliability of their results. We will delve into the differential effects of these amphiphilic molecules on cell membranes and the subsequent cellular responses.
Quantitative Comparison of Detergent Cytotoxicity
The cytotoxic effects of various detergents are concentration-dependent and vary significantly across different detergent classes (anionic, cationic, non-ionic, and zwitterionic) and cell types. The following table summarizes the 50% lethal concentration (LC50), the concentration of a substance that is lethal to 50% of the test cells, for several commonly used detergents as determined by MTT, neutral red, and lactate (B86563) dehydrogenase (LDH) assays on human fibroblast cultures. Lower LC50 values indicate higher cytotoxicity.
| Detergent | Class | LC50 (µg/mL) |
| Sodium Cholate (B1235396) | Anionic (Bile Salt) | Varies by cell type and assay; cytotoxic at high concentrations[1] |
| Sodium Deoxycholate | Anionic (Bile Salt) | Varies by cell type and assay; generally more cytotoxic than sodium cholate[1] |
| Triton X-100 | Non-ionic | < 100[2] |
| Sodium Lauryl Sulfate (SDS) | Anionic | < 100[2] |
| Tween 80 | Non-ionic | > 1000[2] |
| Benzethonium Chloride | Cationic | < 10[2] |
Note: The cytotoxicity of bile salts like sodium cholate and sodium deoxycholate is highly dependent on the cell line and the specific experimental conditions. For instance, in breast cancer cell lines, sodium deoxycholate has been shown to be more potent in reducing cell viability compared to sodium cholate at similar concentrations.[1]
Experimental Protocols
Accurate assessment of cell viability is paramount in understanding the impact of detergents. The following are detailed methodologies for two standard cytotoxicity assays: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Detergent Treatment: Expose the cells to various concentrations of the test detergents (e.g., sodium cholate, Triton X-100, SDS) for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5]
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and detergent treatment.
-
Supernatant Collection: After detergent incubation, centrifuge the 96-well plate and carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of 490 nm. The reference wavelength is typically 650 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a positive control (cells lysed with a strong detergent like Triton X-100) and a negative control (untreated cells).
Signaling Pathways in Detergent-Induced Cell Death
The interaction of detergents with the cell membrane can trigger a cascade of intracellular signaling events that ultimately determine the fate of the cell, leading to either apoptosis (programmed cell death) or necrosis.
At sub-lytic concentrations, detergents such as Triton X-100 and the bile salt sodium deoxycholate have been shown to induce apoptosis.[1][6] This process is often mediated by the activation of caspases, a family of proteases that play a central role in the execution of apoptosis.[1][6] The disruption of the plasma membrane by detergent monomers is thought to be a key initiating event.
In some instances, detergent-induced apoptosis can occur through a caspase-independent pathway.[7] Furthermore, studies on bile acids like sodium cholate and sodium deoxycholate have revealed their ability to modulate key signaling molecules involved in cell survival and proliferation, such as AKT and p38 MAP kinase, in a concentration-dependent manner.[1] At lower, physiological concentrations, these bile salts can promote cell proliferation, while at higher concentrations, they induce apoptosis.[1]
References
- 1. Treatment of cells with detergent activates caspases and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Detergent cytotoxicity: simplified assay of cytolysis by measuring LDH activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell death induced by vaccine adjuvants containing surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Cholate-Based Micelles for Oral Paclitaxel Delivery in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sodium cholate-based micelles against other emerging oral delivery systems for the chemotherapeutic agent paclitaxel (B517696). The objective is to offer an evidence-based evaluation of formulation performance, supported by experimental data, to inform future research and development in oral cancer therapy.
Executive Summary
The oral administration of paclitaxel, a potent anti-cancer drug, has been a long-standing challenge due to its poor aqueous solubility and low intestinal permeability, partly due to the efflux transporter P-glycoprotein. Sodium cholate (B1235396), a naturally occurring bile salt, has been investigated as a component in micellar formulations to enhance the oral bioavailability of paclitaxel. This guide benchmarks the performance of these sodium cholate-based micelles against other prominent oral delivery platforms, including Self-Microemulsifying Drug Delivery Systems (SMEDDS), Self-Emulsifying Drug Delivery Systems (SEDDS), Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, and nanocrystals. The comparative data suggests that while all these advanced formulations show a significant improvement in oral bioavailability compared to the conventional intravenous formulation (Taxol®) administered orally, sodium cholate-based micelles present a promising approach, particularly in the form of Pluronic-chitosan composite micelles.
Performance Comparison of Oral Paclitaxel Delivery Systems
The following tables summarize the key performance parameters of various oral paclitaxel delivery systems based on published pre-clinical data. The commercial intravenous formulation, Taxol®, administered orally, serves as a common benchmark for comparison where available.
Table 1: Physicochemical Properties of Oral Paclitaxel Formulations
| Formulation Type | Composition Highlights | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Reference |
| Sodium Cholate Micelles | Pluronic F127-Chitosan/Sodium Cholate (F127-CS/NaC) | 67.5 | Not Reported | 12.8 | [1] |
| SMEDDS | Not specified | 2.0 ± 0.4 | -45.5 ± 0.5 | Not Reported | [2][3][4][5] |
| S-SEDDS | Includes HPMC as a precipitation inhibitor | Not Reported | Not Reported | Not Reported | [6][7] |
| PLGA Nanoparticles | PLGA with Vitamin E TPGS | 200-300 | Not Reported | Not Reported | [8] |
| PLGA Nanoparticles | PLGA with DMAB | <100 | +45 to +75 | ~5 | [9][10][11] |
| Nanocrystals | Paclitaxel | ~100 | Not Reported | High | [12] |
Table 2: In Vivo Pharmacokinetic Parameters of Oral Paclitaxel Formulations in Rats
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability vs. Oral Taxol® | Reference |
| Sodium Cholate Micelles (F127-CS/NaC) | 10 | ~400 | ~1859 | 4.33-fold higher | [1] |
| SMEDDS | 5 | Not Reported | Increased by 28.6% to 52.7% | 1.29 to 1.53-fold higher | [2][3][4][5] |
| S-SEDDS (with Cyclosporin A) | 10 | ~10-fold higher | ~5-fold higher | ~5-fold higher | [6][7] |
| PLGA Nanoparticles (with Vitamin E TPGS) | Not Reported | Not Reported | >10-fold higher | >10-fold higher | [8] |
| PEGylated Poly(anhydride) Nanoparticles | Not Reported | Not Reported | Up to 70% (relative to IV) | Not directly compared to oral Taxol® | |
| Lipid Nanocapsules | Not Reported | Not Reported | ~3-fold higher | ~3-fold higher | [13] |
| Oral Taxol® | 10 | ~100 | ~430 | 1 (Baseline) | [1] |
Experimental Protocols
This section outlines the generalized methodologies for the preparation and evaluation of the discussed oral paclitaxel delivery systems, as synthesized from the referenced literature.
Preparation of Sodium Cholate-Based Micelles (F127-CS/NaC)
-
Synthesis of Pluronic-Chitosan (F127-CS): This involves the chemical conjugation of Pluronic F127 and chitosan.
-
Micelle Formation: Paclitaxel is dissolved in an organic solvent. The F127-CS copolymer and sodium cholate are dissolved in water. The paclitaxel solution is then added dropwise to the aqueous solution under stirring, leading to the self-assembly of micelles. The organic solvent is subsequently removed by evaporation.[1]
Preparation of Self-Microemulsifying Drug Delivery Systems (SMEDDS)
-
Formulation Optimization: A ternary phase diagram is constructed using an oil, a surfactant, and a co-surfactant to identify the optimal composition for microemulsion formation upon aqueous dilution.
-
Paclitaxel Incorporation: Paclitaxel is dissolved in the optimized SMEDDS pre-concentrate. The formulation is then evaluated for droplet size and drug precipitation upon dilution.[2][3][4][5]
In Vitro Drug Release Study
-
Method: The paclitaxel-loaded formulation is placed in a dialysis bag with a specific molecular weight cut-off. The bag is then immersed in a release medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions) at 37°C with constant stirring.
-
Sampling and Analysis: At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for paclitaxel content using High-Performance Liquid Chromatography (HPLC).
In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: The animals are fasted overnight before the oral administration of the paclitaxel formulation via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at specified time points post-administration.
-
Plasma Analysis: The plasma is separated by centrifugation, and the concentration of paclitaxel is determined by a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC. The relative oral bioavailability is calculated by comparing the AUC of the test formulation to that of a reference formulation (e.g., oral Taxol®).[14][15]
Visualizing Mechanisms and Workflows
Paclitaxel's Mechanism of Action: Signaling Pathway
Paclitaxel primarily exerts its anti-cancer effect by interfering with the normal function of microtubules, leading to cell cycle arrest and apoptosis. The following diagram illustrates the key signaling events.
Caption: Paclitaxel's primary mechanism and its influence on key survival pathways.
Experimental Workflow for Oral Bioavailability Assessment
The following diagram outlines the typical experimental workflow for evaluating the oral bioavailability of a novel paclitaxel formulation.
Caption: A streamlined workflow for preclinical oral bioavailability studies.
Conclusion
The development of an effective oral formulation for paclitaxel holds the promise of improving patient convenience, reducing healthcare costs, and potentially enabling novel dosing regimens. Sodium cholate-based micelles, particularly when formulated with polymers like Pluronic-chitosan, have demonstrated a significant enhancement in the oral bioavailability of paclitaxel in pre-clinical models. While direct comparative studies are limited, the available data suggests that their performance is competitive with other advanced oral delivery systems such as SMEDDS, SEDDS, and various nanoparticle formulations. Further research focusing on long-term stability, toxicity profiles, and efficacy in relevant cancer models is warranted to fully validate the potential of sodium cholate-based micelles for the oral delivery of paclitaxel in a clinical setting.
References
- 1. Preparation of sodium cholate-based micelles through non-covalent ıbonding interaction and application as oral delivery systems for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced oral absorption of paclitaxel in a novel self-microemulsifying drug delivery system with or without concomitant use of P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Oral Absorption of Paclitaxel in a Novel Self-Microemulsifying Drug Delivery System with or Without Concomitant Use of P-Glycoprotein Inhibitors | CoLab [colab.ws]
- 4. Enhanced Oral Absorption of Paclitaxel in a Novel Self-Microemulsifying Drug Delivery System with or without Concomitant Use of P-Glycoprotein Inhibitors - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced oral bioavailability of paclitaxel formulated in vitamin E-TPGS emulsified nanoparticles of biodegradable polymers: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PLGA nanoparticles stabilized with cationic surfactant: safety studies and application in oral delivery of paclitaxel to treat chemical-induced breast cancer in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel Drug Delivery Systems: Focus on Nanocrystals’ Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced oral paclitaxel bioavailability after administration of paclitaxel-loaded lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and in vivo evaluation of an oral drug delivery system for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo evaluation of paclitaxel-loaded lipid nanocapsules after intravenous and oral administration on resistant tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the effects of sodium choleate and sodium dodecyl sulfate (SDS) on protein structure and function
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein research and drug development, the choice of detergent is a critical decision that can significantly impact experimental outcomes. Among the vast array of available surfactants, the anionic detergents sodium cholate (B1235396) and sodium dodecyl sulfate (B86663) (SDS) are frequently employed for protein solubilization, purification, and analysis. However, their profoundly different effects on protein structure and function necessitate a careful consideration of their respective properties. This guide provides a comprehensive comparison of sodium cholate and SDS, supported by experimental data, to aid researchers in selecting the optimal detergent for their specific applications.
At a Glance: A Tale of Two Detergents
Sodium dodecyl sulfate, a potent anionic detergent, is widely recognized for its strong denaturing capabilities. It effectively disrupts non-covalent bonds within proteins, leading to the loss of their native three-dimensional structure.[1][2] This characteristic is exploited in techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.[1] In stark contrast, sodium cholate, a bile salt, is considered a much milder anionic detergent.[3] Its rigid steroidal structure is less disruptive to protein architecture, often allowing for the solubilization of membrane proteins while preserving their native conformation and biological activity.[4][5]
Impact on Protein Structure: A Spectroscopic Perspective
The conformational changes induced by these detergents can be quantitatively assessed using techniques such as circular dichroism (CD) and fluorescence spectroscopy.
Circular Dichroism (CD) Spectroscopy: This technique provides insights into the secondary structure of proteins. Studies have shown that increasing concentrations of SDS lead to a significant alteration in the CD spectra of proteins, typically characterized by a decrease in β-sheet content and an increase in α-helical structure, indicative of denaturation.[6][7] For instance, the far-UV CD spectrum of γ-glutamyltranspeptidase shows a marked increase in the magnitude of its negative peaks at 208 and 222 nm with increasing SDS concentration, signifying a substantial conformational change.[1] In contrast, studies involving sodium cholate often report minimal changes to the secondary structure of proteins, suggesting the preservation of their native fold.[8]
Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence is a sensitive probe of a protein's tertiary structure and the local environment of tryptophan residues. Upon denaturation with SDS, a red shift in the maximum emission wavelength is often observed, indicating the exposure of tryptophan residues to a more polar environment as the protein unfolds.[9][10] Conversely, the interaction of proteins with sodium cholate may result in a quenching of tryptophan fluorescence with minimal shifts in the emission maximum, suggesting that the tryptophan residues remain in a relatively non-polar environment within the folded protein structure.[11]
| Parameter | Sodium Dodecyl Sulfate (SDS) | Sodium Cholate | Supporting Evidence |
| Secondary Structure (CD) | Significant disruption; decrease in β-sheet, increase in α-helix | Minimal to no change in secondary structure | [1][6][7][8] |
| Tertiary Structure (Fluorescence) | Red shift in tryptophan emission, indicating unfolding | Quenching of tryptophan fluorescence, minimal emission shift | [9][10][11] |
Functional Consequences: A Look at Enzyme Activity
The differing effects of SDS and sodium cholate on protein structure have profound implications for protein function, particularly enzyme activity.
Sodium Dodecyl Sulfate (SDS): Due to its strong denaturing properties, SDS typically leads to a significant loss of enzymatic activity, even at concentrations below its critical micelle concentration (CMC).[1][12] Studies on γ-glutamyltranspeptidase demonstrated a concentration-dependent inactivation, with approximately 90% of activity lost at 6 mM SDS.[1] Kinetic analysis often reveals that SDS acts as a mixed-type inhibitor, reducing the catalytic efficiency of the enzyme.[1]
Sodium Cholate: The effect of sodium cholate on enzyme activity is more nuanced and protein-dependent. In some cases, it can act as an activator. For example, millimolar concentrations of sodium cholate can induce activity in rabbit muscle phosphorylase b in the absence of its natural activator, AMP.[4] In other instances, it can be inhibitory or have a negligible effect.[4] This variability underscores the milder nature of sodium cholate and its ability to interact with proteins in a more specific, less disruptive manner.
| Parameter | Sodium Dodecyl Sulfate (SDS) | Sodium Cholate | Supporting Evidence |
| Enzyme Activity | Generally strong inactivation | Can activate, inhibit, or have no effect depending on the enzyme | [1][4][12] |
| Mechanism of Action | Denaturation leading to loss of active site integrity | Modulates enzyme conformation and activity through milder interactions | [1][4] |
Experimental Protocols: A Guide to Key Assays
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Protein Preparation: Prepare stock solutions of the target protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Determine the protein concentration accurately using a reliable method (e.g., BCA assay).
-
Detergent Preparation: Prepare stock solutions of sodium cholate and SDS in the same buffer as the protein.
-
Sample Preparation: For each detergent, prepare a series of samples with a constant protein concentration (e.g., 0.1 mg/mL) and varying detergent concentrations, both below and above their respective CMCs. Include a control sample with no detergent.
-
CD Measurement:
-
Use a quartz cuvette with a suitable path length (e.g., 1 mm).
-
Record far-UV CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Acquire spectra for the buffer alone (baseline) and subtract it from the protein sample spectra.
-
-
Data Analysis: Analyze the changes in the CD signal at characteristic wavelengths (e.g., 208 nm and 222 nm for α-helical content) to assess alterations in secondary structure.
Protocol 2: Intrinsic Tryptophan Fluorescence Spectroscopy for Tertiary Structure Analysis
-
Sample Preparation: Prepare samples as described in the CD spectroscopy protocol. A lower protein concentration (e.g., 10 µM) may be suitable.
-
Fluorescence Measurement:
-
Use a quartz cuvette.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectra from 300 to 400 nm.
-
-
Data Analysis: Monitor for changes in the maximum emission wavelength (λmax) and fluorescence intensity. A red shift in λmax is indicative of unfolding and increased solvent exposure of tryptophan residues.
Protocol 3: Enzyme Activity Assay
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and its specific substrate in an appropriate assay buffer.
-
Detergent Incubation: Pre-incubate the enzyme with varying concentrations of sodium cholate or SDS for a defined period.
-
Kinetic Measurement:
-
Initiate the enzymatic reaction by adding the substrate to the enzyme-detergent mixture.
-
Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product at a specific wavelength.
-
-
Data Analysis: Determine the initial reaction velocities and calculate kinetic parameters such as Vmax and Km. Plot the relative enzyme activity as a function of detergent concentration.
Visualizing the Mechanisms of Action
To further elucidate the distinct interactions of these detergents with proteins, the following diagrams illustrate their proposed mechanisms.
Caption: Mechanism of SDS-induced protein denaturation.
Caption: Solubilization of a membrane protein by sodium cholate.
Conclusion: Making an Informed Choice
The selection between sodium cholate and SDS hinges on the experimental objective. For applications requiring complete protein denaturation and separation based on molecular weight, such as SDS-PAGE, SDS is the unequivocal choice. However, when the preservation of protein structure and function is paramount, particularly for the study of membrane proteins or for functional assays, the milder nature of sodium cholate makes it a superior option. By understanding the distinct effects of these detergents and employing the appropriate analytical techniques, researchers can ensure the integrity of their proteins and the reliability of their experimental data.
References
- 1. Effects of Sodium Dodecyl Sulfate on the Enzyme Catalysis and Conformation of a Recombinant γ-Glutamyltranspeptidase from Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of sodium cholate on the catalytic and structural properties of phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SDS induced structural changes in alpha-crystallin and it's effect on refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SDS-induced multi-stage unfolding of a small globular protein through different denatured states revealed by single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of sodium dodecyl sulfate on folding and thermal stability of acid-denatured cytochrome c: A spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Choleate
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. While sodium choleate is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) or Regulation (EC) No. 1272/2008, adherence to proper chemical waste disposal protocols is essential to maintain a safe workspace and protect the environment.[1] This guide provides a clear, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the immediate safety and handling requirements for this compound. Although not classified as hazardous, direct contact should be avoided.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.[2]
-
Hand Protection: Use appropriate chemical-resistant gloves.[2]
-
Respiratory Protection: In case of dust formation, use a type N95 (US) respirator or equivalent.[2]
-
Body Protection: Wear a lab coat or other protective clothing.
Handling and Storage:
-
Avoid creating dust.[3]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][4][7]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][6][8]
Step-by-Step Disposal Protocol
The disposal of this compound should follow general laboratory chemical waste guidelines. The cardinal rule is to never dispose of chemicals down the sink or in regular trash unless explicitly permitted by local regulations and your institution's chemical hygiene plan.[9][10]
Step 1: Waste Identification and Segregation
-
Treat all unused or waste this compound as chemical waste.[10][11]
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[9][12]
Step 2: Containerization
-
Use a dedicated, properly labeled waste container. The original container is often the best choice.[10][11]
-
The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[10][11][13]
-
Fill the container to no more than 90% of its capacity to prevent spills.[12]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste" (as a general good practice for all chemical waste), the full chemical name "this compound," and any other information required by your institution, such as the start date of accumulation and the principal investigator's contact information.[13]
Step 4: Storage of Waste
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[10][11][12]
-
Ensure secondary containment is used to prevent spills from reaching drains.[10][11]
Step 5: Disposal
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[14]
-
Follow all local, state, and federal regulations for chemical waste disposal.[4][8][15][16]
Spill Cleanup:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, sweep up the solid material.[7][17][18]
-
Place the spilled material and any contaminated cleaning supplies into a sealed container for disposal as chemical waste.[7][10][11]
-
Ventilate the area and wash the spill site after the material has been collected.[7]
Summary of this compound Disposal Procedures
| Procedure | Key Requirements | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. N95 respirator if dust is present. | To prevent skin and eye contact, and inhalation. |
| Waste Segregation | Separate from other chemical waste streams. | To avoid potentially hazardous chemical reactions. |
| Containerization | Use a compatible, sealed, and leak-proof container. Do not overfill. | To ensure safe storage and transport of waste. |
| Labeling | Clearly identify contents as "this compound" and "Hazardous Waste" (best practice). | To ensure proper handling and disposal by waste management personnel. |
| Storage | Designated, secure, and well-ventilated area with secondary containment. | To prevent accidental spills and environmental contamination. |
| Disposal Method | Through a licensed professional waste disposal service or institutional EHS. | To comply with all applicable environmental regulations. |
| Spill Management | Sweep up solid, place in a sealed container, ventilate, and clean the area. | To safely manage accidental releases and prevent exposure. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 胆酸钠 | Sigma-Aldrich [sigmaaldrich.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. dojindo.com [dojindo.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. chemos.de [chemos.de]
- 7. Bile Salts SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. neogen.com [neogen.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. vumc.org [vumc.org]
- 11. vumc.org [vumc.org]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. danielshealth.com [danielshealth.com]
- 14. fishersci.com [fishersci.com]
- 15. szabo-scandic.com [szabo-scandic.com]
- 16. neogen.com [neogen.com]
- 17. westliberty.edu [westliberty.edu]
- 18. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling Sodium Choleate
This guide provides immediate safety, handling, and disposal protocols for the use of sodium choleate in laboratory settings, targeting researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is generally considered not hazardous; however, some safety data sheets indicate it may cause skin and serious eye irritation[1][2]. It is also noted as being potentially harmful to aquatic life with long-lasting effects[3]. Therefore, appropriate personal protective equipment should be worn at all times.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles[4][5] | To protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile)[6] | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat[4] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated and ventilation is inadequate[3][5]. | To prevent inhalation of dust particles. |
For large spills, additional PPE such as splash goggles, a full protective suit, and boots are recommended[4].
Safe Handling and Operational Plan
Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize dust inhalation[4][7].
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the powdered solid[5][7][8].
-
Grounding: Ground all equipment containing the material to prevent static discharge, especially when handling large quantities[4][9].
-
Personal Hygiene: Wash hands thoroughly after handling[3]. Do not eat, drink, or smoke in the work area[3].
Storage:
-
Keep the container tightly closed to prevent moisture absorption[4][10][11].
-
Store away from heat, sources of ignition, and strong oxidizing agents[4][9].
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. If irritation persists, seek medical attention[1][3][12]. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice[1][3][7][8]. |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[3][7][8]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention[3][4][7][8]. |
In Case of a Spill:
-
Small Spill: Wear appropriate PPE. Carefully sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal[7][8]. Avoid generating dust. Clean the spill area with water[4][9].
-
Large Spill: Evacuate the area. Wear enhanced PPE, including respiratory protection. Use a shovel to place the material into a convenient waste disposal container[4][9].
Disposal Plan
All waste disposal must be conducted in accordance with local, regional, and national regulations[10].
Waste Disposal Steps:
-
Containerize Waste: Place unused this compound and any contaminated materials (e.g., paper towels, gloves) into a suitable, sealed, and clearly labeled waste container.
-
Licensed Disposal: Arrange for the disposal of the waste through a licensed disposal company[7][8]. Do not dispose of it in the sanitary sewer system.
-
Contaminated Containers: Empty containers may retain product residue and should be treated as hazardous waste. They can be re-used after proper cleaning or disposed of in the same manner as the substance itself[1].
-
Used Preparations: For used or unusable preparations, disposal by autoclaving and/or incineration may be appropriate, following established laboratory procedures[11].
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound from preparation to disposal.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. chemos.de [chemos.de]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. westliberty.edu [westliberty.edu]
- 9. giantchemsolutions.com [giantchemsolutions.com]
- 10. dojindo.com [dojindo.com]
- 11. himedialabs.com [himedialabs.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
